molecular formula C69H117N24O25P B12371968 Aquaporin-2 (254-267), pSER261, human

Aquaporin-2 (254-267), pSER261, human

Número de catálogo: B12371968
Peso molecular: 1713.8 g/mol
Clave InChI: AOGPJQZVALMHIE-AVAZHIDJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Aquaporin-2 (254-267), pSER261, human is a useful research compound. Its molecular formula is C69H117N24O25P and its molecular weight is 1713.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C69H117N24O25P

Peso molecular

1713.8 g/mol

Nombre IUPAC

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C69H117N24O25P/c1-33(2)25-42(85-55(101)40(17-20-52(98)99)83-64(110)53(35(5)6)91-61(107)46(30-95)89-56(102)38(15-18-50(71)96)81-54(100)37(70)11-7-21-78-68(73)74)58(104)86-43(27-36-28-77-32-80-36)59(105)90-47(31-118-119(115,116)117)66(112)93-24-10-13-48(93)62(108)82-39(16-19-51(72)97)57(103)88-45(29-94)60(106)87-44(26-34(3)4)65(111)92-23-9-14-49(92)63(109)84-41(67(113)114)12-8-22-79-69(75)76/h28,32-35,37-49,53,94-95H,7-27,29-31,70H2,1-6H3,(H2,71,96)(H2,72,97)(H,77,80)(H,81,100)(H,82,108)(H,83,110)(H,84,109)(H,85,101)(H,86,104)(H,87,106)(H,88,103)(H,89,102)(H,90,105)(H,91,107)(H,98,99)(H,113,114)(H4,73,74,78)(H4,75,76,79)(H2,115,116,117)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,53-/m0/s1

Clave InChI

AOGPJQZVALMHIE-AVAZHIDJSA-N

SMILES isomérico

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N

SMILES canónico

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(COP(=O)(O)O)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N

Origen del producto

United States

Foundational & Exploratory

The Role of Serine 261 Phosphorylation in Aquaporin-2 Trafficking and Function in Human Collecting Duct Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquaporin-2 (AQP2), the primary vasopressin-regulated water channel in the kidney's collecting duct principal cells, plays a pivotal role in maintaining body water homeostasis. The trafficking of AQP2 to and from the apical plasma membrane is a tightly controlled process, primarily regulated by post-translational modifications, including phosphorylation. While the phosphorylation of serine 256 (S256) is well-established as the critical signal for AQP2 cell surface accumulation, recent evidence has highlighted the significant, albeit more complex, role of phosphorylation at serine 261 (pSER261). This technical guide provides an in-depth examination of the biological function of pSER261-AQP2 in human collecting duct cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Biological Function of pSER261-AQP2

Phosphorylation of AQP2 at serine 261 is a key regulatory event that, in contrast to S256 phosphorylation, is associated with the internalization and intracellular retention of the water channel. The interplay between phosphorylation at S256 and S261, along with other post-translational modifications like ubiquitination, fine-tunes the precise localization and abundance of AQP2 at the apical membrane, thereby modulating water reabsorption.

1.1. Reciprocal Regulation with pSER256-AQP2:

A cardinal feature of S261 phosphorylation is its reciprocal relationship with S256 phosphorylation in response to the antidiuretic hormone vasopressin (AVP) or its analog, dDAVP. Upon vasopressin stimulation, which elevates intracellular cAMP levels, AQP2 is phosphorylated at S256, promoting its translocation to the apical membrane. Concurrently, AQP2 is dephosphorylated at S261.[1][2] This coordinated response ensures a robust accumulation of AQP2 at the cell surface to facilitate water reabsorption.

1.2. Role in AQP2 Internalization and Intracellular Trafficking:

Phosphorylation at S261 is strongly implicated in the endocytosis and subsequent intracellular sorting of AQP2. Studies suggest that pSER261 may follow the ubiquitination of AQP2 at lysine (B10760008) 270 (K270), a signal for internalization.[3] pSER261 might then act to stabilize the ubiquitinated AQP2 within intracellular vesicles, preventing its recycling back to the plasma membrane and potentially targeting it for degradation.[3] However, the phosphorylation state of S256 appears to be dominant in determining the ultimate subcellular localization of AQP2.[1]

1.3. Interplay with Ubiquitination:

The interplay between S261 phosphorylation and ubiquitination is crucial for regulating AQP2 turnover. Treatment with agents that induce AQP2 ubiquitination, such as the phorbol (B1677699) ester TPA, leads to AQP2 internalization and subsequent phosphorylation at S261.[3] This suggests a sequential process where ubiquitination precedes S261 phosphorylation, which then reinforces the intracellular retention of the channel. The balance between phosphorylation at S256 and S261, and ubiquitination at K270, ultimately dictates the amount of functional AQP2 at the apical membrane.[3]

Quantitative Data on pSER261-AQP2 Regulation

Quantitative phosphoproteomic studies have provided valuable insights into the dynamic changes in AQP2 phosphorylation in response to vasopressin. These data, summarized below, underscore the reciprocal regulation of S256 and S261 phosphorylation.

Phospho-formTreatmentFold Change (vs. Control)Cell/Tissue TypeReference
Doubly phosphorylated AQP2 (pS256/pS261)dDAVP2.67 ± 0.84Rat Inner Medullary Collecting Duct (IMCD)[4]
Singly phosphorylated AQP2 (pS261)dDAVPDecreasedRat IMCD[4]
pS256-AQP2dDAVP2.37 ± 0.31Rat IMCD[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of pSER261-AQP2.

3.1. Site-Directed Mutagenesis of AQP2:

To study the specific role of S261 phosphorylation, phosphomimetic (S261D) and non-phosphorylatable (S261A) mutants of AQP2 are generated using site-directed mutagenesis.

  • Template: Wild-type human AQP2 cDNA in a suitable expression vector (e.g., pcDNA3.1).

  • Primers: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Template DNA: 5-50 ng

    • Forward Primer: 125 ng

    • Reverse Primer: 125 ng

    • dNTP mix: 1 µL (10 mM)

    • High-fidelity DNA Polymerase (e.g., PfuUltra): 1 µL

    • 10x Reaction Buffer: 5 µL

    • ddH₂O to 50 µL

  • PCR Cycling Conditions:

    • 95°C for 30 seconds

    • 18 cycles of:

      • 95°C for 30 seconds

      • 55°C for 1 minute

      • 68°C for 1 minute/kb of plasmid length

    • 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Verification: Sequence the resulting plasmids to confirm the desired mutation.

3.2. Cell Culture and Transfection:

  • Cell Lines: Madin-Darby Canine Kidney (MDCK) or LLC-PK1 cells are commonly used as they form polarized epithelial monolayers.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: Transfect cells with wild-type or mutant AQP2 constructs using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Select for stable transfectants using an appropriate antibiotic (e.g., G418).

3.3. Immunoprecipitation of Phospho-AQP2:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with a specific anti-pSER261-AQP2 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

3.4. Western Blotting:

  • SDS-PAGE: Separate the protein samples on a 12% polyacrylamide gel.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pSER261-AQP2, anti-total AQP2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Experimental Workflows

4.1. Vasopressin Signaling Pathway Regulating AQP2 Phosphorylation:

Vasopressin_Signaling Vasopressin Vasopressin (AVP) V2R V2 Receptor Vasopressin->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphatase Phosphatase cAMP->Phosphatase Activates AQP2_S256 AQP2-S256 PKA->AQP2_S256 Phosphorylates pS256_AQP2 pS256-AQP2 Membrane Apical Membrane Translocation pS256_AQP2->Membrane AQP2_S261 AQP2-S261 pS261_AQP2 pS261-AQP2 Internalization Internalization & Intracellular Retention pS261_AQP2->Internalization Phosphatase->pS261_AQP2 Dephosphorylates

Caption: Vasopressin signaling cascade leading to reciprocal regulation of AQP2 phosphorylation.

4.2. Interplay of AQP2 Phosphorylation and Ubiquitination:

AQP2_Phos_Ub AQP2_PM AQP2 at Plasma Membrane Ubiquitination Ubiquitination (K270) AQP2_PM->Ubiquitination Ub_AQP2 Ub-AQP2 Endocytosis Endocytosis Ub_AQP2->Endocytosis Intracellular_AQP2 Intracellular Ub-AQP2 Endocytosis->Intracellular_AQP2 pS261 S261 Phosphorylation Intracellular_AQP2->pS261 pS256 S256 Dephosphorylation Intracellular_AQP2->pS256 pS261_Ub_AQP2 pS261-Ub-AQP2 Retention Intracellular Retention pS261_Ub_AQP2->Retention Degradation Lysosomal Degradation Retention->Degradation Recycling Recycling to Plasma Membrane pS256->Recycling

Caption: Crosstalk between AQP2 ubiquitination and S261 phosphorylation in regulating its fate.

4.3. Experimental Workflow for Studying pSER261-AQP2 Function:

Experimental_Workflow Start Start: Hypothesis on pSER261-AQP2 Function Mutagenesis Site-Directed Mutagenesis (S261A, S261D) Start->Mutagenesis Transfection Stable Transfection into MDCK/LLC-PK1 Cells Mutagenesis->Transfection Cell_Culture Cell Culture & Stimulation (e.g., dDAVP) Transfection->Cell_Culture Immunofluorescence Immunofluorescence Microscopy Cell_Culture->Immunofluorescence Biochem Biochemical Assays Cell_Culture->Biochem Localization Analyze AQP2 Subcellular Localization Immunofluorescence->Localization Conclusion Conclusion on pSER261-AQP2 Function Localization->Conclusion IP Immunoprecipitation (pS261-AQP2) Biochem->IP WB Western Blotting IP->WB Quantification Quantify Phosphorylation & Protein Levels WB->Quantification Quantification->Conclusion

Caption: A typical experimental workflow for investigating the role of pSER261-AQP2.

Conclusion

The phosphorylation of AQP2 at serine 261 is a critical regulatory mechanism that counterbalances the effects of S256 phosphorylation. While pS256 promotes the accumulation of AQP2 at the apical plasma membrane to increase water reabsorption, pS261 facilitates its internalization and intracellular retention, likely in concert with ubiquitination. This intricate network of post-translational modifications allows for precise, dynamic control of water permeability in the collecting duct. A thorough understanding of the biological function of pSER261-AQP2 and the signaling pathways that govern it is essential for the development of novel therapeutic strategies for water balance disorders, such as nephrogenic diabetes insipidus and the syndrome of inappropriate antidiuretic hormone secretion. Further research, employing the methodologies outlined in this guide, will continue to unravel the complexities of AQP2 regulation and its implications for human health.

References

The Core Mechanism of Vasopressin-Induced AQP2 Dephosphorylation at Serine 261: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms governing the vasopressin-induced dephosphorylation of Aquaporin-2 (AQP2) at the Serine 261 (Ser261) residue. Understanding this critical regulatory step in AQP2 trafficking is paramount for developing novel therapeutics for water balance disorders. This document provides a comprehensive overview of the signaling pathways, key molecular players, quantitative data from seminal studies, and detailed experimental protocols.

Introduction: The Significance of AQP2 Phosphorylation in Water Homeostasis

Aquaporin-2 (AQP2), a water channel protein predominantly expressed in the principal cells of the kidney's collecting duct, plays a pivotal role in maintaining body water homeostasis. Its translocation from intracellular vesicles to the apical plasma membrane is a critical step for water reabsorption and is tightly regulated by the antidiuretic hormone vasopressin. This regulation is orchestrated by a complex series of phosphorylation and dephosphorylation events at multiple serine residues in the C-terminus of AQP2. While vasopressin promotes the phosphorylation of Ser256, Ser264, and Ser269, it paradoxically induces the dephosphorylation of Ser261.[1][2] This dephosphorylation is a key event in the signaling cascade that ultimately facilitates AQP2 accumulation at the cell surface.

The Core Signaling Pathway: From Vasopressin Receptor to Ser261 Dephosphorylation

The binding of vasopressin to its type 2 receptor (V2R) on the basolateral membrane of principal cells initiates a well-characterized signaling cascade.[3] This guide focuses on the specific branch of this pathway that culminates in the dephosphorylation of AQP2 at Ser261.

The signaling pathway can be visualized as follows:

Vasopressin_AQP2_Dephosphorylation cluster_membrane Plasma Membrane Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates PP2C_inactive Inactive PP2C PKA->PP2C_inactive Leads to activation of PP2C_active Active PP2C AQP2_pS261 AQP2-pSer261 PP2C_active->AQP2_pS261 Dephosphorylates AQP2_S261 AQP2-Ser261 ERK ERK ERK->AQP2_S261 Phosphorylates

Caption: Vasopressin-induced AQP2-Ser261 dephosphorylation pathway.

While the canonical vasopressin pathway involves cAMP and PKA, the precise mechanism by which PKA activation leads to PP2C activation is not fully elucidated and is an area of active research.[1] It is important to note that the dephosphorylation of Ser261 occurs independently of the phosphorylation state of Ser256.[1][5]

The Counteracting Role of ERK Kinase

The phosphorylation state of any protein is a dynamic equilibrium between the activities of kinases and phosphatases. In the context of AQP2-Ser261, Extracellular signal-regulated kinase (ERK) has been identified as a kinase capable of phosphorylating this residue.[1][5] Interestingly, vasopressin stimulation can lead to an increase in ERK phosphorylation. However, the concurrent and more potent activation of PP2C phosphatase activity overcomes the kinase activity of ERK, resulting in a net dephosphorylation of Ser261.[1][5]

This interplay can be visualized in the following workflow:

ERK_PP2C_Balance Vasopressin Vasopressin ERK_activation Increased ERK Activity Vasopressin->ERK_activation PP2C_activation Increased PP2C Activity Vasopressin->PP2C_activation Phosphorylation Phosphorylation of AQP2-Ser261 ERK_activation->Phosphorylation Dephosphorylation Dephosphorylation of AQP2-Ser261 PP2C_activation->Dephosphorylation Net_Dephosphorylation Net Dephosphorylation of AQP2-Ser261 Phosphorylation->Net_Dephosphorylation Dephosphorylation->Net_Dephosphorylation

Caption: Balance of ERK and PP2C activity on AQP2-Ser261.

Quantitative Data Summary

Several studies have quantified the changes in AQP2 phosphorylation at Ser261 in response to vasopressin or its analog dDAVP. The following tables summarize key findings.

Table 1: Relative Abundance of AQP2 Phosphorylation States in Response to dDAVP

AQP2 Phosphorylation StateChange with dDAVP TreatmentReference
Monophosphorylated at Ser261Decreased[6][7]
Monophosphorylated at Ser256Increased[6][7]
Diphosphorylated at Ser256/Ser261Increased (2.67-fold)[6]

Data from phosphoproteomic analysis of rat inner medullary collecting duct cells.

Table 2: Percentage of AQP2 Phosphorylated at Ser261 in Response to dDAVP

TreatmentPercent Phosphorylation at Ser261 (Mean ± SE)Reference
Vehicle17.7 ± 2.2%[8]
dDAVP (60 min)1.8 ± 0.2%[8]

Data from quantitative immunoblotting of inner medullas of Sprague-Dawley rats.

Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying AQP2 phosphorylation. Below are detailed methodologies for key experiments.

Western Blotting for AQP2 Phosphorylation

This protocol is adapted from standard methods used to assess AQP2 phosphorylation levels.[9]

Materials:

  • Cultured renal collecting duct cells (e.g., mpkCCD) or isolated inner medullary collecting ducts (IMCDs).

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-total AQP2, anti-phospho-Ser261 AQP2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Vasopressin or dDAVP.

  • Phosphatase inhibitors (e.g., sanguinarine (B192314) for PP2C).

Procedure:

  • Culture and treat cells with vasopressin/dDAVP with or without pre-treatment with specific phosphatase inhibitors.

  • Lyse cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-phospho-Ser261 AQP2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total AQP2 antibody for normalization.

Phosphoproteomic Analysis by Mass Spectrometry

This protocol provides a general workflow for identifying and quantifying phosphorylation sites on AQP2.[7][10]

Experimental Workflow:

Phosphoproteomics_Workflow Sample_Prep Sample Preparation (IMCDs + dDAVP/Vehicle) Lysis Cell Lysis Sample_Prep->Lysis Protein_Digestion Protein Digestion (e.g., Trypsin) Lysis->Protein_Digestion Enrichment Phosphopeptide Enrichment (e.g., IMAC) Protein_Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Identification & Quantification) LC_MS->Data_Analysis

Caption: Workflow for phosphoproteomic analysis of AQP2.

Procedure:

  • Sample Preparation: Isolate inner medullary collecting ducts (IMCDs) from rats and treat with dDAVP or vehicle.

  • Cell Lysis and Protein Digestion: Lyse the tissue and digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the phosphorylated peptides and quantify their relative abundance between different treatment groups.

Conclusion and Future Directions

The dephosphorylation of AQP2 at Ser261, mediated primarily by PP2C, is a crucial event in the vasopressin signaling cascade that governs water reabsorption in the kidney. While significant progress has been made in identifying the key players, the precise molecular link between PKA activation and PP2C activation remains an important area for future investigation. Further research into the upstream regulators of PP2C and the structural basis of its interaction with AQP2 will provide a more complete understanding of this intricate regulatory network. Such knowledge is essential for the rational design of novel therapeutic agents targeting AQP2 for the treatment of diseases like nephrogenic diabetes insipidus.

References

Unraveling the Role of Serine 261 Phosphorylation in Aquaporin-2 Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Subcellular Localization, Regulatory Pathways, and Experimental Analysis of pS261-AQP2 for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of the subcellular localization of Aquaporin-2 (AQP2) when phosphorylated at the Serine 261 residue (pS261-AQP2). It delves into the intricate signaling pathways that govern this specific phosphorylation event and its consequential impact on AQP2 trafficking and renal water reabsorption. Detailed experimental protocols and quantitative data are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate this critical post-translational modification.

Introduction: The Significance of AQP2 Phosphorylation at Serine 261

Aquaporin-2 (AQP2), the vasopressin-regulated water channel, plays a pivotal role in maintaining body water homeostasis by controlling water reabsorption in the kidney's collecting ducts.[1] The trafficking of AQP2 to and from the apical plasma membrane of principal cells is a tightly regulated process, primarily controlled by the hormone vasopressin and a cascade of phosphorylation events.[2] While the phosphorylation of Serine 256 (pS256) is well-established as a key signal for AQP2's translocation to the apical membrane, emerging evidence highlights the crucial and distinct role of Serine 261 phosphorylation (pS261).[3][4]

Under basal, non-stimulated conditions, AQP2 is predominantly phosphorylated at S261 and resides in intracellular vesicles.[2][5] Upon vasopressin stimulation, a reciprocal change in phosphorylation occurs: S256 becomes phosphorylated while S261 is dephosphorylated, leading to the accumulation of AQP2 at the apical membrane and increased water permeability.[3][6] This suggests that pS261-AQP2 is associated with the retention of AQP2 in intracellular compartments and may be involved in its endocytosis and subsequent sorting for recycling or degradation.[5][7] Understanding the dynamics of pS261-AQP2 localization is therefore critical for elucidating the complete molecular mechanisms of water balance and for identifying potential therapeutic targets for water balance disorders.

Subcellular Localization of pS261-AQP2

Immunohistochemical studies in rat and mouse kidneys have revealed a distinct subcellular distribution of pS261-AQP2 in the principal cells of the connecting tubule (CNT) and all segments of the collecting duct.[3][6]

In normal rats with free access to water, the localization of pS261-AQP2 varies along the tubule:

  • Connecting Tubule (CNT): Apical and basolateral.[3]

  • Cortical Collecting Duct (CCD), Outer Medullary Collecting Duct (OMCD), and initial Inner Medullary Collecting Duct (IMCD): Predominantly sub-apical.[3]

  • Middle IMCD: Broadly distributed throughout the cytoplasm.[3]

Double immunofluorescence labeling demonstrates that pS261-AQP2 has a distinct distribution compared to pS256-AQP2. While pS256-AQP2 is concentrated at the apical plasma membrane upon vasopressin stimulation, pS261-AQP2 is found in subapical and punctate intracellular locations, separate from the apical membrane.[3][8]

Co-localization studies with various subcellular markers have provided further insight into the specific intracellular compartments harboring pS261-AQP2.

Quantitative Data on pS261-AQP2 Subcellular Co-localization
Subcellular MarkerOrganellePearson Correlation Coefficient (Rcoloc) with pS261-AQP2Conclusion
Dolichos biflorus agglutinin (DBA)Apical Plasma Membrane0.04[5]No significant co-localization. pS261-AQP2 is predominantly intracellular.[3]
Glucose-regulated protein 78 (GRP78)Endoplasmic Reticulum (ER)0.12[5]Minimal co-localization.
Golgi matrix protein 130 (GM130)Golgi Apparatus0.73[5]Significant co-localization, suggesting pS261-AQP2 resides in or near the Golgi.
Cathepsin DLysosomes0.05[5]No significant co-localization, indicating pS261-AQP2 is not primarily targeted for immediate lysosomal degradation.

These findings collectively indicate that pS261-AQP2 is primarily localized to intracellular compartments, with a notable presence in the Golgi region, and is largely excluded from the apical plasma membrane, particularly under conditions of vasopressin stimulation.[3][5]

Signaling Pathways Regulating S261 Phosphorylation and AQP2 Localization

The phosphorylation state of AQP2 at Serine 261 is dynamically regulated by a complex interplay of signaling pathways, primarily initiated by vasopressin.

Vasopressin-Mediated Dephosphorylation of S261

The canonical vasopressin signaling pathway involves the binding of vasopressin to its V2 receptor (V2R) on the basolateral membrane of principal cells, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[2][9] While PKA directly phosphorylates S256, leading to AQP2's apical translocation, it also initiates a cascade that results in the dephosphorylation of S261.[3][9] Short-term treatment with the vasopressin analog dDAVP significantly decreases the abundance of pS261-AQP2.[3][10]

dot

Vasopressin_Signaling Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphatase Protein Phosphatase(s) PKA->Phosphatase Activates? AQP2_pS256 AQP2-pS256 PKA->AQP2_pS256 Phosphorylates S256 AQP2_pS261 AQP2-pS261 Phosphatase->AQP2_pS261 Dephosphorylates S261 ApicalMembrane Apical Plasma Membrane Insertion AQP2_pS256->ApicalMembrane IntracellularVesicles Intracellular Vesicle Retention AQP2_pS261->IntracellularVesicles

Caption: Vasopressin signaling pathway leading to reciprocal AQP2 phosphorylation.

Kinases Involved in S261 Phosphorylation

While vasopressin signaling leads to S261 dephosphorylation, other kinases are responsible for phosphorylating this residue under basal conditions. Studies have implicated cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs) in this process.[7][11] For instance, the CDK inhibitor R-roscovitine was shown to decrease pS261 levels, suggesting a role for CDKs like cdk1 and cdk5 in maintaining the phosphorylated state of S261 at baseline.[11]

Interplay with Ubiquitination

The phosphorylation of S261 is also linked to the ubiquitination of AQP2 at Lysine 270 (K270), a modification that targets the protein for internalization and degradation.[12] Evidence suggests that pS261 may follow ubiquitination and act to stabilize the ubiquitinated state of AQP2, promoting its retention in intracellular compartments.[12] The overall subcellular localization of AQP2 is thus determined by a delicate balance between phosphorylation at multiple sites and ubiquitination.[9][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the subcellular localization of pS261-AQP2.

Immunofluorescence Microscopy for pS261-AQP2 Localization

This protocol is adapted from studies on rat kidney tissue.[3]

Objective: To visualize the subcellular distribution of pS261-AQP2 in kidney tissue sections.

Materials:

  • Kidney tissue, perfusion-fixed with 4% paraformaldehyde.

  • Cryostat.

  • Phosphate-Buffered Saline (PBS).

  • Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS with 0.02% sodium azide.

  • Primary antibody: Rabbit anti-pS261-AQP2 antibody (e.g., from Symansis, Cat# SY-p112-261).

  • Secondary antibody: Donkey anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Nuclear counterstain (e.g., DAPI).

  • Mounting medium.

  • Confocal microscope.

Procedure:

  • Tissue Preparation:

    • Perfusion-fix the kidney with 4% paraformaldehyde in PBS.

    • Cryoprotect the tissue by incubating in 30% sucrose (B13894) in PBS overnight at 4°C.

    • Embed the tissue in OCT compound and freeze.

    • Cut 5 µm thick cryosections and mount on charged glass slides.

  • Immunostaining:

    • Rehydrate sections in PBS for 10 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

    • Block non-specific binding with blocking solution for 30 minutes at room temperature.

    • Incubate with the primary anti-pS261-AQP2 antibody (diluted in blocking solution, e.g., 1:1000) overnight at 4°C in a humidified chamber.

    • Wash sections three times for 5 minutes each with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

    • Wash sections three times for 5 minutes each with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount coverslips using an appropriate mounting medium.

    • Image the sections using a confocal laser-scanning microscope.

dot

Immuno_Workflow Fixation Perfusion Fixation (4% PFA) Cryo Cryosectioning Fixation->Cryo Perm Permeabilization (Triton X-100) Cryo->Perm Block Blocking (1% BSA) Perm->Block PrimaryAb Primary Antibody Incubation (anti-pS261-AQP2) Block->PrimaryAb Wash1 Wash (PBS) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) Wash1->SecondaryAb Wash2 Wash (PBS) SecondaryAb->Wash2 Mount Mount & Image (Confocal Microscopy) Wash2->Mount

Caption: Workflow for immunofluorescence staining of pS261-AQP2.

Subcellular Fractionation and Western Blotting

This protocol allows for the biochemical separation of cellular compartments to assess the relative abundance of pS261-AQP2 in each fraction.

Objective: To quantify the amount of pS261-AQP2 in different subcellular fractions (e.g., plasma membrane vs. intracellular vesicles).

Materials:

  • Cultured collecting duct cells or dissected kidney tissue.

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors).

  • Dounce homogenizer.

  • Ultracentrifuge.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE equipment.

  • PVDF membrane.

  • Blocking buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary antibodies: anti-pS261-AQP2, anti-total AQP2, and markers for different fractions (e.g., Na+/K+-ATPase for plasma membrane, Rab11 for recycling endosomes).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagents.

Procedure:

  • Subcellular Fractionation (Differential Centrifugation):

    • Homogenize cells or tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells (P1).

    • Centrifuge the supernatant (S1) at a medium speed (e.g., 17,000 x g for 20 minutes) to pellet mitochondria and heavy membranes (P2).

    • Centrifuge the supernatant (S2) at a high speed (e.g., 200,000 x g for 1 hour) to pellet the microsomal fraction containing plasma membranes and intracellular vesicles (P3) and the cytosolic fraction (S3).

    • Further separation of plasma membrane from intracellular vesicles can be achieved using density gradient centrifugation.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Denature equal amounts of protein from each fraction in Laemmli sample buffer at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pS261-AQP2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe for total AQP2 and subcellular fraction markers to ensure equal loading and successful fractionation.

Conclusion and Future Directions

The phosphorylation of Aquaporin-2 at Serine 261 is a critical regulatory event that favors the retention of the water channel in intracellular compartments, thereby providing a counterbalance to the pro-exocytotic signal of Serine 256 phosphorylation. The subcellular localization of pS261-AQP2, primarily in sub-apical vesicles and the Golgi region, underscores its role in the intricate trafficking machinery that governs renal water handling.

For researchers and drug development professionals, a deeper understanding of the kinases, phosphatases, and interacting proteins that modulate S261 phosphorylation offers exciting new avenues for therapeutic intervention in water balance disorders. Future research should focus on:

  • Identifying the specific phosphatases responsible for vasopressin-induced dephosphorylation of S261.

  • Elucidating the precise structural changes in AQP2 induced by S261 phosphorylation and how they affect protein-protein interactions.

  • Developing high-throughput screening assays to identify small molecules that can modulate the activity of S261-related kinases or phosphatases.

By continuing to unravel the complexities of pS261-AQP2 localization and regulation, the scientific community can move closer to developing novel and targeted therapies for conditions such as nephrogenic diabetes insipidus and the syndrome of inappropriate antidiuretic hormone secretion.

References

AQP2 Phosphorylated at Serine 261: A Potential Biomarker for Kidney Function - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-2 (AQP2), a vasopressin-regulated water channel, is crucial for maintaining water homeostasis in the kidneys. Its trafficking to and from the apical membrane of collecting duct principal cells is a key mechanism for controlling urine concentration. This process is tightly regulated by a complex interplay of signaling pathways, primarily through the phosphorylation of AQP2 at several serine residues in its C-terminal tail. Among these, the phosphorylation of serine 261 (pSer261) has emerged as a critical regulatory switch. This technical guide provides an in-depth exploration of AQP2 pSer261, its regulatory mechanisms, and its potential as a biomarker for kidney function, with a focus on quantitative data and detailed experimental protocols. While total urinary AQP2 has shown promise as a biomarker for various renal conditions, the specific utility of urinary AQP2 pSer261 as a direct measure of kidney function is an active area of research.

Regulation of AQP2 Phosphorylation at Serine 261

The phosphorylation state of AQP2 at serine 261 is a key determinant of its subcellular localization and stability. In the absence of vasopressin (AVP), AQP2 is phosphorylated at Ser261 and is primarily located in intracellular vesicles.[1] This phosphorylation event is mediated by mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38-MAPK.[2][3] Upon AVP stimulation, the activity of these kinases is reduced, leading to a decrease in Ser261 phosphorylation.[2][3] This dephosphorylation is associated with increased stability of the AQP2 protein.[2]

Conversely, vasopressin stimulation leads to the phosphorylation of other serine residues, notably Ser256 and Ser269, which promotes the translocation of AQP2 to the apical plasma membrane, thereby increasing water reabsorption.[4][5] The interplay between these phosphorylation sites is complex, with evidence suggesting that the phosphorylation of Ser256 may be a prerequisite for the phosphorylation of Ser269.[2] The dephosphorylation of Ser261 appears to be a separate but coordinated event that contributes to the overall regulation of AQP2 function.[4][6]

Signaling Pathway for AQP2 Ser261 Phosphorylation

AQP2_pSer261_Signaling cluster_vasopressin Vasopressin Signaling cluster_mapk MAPK Signaling cluster_aqp2 AQP2 Regulation AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates ERK ERK1/2 PKA->ERK Inhibits p38 p38-MAPK PKA->p38 Inhibits AQP2_vesicle AQP2 in Vesicles PKA->AQP2_vesicle Phosphorylates Ser256/Ser269 MAPK_pathway MAPK Signaling (e.g., Growth Factors) MEK MEK1/2 MAPK_pathway->MEK MAPK_pathway->p38 Activates MEK->ERK Activates ERK->AQP2_vesicle Phosphorylates Ser261 p38->AQP2_vesicle Phosphorylates Ser261 AQP2_membrane AQP2 at Apical Membrane AQP2_vesicle->AQP2_membrane Translocation AQP2_degradation AQP2 Degradation AQP2_vesicle->AQP2_degradation pSer261 promotes degradation AQP2_membrane->AQP2_vesicle Internalization

Caption: Signaling pathways regulating AQP2 phosphorylation at Serine 261.

AQP2 pSer261 as a Biomarker for Kidney Function

While total urinary AQP2 has been investigated as a biomarker for various kidney-related disorders, the specific utility of urinary AQP2 pSer261 in assessing kidney function is still an emerging field of research. Studies have shown that total urinary AQP2 levels can be indicative of the collecting duct's responsiveness to vasopressin and may be altered in conditions such as Acute Kidney Injury (AKI), heart failure, and nephrogenic diabetes insipidus.[7][8]

For instance, in patients with acute decompensated heart failure (ADHF), median urinary AQP2 (uAQP2) levels were significantly higher in those who developed AKI compared to those who did not.[7][9] The area under the receiver operating characteristic curve (AUROC) for uAQP2 in predicting AKI was found to be 0.795, suggesting a good predictive ability.[10]

The investigation of urinary AQP2 pSer261 as a specific biomarker is less advanced. However, given its role in AQP2 degradation, it is plausible that the ratio of pSer261 to total AQP2 in urine could provide a more nuanced understanding of AQP2 turnover and collecting duct function. Further clinical studies are required to establish a direct correlation between urinary AQP2 pSer261 levels and standard measures of kidney function such as the estimated glomerular filtration rate (eGFR).

Quantitative Data Summary
ParameterConditionAnalyteValueReference
Urinary AQP2 AKI in ADHF patientsMedian uAQP2/Cr1.09 fmol/mg[7][9]
Non-AKI in ADHF patientsMedian uAQP2/Cr0.35 fmol/mg[7][9]
AKI in ADHF patientsMedian uAQP261.5 ng/mL[7]
Non-AKI in ADHF patientsMedian uAQP230.9 ng/mL[7]
AUROC for AKI prediction ADHF patientsUrinary AQP20.795[10]
ADHF patientsUrinary AQP2 + BNP0.802[10]
AQP2 Phosphorylation Rat kidney inner medulla (Vehicle)pSer261-AQP24.3 ± 0.8 % of total AQP2[11]
Rat kidney inner medulla (dDAVP)pSer261-AQP24.0 ± 0.3 % of total AQP2[11]
Rat kidney inner medulla (Vehicle)pSer256-AQP253.5 ± 3.7 % of total AQP2[11]
Rat kidney inner medulla (dDAVP)pSer256-AQP249.1 ± 7.0 % of total AQP2[11]

Experimental Protocols

Accurate and reproducible measurement of AQP2 and its phosphorylated forms is essential for its validation as a biomarker. The following are detailed methodologies for key experiments.

Experimental Workflow for Urinary AQP2 pSer261 Analysis

experimental_workflow cluster_sample Sample Collection & Processing cluster_quantification Quantification cluster_analysis Data Analysis urine_collection Urine Sample Collection centrifugation Centrifugation to remove debris urine_collection->centrifugation storage Storage at -80°C centrifugation->storage elisa ELISA for pSer261-AQP2 & Total AQP2 storage->elisa western_blot Western Blotting storage->western_blot normalization Normalization to Creatinine (B1669602) elisa->normalization western_blot->normalization ihc Immunohistochemistry (for tissue) statistical_analysis Statistical Analysis normalization->statistical_analysis correlation Correlation with Kidney Function Parameters statistical_analysis->correlation

Caption: General workflow for the analysis of urinary AQP2 pSer261.

Enzyme-Linked Immunosorbent Assay (ELISA) for AQP2 pSer261

ELISA is a highly sensitive method for quantifying specific proteins in biological fluids.

Principle: A sandwich ELISA is typically used, where a capture antibody specific for total AQP2 is coated on the microplate wells. The urine sample is added, and AQP2 binds to the capture antibody. A detection antibody, specific for AQP2 phosphorylated at Ser261 and conjugated to an enzyme (e.g., HRP), is then added. Finally, a substrate is added, and the resulting colorimetric change is proportional to the amount of AQP2 pSer261. A separate assay with a detection antibody for total AQP2 is run in parallel for normalization.

Protocol Summary:

  • Prepare Reagents: Prepare all buffers, standards, and samples as per the kit manufacturer's instructions.

  • Coating (if not pre-coated): Coat microplate wells with a capture antibody against total AQP2. Incubate and then wash.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add 100 µL of standards and urine samples to the wells. Incubate for 1 hour at 37°C.[12]

  • Washing: Aspirate and wash the wells three times.

  • Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-pSer261-AQP2 detection antibody. Incubate for 1 hour at 37°C.[12]

  • Washing: Aspirate and wash the wells five times.

  • Substrate Incubation: Add 90 µL of TMB substrate solution. Incubate for 10-20 minutes at 37°C in the dark.[12]

  • Stop Reaction: Add 50 µL of stop solution.

  • Read Absorbance: Measure the absorbance at 450 nm immediately.[12]

  • Calculation: Calculate the concentration of AQP2 pSer261 based on the standard curve. Normalize to urinary creatinine concentration.

Western Blotting for AQP2 pSer261

Western blotting allows for the separation of proteins by size and their detection using specific antibodies.

Principle: Proteins from urine or cell/tissue lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for AQP2 pSer261. A secondary antibody conjugated to an enzyme is then used for detection.

Protocol Summary:

  • Sample Preparation: Concentrate urinary proteins or prepare cell/tissue lysates. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against AQP2 pSer261 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.[1][4]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. AQP2 typically appears as a band around 29 kDa and a glycosylated form around 37 kDa.[1][4]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AQP2 for normalization.

Immunohistochemistry (IHC) for AQP2 pSer261

IHC is used to visualize the localization of AQP2 pSer261 in kidney tissue sections.

Principle: A primary antibody against AQP2 pSer261 binds to the protein in fixed tissue sections. A secondary antibody, linked to an enzyme or a fluorophore, is then used for detection.

Protocol Summary:

  • Tissue Preparation: Fix kidney tissue in 4% paraformaldehyde, embed in paraffin, and cut into 3-5 µm sections.[2][13]

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).[13]

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against AQP2 pSer261 (e.g., rabbit polyclonal, 1:100 to 1:2000 dilution) overnight at 4°C.[1][2]

  • Washing: Wash with PBS or TBS.

  • Secondary Antibody Incubation: Incubate with a peroxidase-conjugated secondary antibody for 2 hours.[2]

  • Detection: Visualize the antibody binding using a substrate-chromogen system such as diaminobenzidine (DAB), which produces a brown precipitate.[2]

  • Counterstaining: Counterstain the nuclei with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Microscopy: Examine the sections under a light microscope.

Conclusion and Future Directions

The phosphorylation of AQP2 at serine 261 is a key regulatory event that influences the stability and degradation of this vital water channel. While total urinary AQP2 is emerging as a promising biomarker for certain renal pathologies, particularly AKI, the specific role of urinary AQP2 pSer261 as a direct indicator of kidney function requires further investigation. The development and standardization of sensitive and specific assays for urinary AQP2 pSer261 are crucial next steps. Future research should focus on large-scale clinical studies to correlate urinary AQP2 pSer261 levels, and its ratio to total AQP2, with established markers of kidney function like eGFR and albuminuria across various stages of chronic kidney disease and in different forms of acute kidney injury. Such studies will be instrumental in determining the clinical utility of AQP2 pSer261 as a novel, non-invasive biomarker for monitoring kidney health and disease progression.

References

The Basal Phosphorylation State of Aquaporin-2 at Serine 261: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Regulatory Mechanisms and Experimental Approaches

This technical guide provides a comprehensive overview of the basal phosphorylation state of the water channel Aquaporin-2 (AQP2) at serine 261 (Ser261) in renal principal cells. Intended for researchers, scientists, and professionals in drug development, this document delves into the signaling pathways governing this critical post-translational modification, presents quantitative data from key studies, and offers detailed experimental protocols for its investigation.

Introduction: The Significance of Basal Ser261 Phosphorylation

In the absence of the antidiuretic hormone vasopressin (AVP), a significant portion of Aquaporin-2 (AQP2) is localized in intracellular vesicles within the principal cells of the kidney's collecting duct. This basal state is characterized by a high level of phosphorylation at the Ser261 residue in the C-terminus of AQP2.[1] In fact, under basal conditions, phosphorylation at Ser261 (pS261) is approximately 24-fold more abundant than phosphorylation at Ser256 (pS256), a site crucial for AQP2's translocation to the apical membrane upon vasopressin stimulation.[1] The phosphorylation of Ser261 is a key factor in retaining AQP2 within these intracellular storage vesicles, thereby preventing water reabsorption and promoting diuresis.[2] Emerging evidence suggests that pS261 may also mark AQP2 for ubiquitination and subsequent proteasomal degradation, playing a vital role in regulating the total cellular pool of the water channel.[2][3][4]

Upon vasopressin stimulation, a reciprocal regulation is observed: phosphorylation at Ser256, Ser264, and Ser269 increases, while phosphorylation at Ser261 decreases.[2][4][5][6] This dephosphorylation at Ser261 is a critical step, in conjunction with phosphorylation at other sites, to facilitate the trafficking and insertion of AQP2 into the apical plasma membrane, leading to water reabsorption.

Signaling Pathways Regulating Basal Ser261 Phosphorylation

The basal phosphorylation of AQP2 at Ser261 is predominantly regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The Role of p38-MAPK

A substantial body of evidence points to p38-MAPK as a primary kinase responsible for phosphorylating AQP2 at Ser261.[3][7] In the basal state, p38-MAPK is active and maintains AQP2 in its phosphorylated state at Ser261.[3] Vasopressin, through a Protein Kinase A (PKA)-dependent mechanism, inhibits the activity of p38-MAPK, leading to the dephosphorylation of AQP2 at Ser261 and its subsequent translocation to the apical membrane.[3] Inhibition of p38-MAPK with selective inhibitors, such as SB202190, has been shown to decrease Ser261 phosphorylation and increase total AQP2 protein levels, mimicking the effects of vasopressin stimulation.[3][7]

The Involvement of ERK1/2

The Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway has also been implicated in the regulation of AQP2.[2][6][8] Similar to p38-MAPK, ERK1/2 is active in the basal state and its inhibition can affect AQP2 localization.[6] Vasopressin stimulation leads to a decrease in ERK1/2 activation.[8] While the direct phosphorylation of Ser261 by ERK1/2 is an area of ongoing investigation, the pathway is considered a component of the signaling network that maintains the basal state of AQP2.[2][8]

Signaling Pathway for Basal AQP2 Ser261 Phosphorylation

Basal_AQP2_S261_Phosphorylation cluster_basal Basal State p38_MAPK p38-MAPK AQP2_S261 AQP2-S261 p38_MAPK->AQP2_S261 Phosphorylates ERK12 ERK1/2 ERK12->AQP2_S261 Phosphorylates (putative) Intracellular_Vesicles Intracellular Vesicles AQP2_S261->Intracellular_Vesicles Retention

Signaling pathway maintaining basal AQP2 Ser261 phosphorylation.

Quantitative Data on AQP2 Ser261 Phosphorylation

The following tables summarize key quantitative findings from the literature regarding the phosphorylation state of AQP2 at Ser261.

Table 1: Relative Abundance of Phosphorylated AQP2 Species in Basal vs. Vasopressin-Stimulated States

AQP2 Phospho-formBasal State (Relative Abundance)Vasopressin (dDAVP) Stimulated (Relative Abundance Change)Reference
Mono-phosphorylated pS261~24-fold more abundant than pS256Decreased[1]
Mono-phosphorylated pS256LowIncreased[1]
Di-phosphorylated pS256/pS261LowIncreased[1]

Table 2: Effect of Kinase Inhibitors on AQP2 Ser261 Phosphorylation in IMCD cells

TreatmentEffect on pS261-AQP2 LevelsEffect on Total AQP2 LevelsReference
SB202190 (p38-MAPK inhibitor)DecreasedIncreased[3]
Forskolin (PKA activator)DecreasedIncreased[3][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of AQP2 phosphorylation. The following are generalized protocols for key experiments.

Western Blotting for AQP2 Phosphorylation

This protocol allows for the semi-quantitative analysis of total and phosphorylated AQP2 levels.

Materials:

  • Cultured renal collecting duct cells (e.g., MDCK, mpkCCD) or isolated inner medullary collecting ducts (IMCDs).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-total AQP2, anti-phospho-S261 AQP2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Treat cells with desired compounds (e.g., vasopressin, kinase inhibitors) for the specified time.

  • Lyse cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-S261 AQP2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • For normalization, strip the membrane and re-probe with an anti-total AQP2 antibody or use a separate gel.

Experimental Workflow for Western Blotting

Western_Blot_Workflow start Cell/Tissue Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (e.g., anti-pS261 AQP2) block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analyze Data Analysis detect->analyze

Workflow for analyzing AQP2 phosphorylation by Western blot.
Immunofluorescence Staining for AQP2 Localization

This protocol allows for the visualization of AQP2's subcellular localization.

Materials:

  • Cultured renal collecting duct cells grown on coverslips.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% normal goat serum in PBS).

  • Primary antibodies: anti-total AQP2, anti-phospho-S261 AQP2.

  • Fluorophore-conjugated secondary antibodies.

  • DAPI for nuclear staining.

  • Mounting medium.

  • Confocal microscope.

Procedure:

  • Treat cells on coverslips as required.

  • Wash cells twice with ice-cold PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with primary antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Stain nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount coverslips onto slides using mounting medium.

  • Image with a confocal microscope.

In Vitro Kinase Assay

This protocol can be used to determine if a specific kinase directly phosphorylates AQP2 at Ser261.

Materials:

  • Recombinant active kinase (e.g., p38-MAPK).

  • Synthetic peptide corresponding to the C-terminus of AQP2 containing Ser261.

  • Kinase buffer.

  • ATP.

  • Kinase inhibitor (optional, for control).

  • Method for detecting phosphorylation (e.g., anti-phospho-S261 AQP2 antibody for Western blotting, or ³²P-ATP and autoradiography).

Procedure:

  • Set up the kinase reaction by combining the recombinant kinase, AQP2 peptide, and kinase buffer.

  • For inhibitor control, pre-incubate the kinase with the specific inhibitor.

  • Initiate the reaction by adding ATP.

  • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding Laemmli buffer and boiling).

  • Analyze the reaction products by Western blotting using a phospho-specific antibody for Ser261 or by autoradiography if using ³²P-ATP.

Conclusion

The basal phosphorylation of Aquaporin-2 at Ser261 is a fundamental mechanism for maintaining the intracellular localization of the water channel and preventing water reabsorption in the absence of hormonal stimulation. This process is primarily regulated by the p38-MAPK and likely the ERK1/2 signaling pathways. A comprehensive understanding of the dynamics of Ser261 phosphorylation is essential for elucidating the intricate regulation of water homeostasis and for the development of novel therapeutic strategies for water balance disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this critical aspect of renal physiology.

References

Whitepaper: The Role of Aquaporin-2 Serine 261 Phosphorylation in the Pathophysiology of Nephrogenic Diabetes Insipidus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nephrogenic Diabetes Insipidus (NDI) is a renal disorder characterized by the inability to concentrate urine despite normal or elevated levels of the antidiuretic hormone arginine vasopressin (AVP).[1] The molecular cornerstone of water reabsorption in the kidney's collecting duct principal cells is the water channel aquaporin-2 (AQP2).[1][2] The trafficking of AQP2 to and from the apical plasma membrane is a tightly regulated process governed by a complex signaling cascade, primarily initiated by AVP.[3] Post-translational modifications, particularly phosphorylation, are critical to this regulation. While phosphorylation at serine 256 (pS256) is well-established as a key signal for membrane insertion, emerging evidence highlights the pivotal, and often opposing, role of phosphorylation at serine 261 (pS261). In a basal state, AQP2 is phosphorylated at S261; upon AVP stimulation, this site is dephosphorylated, facilitating AQP2's accumulation at the apical membrane.[4][5][6] Aberrant regulation of pS261 is increasingly implicated in the molecular pathology of NDI. This technical guide provides an in-depth analysis of the relationship between AQP2 pS261 and NDI, summarizing key signaling pathways, quantitative data, and detailed experimental methodologies.

The AVP-AQP2 Signaling Axis: A Phosphorylation-Driven System

The regulation of AQP2-mediated water reabsorption is a dynamic process controlled by AVP.[2] In response to dehydration, AVP is released and binds to the vasopressin V2 receptor (V2R) on the basolateral membrane of collecting duct principal cells.[1] This event triggers a G-protein-coupled receptor cascade that activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).[1] Elevated cAMP subsequently activates Protein Kinase A (PKA), which is a master regulator of AQP2.[7][8]

PKA-mediated phosphorylation of AQP2 at S256 is a critical step for the exocytosis of AQP2-laden vesicles to the apical plasma membrane.[7] Concurrently, vasopressin stimulation leads to increased phosphorylation at S269 and a marked decrease in phosphorylation at S261.[4][5] This coordinated phosphorylation and dephosphorylation fine-tunes the localization and abundance of AQP2 at the cell surface, thereby controlling water permeability.[5][9]

AVP_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Collecting Duct Principal Cell cluster_2 AQP2 Vesicle cluster_3 Apical Membrane AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC cAMP cAMP AC->cAMP PKA PKA (active) cAMP->PKA AQP2_vesicle AQP2 PKA->AQP2_vesicle Phosphorylates S256/S269 Promotes S261 Dephosphorylation AQP2_membrane AQP2 AQP2_vesicle->AQP2_membrane Exocytosis pS261 pS261 Water Lumen -> Blood AQP2_membrane->Water Water Reabsorption pS256 pS256 pS269 pS269

Figure 1: Vasopressin signaling pathway regulating AQP2 trafficking.

The Role of Serine 261 Phosphorylation in AQP2 Trafficking

Phosphorylation at S261 appears to be a key signal for the internalization and lysosomal/proteasomal degradation of AQP2. Under basal conditions, AQP2 phosphorylated at S261 is predominantly found in intracellular vesicles.[1] This phosphorylation may stabilize ubiquitinated AQP2, marking it for removal from the membrane and subsequent degradation.[1] The vasopressin-induced dephosphorylation of S261 is therefore crucial for inhibiting AQP2 endocytosis, leading to its accumulation at the apical membrane and an increase in water permeability.[1][5]

While PKA is central to the phosphorylation of other sites, the kinase responsible for S261 phosphorylation is believed to be a proline-directed kinase, with evidence pointing towards the p38-MAP kinase pathway.[2][6] The concurrence of decreased p38-MAPK activity and reduced pS261 levels following vasopressin stimulation supports this connection.[2]

AQP2_Trafficking_Cycle cluster_0 Apical Plasma Membrane Membrane Endocytosis Endocytosis (Internalization) Membrane->Endocytosis Basal State ↑ pS261 Vesicle Intracellular AQP2 Vesicle Exocytosis Exocytosis (Membrane Insertion) Vesicle->Exocytosis Exocytosis->Membrane AVP/cAMP/PKA ↑ pS256 / pS269 ↓ pS261 Endocytosis->Vesicle Recycling Degradation Lysosome/ Proteasome Endocytosis->Degradation Ubiquitination

Figure 2: The AQP2 trafficking cycle and the role of pS261.

Aberrant pSer261 Regulation in Nephrogenic Diabetes Insipidus

Congenital NDI arises from mutations in either the V2R gene (X-linked) or the AQP2 gene (autosomal).[10][11] In many forms of NDI, the result is a failure of AQP2 to properly traffic to the apical membrane.[12][13] The AQP2-P262L mutation, located adjacent to the S261 phosphorylation site, provides a direct link between aberrant S261 phosphorylation and NDI.[14]

In cells expressing the AQP2-P262L mutant, vasopressin stimulation paradoxically increases the phosphorylation of S261, in stark contrast to the dephosphorylation seen in wild-type AQP2.[14] This abnormal hyperphosphorylation at S261 is associated with the mis-sorting of the AQP2-P262L protein to vesicles and the basolateral membrane, preventing its crucial insertion into the apical membrane and causing NDI.[14] Although preventing S261 phosphorylation in this mutant (by changing it to Alanine) did not fully rescue the mis-sorting, it highlights that the altered phosphorylation contributes to the pathological phenotype.[14]

NDI_Pathophysiology cluster_0 Wild-Type AQP2 cluster_1 NDI: AQP2-P262L Mutant AVP_wt Vasopressin Signal_wt V2R -> cAMP -> PKA AVP_wt->Signal_wt pS261_wt DECREASED pS261 Signal_wt->pS261_wt Trafficking_wt Correct Apical Trafficking pS261_wt->Trafficking_wt Result_wt -> Water Reabsorption Trafficking_wt->Result_wt AVP_mutant Vasopressin Signal_mutant V2R -> cAMP -> PKA AVP_mutant->Signal_mutant pS261_mutant INCREASED pS261 (Paradoxical) Signal_mutant->pS261_mutant Trafficking_mutant Mis-sorting to Vesicles/ Basolateral Membrane pS261_mutant->Trafficking_mutant Result_mutant -> NDI Phenotype Trafficking_mutant->Result_mutant

Figure 3: Logical relationship of pS261 regulation in health vs. NDI.

Quantitative Data Summary

Quantitative analysis of AQP2 phosphorylation provides crucial insights into its regulation. Mass spectrometry-based phosphoproteomics has been instrumental in defining the relative changes in phosphorylation at different sites upon vasopressin stimulation.

Table 1: Quantitative Phosphoproteomics of AQP2 in Response to dDAVP (Vasopressin Analog) Data synthesized from Hoffman et al., J Proteome Res, 2010.[6]

Phosphopeptide SpeciesTreatmentRelative Abundance Change (Fold Change vs. Control)Implication
AQP2 mono-phosphorylated at S261dDAVPDecreased Vasopressin induces S261 dephosphorylation.
AQP2 mono-phosphorylated at S256dDAVPIncreasedVasopressin induces S256 phosphorylation.
AQP2 di-phosphorylated at S256/S261dDAVP~2.67-fold Increase Suggests a complex interplay where some AQP2 molecules become phosphorylated at S256 while still being phosphorylated at S261, possibly as an intermediate step.

Table 2: Relative AQP2 Phosphorylation in Wild-Type vs. AQP2-P262L NDI Mutant Data synthesized from de Mattia et al., Nephrol Dial Transplant, 2012.[14]

AQP2 FormTreatment (Forskolin)pS261 Level (Relative to Unstimulated)pS256 Level (Relative to Unstimulated)Outcome
Wild-Type AQP2YesDecreased IncreasedNormal apical trafficking
AQP2-P262L MutantYesIncreased IncreasedMis-sorting to vesicles/basolateral membrane

Experimental Protocols

Investigating the role of AQP2 pS261 requires a combination of molecular biology, cell biology, and proteomics techniques.

Cell Culture and Transfection
  • Cell Line: Madin-Darby Canine Kidney (MDCK) or mouse cortical collecting duct (mpkCCD) cells are commonly used as they form polarized epithelial monolayers.[4][14]

  • Culture Conditions: Cells are grown on permeable supports (e.g., Transwell filters) to allow for separate access to apical and basolateral domains.

  • Transfection: Cells are transfected with plasmids encoding wild-type or mutant (e.g., AQP2-P262L, S261A) AQP2, often with an epitope tag (e.g., HA, FLAG) for easier detection.

  • Stimulation: For stimulation experiments, cells are treated with vasopressin, a V2R agonist like dDAVP (10⁻⁹ M), or an adenylyl cyclase activator like forskolin (B1673556) for defined time periods (e.g., 10-30 minutes).[6][14]

Immunoblotting for Phospho-AQP2
  • Protein Extraction: Following stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state.

  • SDS-PAGE and Transfer: Lysates are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies. Key antibodies include:

    • A total AQP2 antibody (targets a non-phosphorylated C-terminal epitope).[15]

    • A phospho-specific antibody recognizing AQP2 phosphorylated at Serine 261 (anti-pS261-AQP2).

    • Other phospho-specific antibodies (e.g., anti-pS256-AQP2).[15]

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for semi-quantification.

Immunofluorescence and Confocal Microscopy
  • Cell Preparation: Cells grown on permeable supports or glass coverslips are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Antibody Staining: Cells are incubated with primary antibodies against total AQP2 and markers for cellular compartments (e.g., ZO-1 for tight junctions, Na-K-ATPase for basolateral membrane).

  • Imaging: Samples are incubated with fluorescently-labeled secondary antibodies and imaged using a confocal microscope to determine the subcellular localization of AQP2 (apical, basolateral, or intracellular).

Mass Spectrometry (LC-MS/MS) for Phosphoproteomics
  • Sample Preparation: Protein is extracted from stimulated and control cells or tissues and digested into peptides (typically with trypsin).

  • Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex peptide mixture using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[6]

  • LC-MS/MS Analysis: Enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). The fragmentation spectra identify the peptide sequence and pinpoint the exact site(s) of phosphorylation.[6]

  • Quantification: Label-free quantification methods compare the peak areas of specific phosphopeptides between different conditions (e.g., control vs. dDAVP-treated) to determine relative changes in phosphorylation abundance.[6]

Experimental_Workflow cluster_0 Immunoblotting cluster_1 Mass Spectrometry cluster_2 Immunofluorescence start Start: Cell/Animal Model of NDI stim Stimulation (e.g., dDAVP) vs. Control start->stim lysis Cell/Tissue Lysis (with phosphatase inhibitors) stim->lysis if_fix Fix & Permeabilize Cells stim->if_fix protein Protein Quantification lysis->protein ib_sds SDS-PAGE protein->ib_sds ms_digest Protein Digestion (Trypsin) protein->ms_digest ib_transfer PVDF Transfer ib_sds->ib_transfer ib_probe Probe with Total & Phospo-Specific Abs ib_transfer->ib_probe ib_detect ECL Detection & Densitometry ib_probe->ib_detect ms_enrich Phosphopeptide Enrichment (IMAC) ms_digest->ms_enrich ms_lcms LC-MS/MS Analysis ms_enrich->ms_lcms ms_quant Label-Free Quantification ms_lcms->ms_quant if_stain Stain with Primary/Fluorescent Abs if_fix->if_stain if_image Confocal Microscopy if_stain->if_image if_analyze Analyze Subcellular Localization if_image->if_analyze

Figure 4: General experimental workflow for studying AQP2 phosphorylation.

Conclusion and Future Directions

The phosphorylation of AQP2 at Serine 261 is a critical regulatory event that opposes the well-established activating phosphorylation at Serine 256. While pS256 promotes membrane insertion, pS261 is a key signal for AQP2 internalization and degradation. The discovery that a disease-causing mutation in NDI (AQP2-P262L) leads to a paradoxical increase in pS261 upon hormonal stimulation firmly establishes a causal link between aberrant S261 phosphorylation and the pathophysiology of NDI.[14] This positions the kinases and phosphatases that regulate S261 as potential therapeutic targets. Future research should focus on the definitive identification of the S261 kinase (e.g., specific MAPKs) and the corresponding phosphatase. Developing small molecule inhibitors for the S261 kinase or activators for its phosphatase could offer novel, V2R-independent therapeutic strategies for treating NDI by preventing AQP2 internalization and promoting its accumulation at the apical membrane.

References

Regulators of AQP2 Serine 261: A Technical Guide to Kinase and Phosphatase Involvement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-2 (AQP2), a vasopressin-regulated water channel, is pivotal for maintaining water homeostasis in the renal collecting duct. Its trafficking to the apical plasma membrane is intricately controlled by a series of post-translational modifications, primarily phosphorylation. While the phosphorylation of serine 256 (Ser256) is well-established as a key signal for membrane insertion, the phosphorylation state of serine 261 (Ser261) plays a crucial, albeit contrasting, role in AQP2 regulation, primarily linked to its internalization, ubiquitination, and subsequent degradation. This technical guide provides an in-depth overview of the kinases and phosphatases that govern the phosphorylation status of AQP2 at Ser261, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.

Core Regulators of AQP2 Serine 261 Phosphorylation

The phosphorylation of AQP2 at Ser261 is a dynamic process regulated by a balance between the activities of specific kinases and phosphatases. Unlike other phosphorylation sites on AQP2 that are positively regulated by vasopressin, Ser261 phosphorylation is notably decreased in response to this hormone, suggesting a distinct regulatory mechanism.

Kinases Phosphorylating AQP2 Ser261

Several proline-directed kinases have been identified as responsible for the phosphorylation of AQP2 at Ser261. These kinases are typically activated by cellular stress and mitogenic signals, and their activity towards AQP2 is generally inhibited by vasopressin signaling.

  • Extracellular signal-regulated kinases 1/2 (ERK1/2): Members of the mitogen-activated protein kinase (MAPK) family, ERK1 and ERK2, have been shown to phosphorylate AQP2 at Ser261.[1][2][3] Inhibition of ERK activity leads to a decrease in baseline Ser261 phosphorylation.[2]

  • p38 Mitogen-Activated Protein Kinase (p38-MAPK): Another key member of the MAPK family, p38-MAPK, is implicated in Ser261 phosphorylation.[1][3][4] Vasopressin, through a cAMP-PKA dependent pathway, inhibits p38-MAPK activity, leading to reduced Ser261 phosphorylation and decreased AQP2 degradation.[4]

  • c-Jun N-terminal Kinase (JNK): JNK, also a member of the MAPK family, has been suggested to be involved in the phosphorylation of AQP2 at Ser261.[3]

  • Cyclin-dependent kinase 18 (CDK18): While identified as a potential kinase for Ser261, its regulation presents a contradiction, as it is activated by vasopressin, which typically leads to dephosphorylation of this site.[5]

Phosphatases Dephosphorylating AQP2 Ser261

The dephosphorylation of AQP2 at Ser261 is a critical event in response to vasopressin, promoting the stabilization of AQP2 at the plasma membrane.

  • Protein Phosphatase 2C (PP2C): This phosphatase has been identified as the primary enzyme responsible for the vasopressin-induced dephosphorylation of Ser261.[2][6] Inhibition of PP2C with sanguinarine (B192314) abolishes the dephosphorylation of Ser261 that is normally observed upon vasopressin stimulation.[2][6]

  • Protein Phosphatase 2B (Calcineurin): While initially considered a candidate phosphatase for AQP2, its specific role in the dephosphorylation of Ser261 appears to be more complex and is not as definitively established as that of PP2C.[7]

Quantitative Data on AQP2 Ser261 Phosphorylation

The regulation of AQP2 Ser261 phosphorylation has been quantified in several studies, providing valuable insights into the dynamic nature of this post-translational modification in response to vasopressin.

Experimental SystemConditionPhosphorylation Level of Ser261 (% of total AQP2)Reference
Rat Inner Medullary Collecting Duct (IMCD)Vehicle (Baseline)17.7 ± 2.2[8]
Rat Inner Medullary Collecting Duct (IMCD)dDAVP (vasopressin analog) treatment1.8 ± 0.2[8]
Experimental SystemConditionRelative Abundance Change of Phosphorylated AQP2 SpeciesReference
Rat Inner Medullary Collecting Duct CellsdDAVP (vasopressin analog) treatmentMono-phosphorylated (pS261) AQP2: Decreased[9]
Rat Inner Medullary Collecting Duct CellsdDAVP (vasopressin analog) treatmentDi-phosphorylated (pS256/pS261) AQP2: Increased (2.67 ± 0.84 fold)[9]

Signaling Pathways in AQP2 Ser261 Regulation

The interplay between kinases and phosphatases in controlling the phosphorylation state of AQP2 at Ser261 is a complex process integrated into the broader signaling network of the renal collecting duct principal cell.

AQP2_Ser261_Regulation cluster_vasopressin Vasopressin Signaling cluster_phosphatase Phosphatase Activity Vasopressin Vasopressin V2R V2R Vasopressin->V2R binds AC Adenylyl Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates p38 MAPK p38 MAPK PKA->p38 MAPK inhibits ERK1/2 ERK1/2 AQP2 AQP2 ERK1/2->AQP2 phosphorylates p38 MAPK->AQP2 phosphorylates PP2C PP2C AQP2_pS261 pS261-AQP2 PP2C->AQP2_pS261 dephosphorylates Ubiquitination_Degradation Ubiquitination & Degradation AQP2_pS261->Ubiquitination_Degradation leads to Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemical_analysis Biochemical Analysis Culture_Cells Culture AQP2-expressing cells Add_Inhibitors Add Kinase/Phosphatase Inhibitors Culture_Cells->Add_Inhibitors Stimulate Stimulate with Agonist/Antagonist (e.g., dDAVP) Add_Inhibitors->Stimulate Lyse_Cells Cell Lysis & Protein Quantification Stimulate->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Incubation Primary & Secondary Antibody Incubation Western_Blot->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Quantification Densitometry & Analysis Detection->Quantification

References

Unraveling the C-Terminal Phosphorylation Landscape of Human Aquaporin-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-2 (AQP2), a vasopressin-regulated water channel, plays a pivotal role in maintaining water homeostasis in the human body. Its trafficking to the apical membrane of kidney collecting duct principal cells, a process tightly controlled by post-translational modifications, is critical for urine concentration. Among these modifications, the phosphorylation of serine and threonine residues within the C-terminal tail of AQP2 is a key regulatory mechanism. This in-depth technical guide provides a comprehensive overview of the C-terminal phosphorylation sites of human AQP2, the signaling pathways governing their phosphorylation, and the experimental methodologies employed for their characterization.

C-Terminal Phosphorylation Sites of Human Aquaporin-2

The C-terminal tail of human AQP2 contains several phosphorylation sites that are crucial for its regulated trafficking. The primary sites that have been extensively studied are Serine 256 (Ser256), Serine 261 (Ser261), Serine 264 (Ser264), and Threonine 269 (Thr269).[1][2] The phosphorylation status of these sites dictates the subcellular localization and, consequently, the function of the AQP2 water channel.

Quantitative Analysis of AQP2 Phosphorylation

The dynamic phosphorylation of AQP2 in response to stimuli like the vasopressin analog dDAVP has been quantified in various studies. These quantitative analyses provide insights into the stoichiometry of phosphorylation at each site and its correlation with AQP2 trafficking.

Phosphorylation SiteOrganism/Cell LineConditionPercentage of Total AQP2 PhosphorylatedReference
Ser256 Rat IMCDBaselineHigh (constitutively)[3]
Rat IMCDdDAVPNo significant increase[3]
Cultured mpkCCD cellsBaselineHigh (constitutively)[3]
Cultured mpkCCD cellsdDAVPNo significant increase[3]
Ser261 Rat IMCD cellsdDAVPDecreased 2.5-fold (monophosphorylated)[4]
Ser264 Rat IMCDBaseline & dDAVPBelow 5%[3]
Ser269 Rat IMCD cellsBaseline3%[3]
Rat IMCD cellsdDAVP26%[3]

Signaling Pathways Regulating AQP2 Phosphorylation

The phosphorylation of AQP2 is primarily regulated by the vasopressin signaling pathway. The binding of arginine vasopressin (AVP) to its V2 receptor (V2R) on the basolateral membrane of principal cells initiates a cascade of intracellular events.

Upon AVP binding, the V2R activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA).[5][6] PKA then directly phosphorylates AQP2 at Ser256, a critical step for its translocation from intracellular vesicles to the apical plasma membrane.[2][7] Vasopressin also stimulates the phosphorylation of Ser264 and Thr269, while it leads to the dephosphorylation of Ser261.[8][9][10]

G AVP Arginine Vasopressin (AVP) V2R V2 Receptor (V2R) AVP->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 in Vesicles PKA->AQP2_vesicle Phosphorylates pS256 pSer256 AQP2_vesicle->pS256 pS264 pSer264 AQP2_vesicle->pS264 pT269 pThr269 AQP2_vesicle->pT269 dS261 de-pSer261 AQP2_vesicle->dS261 AQP2_membrane AQP2 at Apical Membrane pS256->AQP2_membrane Promotes Trafficking pS264->AQP2_membrane Promotes Trafficking pT269->AQP2_membrane Promotes Trafficking dS261->AQP2_membrane Promotes Trafficking

Fig. 1: Vasopressin-mediated AQP2 phosphorylation pathway.

Other kinases, such as protein kinase G (PKG), Ca2+/calmodulin-dependent protein kinase II (CAMK2), and serum/glucocorticoid-regulated kinase (SGK), have also been implicated in phosphorylating Ser256.[9] Mitogen-activated protein (MAP) kinases may be involved in the phosphorylation of Ser261.[9]

Experimental Protocols

The identification and characterization of AQP2 phosphorylation sites have been achieved through a combination of sophisticated experimental techniques.

Phosphopeptide Enrichment and Mass Spectrometry

A powerful approach to identify phosphorylation sites is through phosphoproteomic analysis.[4][11] This typically involves the enrichment of phosphorylated peptides from a complex protein digest, followed by analysis using mass spectrometry.

1. Sample Preparation:

  • Isolate inner medullary collecting duct (IMCD) cells or tissues.[11]

  • Lyse cells and digest proteins into peptides using an enzyme like trypsin.[11]

2. Phosphopeptide Enrichment:

  • Utilize immobilized metal affinity chromatography (IMAC) to selectively capture phosphopeptides from the peptide mixture.[4][11]

3. Mass Spectrometry Analysis:

  • Analyze the enriched phosphopeptides using liquid chromatography-mass spectrometry (LC-MS/MS).[12]

  • Employ techniques like neutral loss scanning to specifically detect phosphopeptides.[4][11]

  • Identify the precise phosphorylation sites through fragmentation analysis (MS/MS or MS3).[11]

G start Start: IMCD Cell Lysate digestion Tryptic Digestion start->digestion peptides Peptide Mixture digestion->peptides imac IMAC Enrichment peptides->imac phosphopeptides Enriched Phosphopeptides imac->phosphopeptides lcms LC-MS/MS Analysis phosphopeptides->lcms identification Phosphorylation Site Identification lcms->identification

References

Distinct roles of AQP2 phosphorylation at S256 versus S261.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Distinct Roles of AQP2 Phosphorylation at S256 versus S261

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the differential roles of aquaporin-2 (AQP2) phosphorylation at serine 256 (S256) and serine 261 (S261). Understanding these distinct phosphorylation events is critical for elucidating the mechanisms of water homeostasis and for the development of novel therapeutics targeting water balance disorders.

Aquaporin-2 (AQP2), the vasopressin-regulated water channel in the kidney's collecting duct principal cells, is the primary mediator of water reabsorption. Its trafficking to and from the apical plasma membrane is a tightly regulated process, chiefly controlled by phosphorylation events on its C-terminal tail. Among the multiple phosphorylation sites, S256 and S261 play pivotal, yet contrasting, roles in dictating the subcellular localization and function of AQP2.

Serine 256 Phosphorylation: The "Go" Signal for Membrane Insertion. Phosphorylation of AQP2 at S256 is the canonical, activating signal for its translocation from intracellular vesicles to the apical plasma membrane.[1][2] This event is primarily triggered by the binding of arginine vasopressin (AVP) to the V2 receptor, leading to a Gs-protein-mediated activation of adenylyl cyclase, a subsequent rise in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[1][3][4] PKA directly phosphorylates AQP2 at S256, which is a prerequisite for the channel's accumulation at the cell surface, thereby increasing water permeability.[2][3][5] Mutation of S256 to a non-phosphorylatable residue (e.g., S256A) prevents this vasopressin-induced membrane accumulation, while a phosphomimetic mutation (e.g., S256D) results in constitutive plasma membrane localization.[2][6]

Serine 261 Phosphorylation: A Signal for Intracellular Retention. In contrast to S256, phosphorylation at S261 is associated with the intracellular retention of AQP2.[6][7] Under basal conditions, AQP2 is predominantly phosphorylated at S261 and resides in intracellular vesicles.[6][8] Upon vasopressin stimulation, S261 is dephosphorylated, a process that coincides with the phosphorylation of S256 and the translocation of AQP2 to the apical membrane.[6][7][9][10] This reciprocal regulation suggests that S261 dephosphorylation is a key step in allowing AQP2 to exit its intracellular storage compartment and move towards the plasma membrane.[7][11] The phosphorylation state of S256 is dominant over S261 in determining the subcellular localization of AQP2.[1][5][6]

Signaling Pathways

The differential regulation of S256 and S261 phosphorylation is orchestrated by distinct signaling cascades.

Vasopressin Signaling and S256 Phosphorylation

The primary pathway leading to S256 phosphorylation is the AVP-V2R-cAMP-PKA axis. Other kinases, such as protein kinase G (PKG) and casein kinase II, have also been shown to phosphorylate S256 in vitro, suggesting potential for alternative regulatory inputs.[1]

G Vasopressin-Induced AQP2 S256 Phosphorylation Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts to PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicle AQP2 (in intracellular vesicles) (S261 phosphorylated) PKA->AQP2_vesicle phosphorylates S256 dephosphorylates S261 pS256_AQP2 pS256-AQP2 AQP2_vesicle->pS256_AQP2 Membrane Apical Plasma Membrane pS256_AQP2->Membrane translocates to G Interplay of AQP2 Regulatory Mechanisms cluster_vasopressin Vasopressin Signaling cluster_prostaglandin Prostaglandin Signaling AVP AVP PKA PKA AVP->PKA AQP2_PM AQP2 at Plasma Membrane (pS256) PKA->AQP2_PM promotes exocytosis PGE2 PGE2 PKC PKC PGE2->PKC AQP2_endo Endocytosis PKC->AQP2_endo stimulates AQP2_PM->AQP2_endo AQP2_vesicle AQP2 in Vesicles (pS261) AQP2_endo->AQP2_vesicle AQP2_vesicle->AQP2_PM constitutive recycling G Western Blotting Workflow for AQP2 Phosphorylation start Cell/Tissue Lysis protein_quant Protein Quantification (BCA) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pS256 AQP2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis G Phosphoproteomics Workflow for AQP2 Analysis protein_extraction Protein Extraction digestion Tryptic Digestion protein_extraction->digestion enrichment Phosphopeptide Enrichment (IMAC or TiO2) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

References

Technical Guide: The Role of AQP2 Phosphorylation at Serine 261 in Protein Degradation and Ubiquitination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aquaporin-2 (AQP2) is the primary vasopressin-regulated water channel in the renal collecting duct, playing a pivotal role in maintaining body water homeostasis. Its function is meticulously controlled by its cellular localization and abundance, which are in turn governed by complex post-translational modifications, including phosphorylation and ubiquitination. While phosphorylation at serine 256 (pS256) is well-established as the critical signal for AQP2's translocation to the apical plasma membrane, phosphorylation at serine 261 (pS261) acts as a key counter-regulatory signal. This technical guide provides an in-depth examination of the molecular mechanisms by which AQP2 pS261 is involved in promoting AQP2 ubiquitination and subsequent protein degradation, offering insights for researchers in nephrology and professionals in drug development targeting renal water handling.

AQP2 Phosphorylation: A Tale of Two Serines

The C-terminal tail of AQP2 contains multiple phosphorylation sites that are dynamically regulated. The hormone vasopressin (VP), via its V2 receptor and subsequent cAMP signaling, orchestrates a reciprocal change in the phosphorylation status of two key serine residues: it increases phosphorylation at S256 while decreasing it at S261[1][2][3].

  • pS256: Promotes the trafficking and accumulation of AQP2 at the apical membrane, increasing water reabsorption.

  • pS261: Is associated with the internalization of AQP2 and its entry into degradative pathways[4][5].

This balance is crucial for the fine-tuning of water permeability in the collecting duct. Agents that counteract vasopressin, such as ATP and dopamine, have been shown to increase S261 phosphorylation, coinciding with AQP2 internalization[2].

Signaling Pathways Regulating Ser261 Phosphorylation

The phosphorylation state of Ser261 is controlled by a balance between kinase and phosphatase activity.

Kinases

Extracellular signal-regulated kinases 1/2 (ERK1/2) and p38-mitogen-activated protein kinase (p38-MAPK) have been identified as the primary kinases responsible for phosphorylating AQP2 at Ser261[5][6][7]. Vasopressin stimulation leads to an inhibition of these MAP kinase pathways[2][8]. Inhibition of ERK1/2 or p38-MAPK under basal conditions leads to a decrease in pS261 levels, confirming their role in its phosphorylation[7][9].

Phosphatases

Upon vasopressin stimulation, the dephosphorylation of Ser261 is mediated by Protein Phosphatase 2C (PP2C)[9]. Inhibition of PP2C prevents the VP-induced dephosphorylation of S261. This action appears to be independent of the phosphorylation status of S256[9].

Signaling Pathway Diagram

Caption: Vasopressin signaling pathway regulating AQP2 phosphorylation.

The Link Between pSer261 and Ubiquitination

Ubiquitination is a post-translational modification where ubiquitin is attached to a substrate protein, often targeting it for degradation. AQP2 is ubiquitinated at lysine (B10760008) 270 (K270) in its C-terminal tail, a modification that promotes its internalization and degradation via lysosomal or proteasomal pathways[5][6][7][10].

A critical finding is that phosphorylation at S261 is intimately linked to AQP2's ubiquitination status. Studies suggest that S261 phosphorylation follows or occurs concurrently with ubiquitination, and this dual modification serves to stabilize AQP2 in an intracellular, degradation-prone state[6][8][11]. Mimicking constitutive phosphorylation at S261 (S261D mutant) results in increased ubiquitination and retention of AQP2 in intracellular vesicles[11]. Preventing ubiquitination by mutating K270 to arginine (K270R) in this background rescues the apical membrane localization, demonstrating that the effect of pS261 is dependent on ubiquitination[11].

E3 Ubiquitin Ligases

The enzymes responsible for attaching ubiquitin to AQP2 are E3 ubiquitin ligases. While the specific E3 ligase has not been definitively identified, several candidates have been implicated, including NEDD4, NEDD4L, and Cullin-RING E3 ligases (CRLs)[4][5][10][12][13]. Inhibition of cullin ligases, for example, prevents the VP-induced reduction in pS261, increases AQP2 ubiquitylation, and ultimately decreases total AQP2 abundance, highlighting the complex role of this E3 ligase family in regulating the regulators of AQP2[4][5][14].

Degradation Pathways: Proteasome vs. Lysosome

Once internalized, ubiquitinated AQP2 is sorted for degradation through two primary pathways:

  • Lysosomal Degradation: This pathway involves the trafficking of AQP2 to multivesicular bodies (MVBs) and subsequent fusion with lysosomes. The interaction of AQP2 with proteins like Lysosomal trafficking regulator-interacting protein 5 (LIP5) facilitates this process[10][15][16].

  • Proteasomal Degradation: Polyubiquitination of AQP2 can target it for degradation by the 26S proteasome[7][17][18]. Vasopressin, by inhibiting p38-MAPK and reducing pS261 levels, decreases AQP2 polyubiquitination and protects it from proteasomal degradation[7].

Both pathways are involved in the degradation of wild-type and certain mutant forms of AQP2[17][18][19].

Quantitative Data Summary

The stability of AQP2 is a key determinant of its total cellular abundance. The protein's half-life can be measured to quantify its degradation rate.

Table 1: AQP2 Protein Half-Life (t½) Under Various Conditions
AQP2 Variant/ConditionCell/System TypeHalf-Life (t½)Reference(s)
Wild-Type (WT) AQP2MDCK Cells~2.9 - 3.0 hours[20]
WT AQP2Clone 9 Hepatocytes4.6 hours[17][18]
WT AQP2Xenopus Oocytes>48 hours[21][22]
S256A-AQP2 (pS256 mimic)MDCK Cells1.6 hours[20]
S256D-AQP2 (pS256 mimic)MDCK Cells5.1 hours[20]
S261A-AQP2 (non-phos)MDCK Cells2.6 hours[20]
S261D-AQP2 (phosphomimic)MDCK Cells2.4 hours[20]
T126M-AQP2 (NDI mutant)Clone 9 Hepatocytes0.9 h (nonglycosylated)2.0 h (glycosylated)[17][18]
E258K-AQP2 (NDI mutant)Clone 9 Hepatocytes1.8 hours[17][18]
WT AQP2 + VasopressinmpkCCD Cells~14 hours[8][23]
WT AQP2 (basal)mpkCCD Cells~9 - 10 hours[8][23]

Key Experimental Protocols

Protein Degradation Assay (Cycloheximide Chase)

This method is used to determine the half-life of a protein.

  • Cell Culture: Culture cells (e.g., MDCK or mpkCCD cells expressing AQP2) to confluence.

  • Inhibition of Protein Synthesis: Treat cells with cycloheximide (B1669411) (typically 10-100 µg/mL) to block new protein synthesis.

  • Time Course Collection: At various time points following cycloheximide addition (e.g., 0, 1, 2, 4, 6 hours), lyse the cells.

  • Protein Quantification: Determine the total protein concentration in each lysate (e.g., using a BCA assay).

  • Immunoblotting: Separate equal amounts of total protein from each time point by SDS-PAGE, transfer to a membrane, and probe with an anti-AQP2 antibody. Also probe for a loading control (e.g., β-actin).

  • Densitometry and Analysis: Quantify the AQP2 band intensity for each time point. Normalize to the loading control and then express as a percentage of the intensity at time 0. Plot the percentage of remaining AQP2 versus time and fit to a one-phase exponential decay curve to calculate the half-life (t½).

AQP2 Ubiquitination Assay (Immunoprecipitation)

This protocol is designed to isolate AQP2 and detect its ubiquitination status.

  • Cell Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. Heat the lysate to ensure complete denaturation.

  • Dilution & Pre-clearing: Dilute the lysate with a non-denaturing buffer (e.g., Triton X-100 based) to reduce the SDS concentration. Pre-clear the lysate with protein A/G beads to minimize non-specific binding.

  • Immunoprecipitation (IP): Incubate the pre-cleared lysate with an anti-AQP2 antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Immunoblotting: Analyze the eluted proteins by SDS-PAGE and immunoblotting using an anti-ubiquitin antibody to detect the ubiquitinated AQP2 species (which will appear as a higher molecular weight smear or ladder above the main AQP2 band). The membrane can also be probed with an anti-AQP2 antibody to confirm successful immunoprecipitation.

Experimental Workflow Diagram

IP_Workflow cluster_analysis Analysis start Start: Cultured Cells (e.g., MDCK-AQP2) lysis 1. Cell Lysis (Denaturing Buffer) start->lysis ip 2. Immunoprecipitation (Anti-AQP2 Antibody) lysis->ip beads 3. Capture with Protein A/G Beads ip->beads wash 4. Wash Beads (Remove non-specific proteins) beads->wash elute 5. Elution (Boil in Sample Buffer) wash->elute sds_page 6. SDS-PAGE elute->sds_page transfer 7. Transfer to Membrane sds_page->transfer blot_ub 8a. Immunoblot (Anti-Ubiquitin Ab) transfer->blot_ub blot_aqp2 8b. Immunoblot (Anti-AQP2 Ab) transfer->blot_aqp2 result_ub Result: Detect Ubiquitinated AQP2 blot_ub->result_ub result_aqp2 Control: Confirm AQP2 IP blot_aqp2->result_aqp2

Caption: Workflow for detecting ubiquitinated AQP2 via immunoprecipitation.

Conclusion and Future Perspectives

The phosphorylation of AQP2 at serine 261 is a critical regulatory event that counteracts the membrane-accumulating effects of pS256. It serves as a molecular switch that promotes the ubiquitination of AQP2 at lysine 270, leading to its internalization and subsequent degradation by both proteasomal and lysosomal pathways. The interplay between the ERK1/2 and p38-MAPK kinases and the PP2C phosphatase fine-tunes the level of pS261, thereby controlling AQP2 stability and overall abundance.

For drug development, targeting the enzymes that regulate S261 phosphorylation presents a novel strategy for modulating renal water reabsorption. Inhibitors of ERK1/2 or p38-MAPK, or activators of PP2C, could potentially decrease pS261 levels, leading to reduced AQP2 degradation and an anti-diuretic effect. Conversely, strategies to increase S261 phosphorylation could promote AQP2 degradation, offering a potential therapeutic avenue for conditions of water retention. Further research is needed to definitively identify the E3 ligase(s) for AQP2 and to fully elucidate the sorting mechanisms that determine its fate between the proteasomal and lysosomal pathways.

References

Methodological & Application

Application Notes and Protocols for Detecting pSER261-AQP2 in Human Kidney Tissue by Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immunohistochemical (IHC) detection of Aquaporin-2 phosphorylated at Serine 261 (pSER261-AQP2) in human kidney tissue. Additionally, it includes an overview of the relevant signaling pathways and quantitative data to aid in the interpretation of experimental results.

Introduction

Aquaporin-2 (AQP2) is a vasopressin-regulated water channel crucial for maintaining water homeostasis in the kidney collecting ducts.[1] Its translocation to the apical membrane of principal cells is tightly controlled by post-translational modifications, primarily phosphorylation. While phosphorylation at Serine 256 (pS256) is known to promote the trafficking of AQP2 to the cell surface, phosphorylation at Serine 261 (pS261) is associated with the internalization and intracellular retention of AQP2.[1][2] The detection and quantification of pSER261-AQP2 are therefore critical for understanding the molecular mechanisms of water balance and the pathophysiology of related disorders.

Signaling Pathway of AQP2 Phosphorylation

The regulation of AQP2 trafficking is a complex process involving multiple phosphorylation events. The binding of arginine vasopressin (AVP) to the V2 receptor on the basolateral membrane of collecting duct principal cells initiates a signaling cascade. This cascade leads to an increase in intracellular cAMP and activation of Protein Kinase A (PKA). PKA-mediated phosphorylation of AQP2 at Serine 256 is a key step for its translocation to the apical plasma membrane, thereby increasing water reabsorption.[3]

Conversely, in the basal state (absence of vasopressin stimulation), AQP2 is predominantly phosphorylated at Serine 261.[4] Upon vasopressin stimulation, pSER261-AQP2 levels decrease, which facilitates the net movement of AQP2 to the apical membrane.[4][5] Therefore, the phosphorylation status of Serine 261 serves as a critical checkpoint in the regulation of AQP2 localization and function.

AQP2_Signaling cluster_0 Basolateral Membrane cluster_1 Intracellular cluster_2 Apical Membrane AVP AVP V2R V2 Receptor AVP->V2R binds AC Adenylyl Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active AQP2_vesicle AQP2 Vesicle (pSER261 high) PKA_active->AQP2_vesicle phosphorylates S256 dephosphorylates S261 AQP2_membrane AQP2 (pSER256 high) AQP2_vesicle->AQP2_membrane translocation AQP2_membrane->AQP2_vesicle internalization (pSER261 mediated) IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (Tris-EDTA, pH 9.0, 97°C, 45 min) deparaffinization->antigen_retrieval peroxidase_block Peroxidase Block (3% H2O2) antigen_retrieval->peroxidase_block blocking Blocking (Normal Goat Serum) peroxidase_block->blocking primary_ab Primary Antibody Incubation (anti-pSER261-AQP2, 4°C, overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration end Microscopic Analysis dehydration->end

References

Application Notes and Protocols for Western Blot Analysis of Human Aquaporin-2 Phosphorylated at Ser261

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-2 (AQP2) is a vasopressin-regulated water channel crucial for maintaining water homeostasis in the kidneys. The phosphorylation of AQP2 at specific serine residues is a key mechanism controlling its trafficking to the apical plasma membrane of collecting duct cells, thereby regulating water reabsorption. Phosphorylation at Serine 261 (Ser261) is of particular interest as it is implicated in the internalization and degradation of AQP2, playing a role opposite to that of phosphorylation at other sites like Ser256.[1][2][3] This document provides a detailed protocol for the detection of AQP2 phosphorylated at Ser261 (pSer261-AQP2) in human samples by Western blot, an essential technique for studying renal physiology and various pathological conditions, including nephrogenic diabetes insipidus.[4]

Signaling Pathway of Aquaporin-2 Phosphorylation at Ser261

The phosphorylation of AQP2 at Ser261 is a dynamic process regulated by a complex signaling network. Under basal conditions, AQP2 is phosphorylated at Ser261 by mitogen-activated protein kinases (MAPKs) such as p38-MAPK and ERK1/2.[5] This phosphorylation event is associated with the ubiquitination and subsequent proteasomal degradation of AQP2, as well as its retention in intracellular vesicles.

Upon stimulation by the antidiuretic hormone vasopressin, a signaling cascade is initiated that leads to the dephosphorylation of AQP2 at Ser261.[1][2][6] Vasopressin binds to the V2 receptor, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which is thought to inhibit the activity of p38-MAPK and ERK1/2, leading to a decrease in pSer261-AQP2 levels.[3][7] This dephosphorylation, coupled with phosphorylation at other sites like Ser256, promotes the translocation of AQP2 to the apical membrane, increasing water permeability.

AQP2_Phosphorylation_Pathway Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R AC Adenylyl Cyclase V2R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA p38_ERK p38-MAPK / ERK1/2 PKA->p38_ERK - AQP2 Aquaporin-2 PKA->AQP2 phosphorylates at Ser256 p38_ERK->AQP2 pSer261_AQP2 pSer261-AQP2 Membrane_Translocation Membrane Translocation (Water Reabsorption) AQP2->Membrane_Translocation Degradation Ubiquitination & Proteasomal Degradation pSer261_AQP2->Degradation

Caption: AQP2 Ser261 Phosphorylation Pathway.

Experimental Protocol: Western Blot for pSer261-AQP2

This protocol outlines the steps for detecting pSer261-AQP2 in human kidney tissue lysates.

I. Reagents and Buffers

Table 1: Lysis Buffer and Other Reagents

ReagentComponentConcentration
Modified RIPA Buffer Tris-HCl (pH 7.4)50 mM
NaCl150 mM
NP-401%
Sodium deoxycholate0.5%
SDS0.1%
Protease Inhibitor Cocktail Add fresh before use
Phosphatase Inhibitor Cocktail Add fresh before use
4x Laemmli Sample Buffer Tris-HCl (pH 6.8)250 mM
SDS8%
Glycerol40%
β-mercaptoethanol20%
Bromophenol Blue0.02%
Tris-Buffered Saline with Tween-20 (TBST) Tris-HCl (pH 7.6)20 mM
NaCl150 mM
Tween-200.1%
Blocking Buffer Bovine Serum Albumin (BSA)5% in TBST
Primary Antibody Dilution Buffer Bovine Serum Albumin (BSA)5% in TBST
Secondary Antibody Dilution Buffer Bovine Serum Albumin (BSA)5% in TBST

Note: The use of RIPA buffer with freshly added protease and phosphatase inhibitors is crucial for preserving the phosphorylation state of proteins.[8]

II. Experimental Workflow

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Human Kidney Tissue) Lysis 2. Cell Lysis (Modified RIPA Buffer) Sample_Prep->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-pSer261-AQP2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Western Blot Workflow for pSer261-AQP2.
III. Step-by-Step Protocol

  • Sample Preparation:

    • Obtain human kidney tissue samples and immediately place them on ice to minimize protein degradation and dephosphorylation.[9]

    • Homogenize the tissue in ice-cold modified RIPA buffer containing freshly added protease and phosphatase inhibitor cocktails.

  • Cell Lysis and Protein Quantification:

    • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysate using a BCA protein assay.

  • SDS-PAGE:

    • Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load the samples onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Perform the transfer at 100V for 1-2 hours or overnight at 30V in a cold room (4°C).

  • Blocking:

    • After transfer, wash the membrane briefly with TBST.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against pSer261-AQP2 diluted in 5% BSA/TBST. A starting dilution of 1:1000 is recommended, but this should be optimized.[10][11] Incubate overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST (typically 1:5000 to 1:10,000) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate and capture the signal using a chemiluminescence imaging system.

    • For quantitative analysis, perform densitometry on the resulting bands. It is recommended to also probe a parallel blot with an antibody against total AQP2 to normalize the pSer261-AQP2 signal.

Data Presentation

Quantitative data from Western blot analysis should be presented in a clear and organized manner. Densitometry values for pSer261-AQP2 should be normalized to the total AQP2 levels for each sample.

Table 2: Example of Quantitative Western Blot Data

Sample IDTreatmentpSer261-AQP2 (Densitometry Units)Total AQP2 (Densitometry Units)Normalized pSer261-AQP2 (pSer261/Total)
1Control15000200000.75
2Control16500210000.79
3Vasopressin5000190000.26
4Vasopressin6200205000.30

Troubleshooting

Table 3: Common Western Blot Issues and Solutions

IssuePossible CauseSolution
No or weak signal Inactive antibodyUse a fresh or validated antibody.
Insufficient protein loadedIncrease the amount of protein loaded per well.
Inefficient transferCheck transfer efficiency with Ponceau S staining.
Dephosphorylation of target proteinEnsure fresh phosphatase inhibitors were used.
High background Insufficient blockingIncrease blocking time or BSA concentration.
Primary antibody concentration too highOptimize antibody dilution.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bands Primary antibody cross-reactivityUse a more specific antibody; try different blocking buffer.
Protein degradationUse fresh samples and protease inhibitors.

By following this detailed protocol and considering the provided troubleshooting tips, researchers can reliably detect and quantify the phosphorylation of Aquaporin-2 at Ser261 in human samples, providing valuable insights into renal water regulation and associated pathologies.

References

Application Note: Quantitative Analysis of Aquaporin-2 Ser261 Phosphorylation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Aquaporin-2 (AQP2) is a water channel protein crucial for regulating water reabsorption in the kidney's collecting ducts. Its trafficking to and from the apical plasma membrane is a key mechanism controlling urine concentration, a process tightly regulated by the hormone vasopressin (AVP). This regulation is mediated by a complex signaling cascade that results in the phosphorylation of AQP2 at multiple sites on its C-terminal tail.[1][2]

Four key phosphorylation sites have been identified in rat AQP2: Ser256, Ser261, Ser264, and Ser269.[2][3] Vasopressin stimulation leads to a significant increase in phosphorylation at Ser256, Ser264, and Ser269, which promotes AQP2's accumulation at the plasma membrane.[4][5] Conversely, vasopressin stimulation causes a decrease in phosphorylation at Ser261.[3][5][6] The reciprocal regulation of Ser256 and Ser261 phosphorylation suggests a sophisticated control mechanism for AQP2 trafficking and function.[3][7]

Mass spectrometry-based proteomics has become an indispensable tool for the site-specific identification and quantification of protein phosphorylation.[8] This application note provides detailed protocols for quantifying the changes in AQP2 Ser261 phosphorylation levels using mass spectrometry, from sample preparation to data analysis.

AQP2 Phosphorylation Signaling Pathway

The binding of vasopressin to its V2 receptor on the basolateral membrane of collecting duct cells initiates a signaling cascade. This activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[1] PKA directly phosphorylates AQP2 at Ser256, a critical step for the exocytosis of AQP2-containing vesicles to the apical membrane.[4][7] Concurrently, vasopressin stimulation leads to the dephosphorylation of Ser261 through a distinct, though less characterized, pathway.[3][8]

Mass_Spec_Workflow arrow arrow Sample 1. Sample Preparation (e.g., IMCD isolation, cell culture, urine exosomes) Lysis 2. Cell Lysis & Protein Extraction Sample->Lysis Digestion 3. Protein Digestion (e.g., Trypsin) Lysis->Digestion Enrichment 4. Phosphopeptide Enrichment (IMAC/TiO2) Digestion->Enrichment LCMS 5. LC-MS/MS Analysis (Discovery or Targeted) Enrichment->LCMS Data 6. Data Analysis (Identification & Label-Free Quantification) LCMS->Data

References

Application Notes and Protocols for pSER261-AQP2 Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the detection of phosphorylated Aquaporin-2 at serine 261 (pSER261-AQP2) in human samples using immunofluorescence. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Aquaporin-2 (AQP2) is a water channel protein crucial for regulating water reabsorption in the kidney collecting ducts. Its translocation to the apical membrane of principal cells is a key process in maintaining water homeostasis, primarily regulated by the hormone vasopressin. The phosphorylation of AQP2 at multiple sites, including serine 261 (S261), plays a critical role in its trafficking and function. Phosphorylation at S261 is inversely correlated with AQP2 presence at the apical membrane; vasopressin stimulation leads to the dephosphorylation of S261, which is a crucial step for the translocation of AQP2 to the cell surface and subsequent water reabsorption.[1][2][3] This makes the detection of pSER261-AQP2 a valuable tool for studying renal water transport and related pathologies.

Recommended Commercial Antibody

Based on available data, a highly recommended antibody for the immunofluorescent detection of human pSER261-AQP2 is the rabbit polyclonal antibody from PhosphoSolutions (Cat. No. p112-261) . This antibody was generated against a synthetic phosphopeptide corresponding to the amino acid sequence surrounding Ser261 of rat AQP2 and has been validated for specificity and use in immunohistochemistry on rat and mouse kidney tissues.[1][4] Given the high degree of homology in this region of the protein, it is expected to be reactive with human AQP2.

Antibody Characteristics and Validation

The PhosphoSolutions pSER261-AQP2 antibody has been shown to specifically recognize the phosphorylated form of AQP2 at Ser261 without cross-reacting with the non-phosphorylated form or AQP2 phosphorylated at other sites, such as Ser256.[1] Immunohistochemical analysis has demonstrated its utility in labeling the collecting duct principal cells in kidney tissue, showing a distinct subcellular localization of pSER261-AQP2.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the recommended antibody and a general immunofluorescence protocol. Note that optimal dilutions and incubation times should be determined experimentally by the end-user.

ParameterRecommendationSource
Primary Antibody Rabbit anti-pSER261-AQP2PhosphoSolutions (p112-261)
Host Species Rabbit[2]
Clonality Polyclonal[2]
Immunogen Synthetic phospho-peptide surrounding Ser261[2]
Tested Applications WB, IHC, ICC, IP[2]
Species Reactivity Human, Mouse, Rat[2]
Suggested Dilution (IF/IHC) 1:250 - 1:1000Manufacturer's data & literature review
Incubation Time (Primary Ab) 1-2 hours at RT or overnight at 4°CGeneral Protocol
Secondary Antibody Fluorochrome-conjugated anti-rabbit IgGe.g., Alexa Fluor 488, 594
Secondary Ab Dilution 1:500 - 1:1000General Protocol
Incubation Time (Secondary Ab) 1 hour at RTGeneral Protocol

Signaling Pathway of AQP2 Phosphorylation at Serine 261

The phosphorylation of AQP2 at Ser261 is a key regulatory event in vasopressin-mediated water reabsorption. The binding of vasopressin to its V2 receptor on the basolateral membrane of kidney principal cells initiates a signaling cascade that ultimately leads to the dephosphorylation of AQP2 at S261. This dephosphorylation is a prerequisite for the translocation of AQP2-containing vesicles to the apical membrane, increasing water permeability.

The signaling pathway is complex and involves the interplay of multiple kinases and phosphatases. While Protein Kinase A (PKA) is a central mediator of the vasopressin signal, it does not directly phosphorylate S261. Instead, other kinases, such as cyclin-dependent kinases (CDKs), are thought to be responsible for the phosphorylation of S261. Vasopressin-induced PKA activation may indirectly lead to the dephosphorylation of S261 by activating a phosphatase or inhibiting a kinase. This reciprocal regulation of phosphorylation at different sites (e.g., phosphorylation at S256 and dephosphorylation at S261) allows for fine-tuned control of AQP2 trafficking.

AQP2_Signaling Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R binds AC Adenylyl Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CDK CDK PKA->CDK inhibits Phosphatase Phosphatase PKA->Phosphatase activates AQP2_vesicle AQP2 Vesicle (pSER261) CDK->AQP2_vesicle phosphorylates (maintains pSER261) Phosphatase->AQP2_vesicle dephosphorylates (removes pSER261) AQP2_apical Apical Membrane AQP2 AQP2_vesicle->AQP2_apical translocates Water Water Reabsorption AQP2_apical->Water

Caption: AQP2 signaling pathway leading to S261 dephosphorylation.

Experimental Protocols

The following protocols provide a general framework for immunofluorescence staining of pSER261-AQP2 in human kidney tissue sections and cultured cells. Optimization of these protocols is recommended for specific experimental conditions.

Immunofluorescence Staining of pSER261-AQP2 in Human Kidney Tissue (Paraffin-Embedded)
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol (B145695) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

    • Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.

    • Allow the slides to cool down in the buffer for 20-30 minutes at room temperature.

    • Rinse with PBS (Phosphate Buffered Saline) three times for 5 minutes each.

  • Permeabilization and Blocking:

    • Incubate sections with 0.2% Triton X-100 in PBS for 10 minutes for permeabilization.

    • Rinse with PBS three times for 5 minutes each.

    • Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the rabbit anti-pSER261-AQP2 antibody (e.g., PhosphoSolutions p112-261) to the optimized concentration (start with 1:500) in the blocking buffer.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse the slides with PBS three times for 5 minutes each.

    • Dilute a fluorochrome-conjugated anti-rabbit secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the blocking buffer.

    • Incubate the sections with the secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Rinse the slides with PBS three times for 5 minutes each in the dark.

    • Incubate with a nuclear counterstain (e.g., DAPI or Hoechst) for 5-10 minutes.

    • Rinse with PBS.

    • Mount the coverslips with an anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope with appropriate filters.

Experimental Workflow Diagram

IF_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration AntigenRetrieval AntigenRetrieval Rehydration->AntigenRetrieval Permeabilization Permeabilization AntigenRetrieval->Permeabilization Blocking Blocking Permeabilization->Blocking overnight at 4°C PrimaryAb PrimaryAb Blocking->PrimaryAb overnight at 4°C SecondaryAb SecondaryAb PrimaryAb->SecondaryAb 1 hr at RT Counterstain Counterstain SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Imaging Mounting->Imaging

Caption: Immunofluorescence workflow for pSER261-AQP2 staining.

References

Application Note: High-Sensitivity LC-MS/MS Analysis of AQP2 (254-267) Phosphopeptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aquaporin-2 (AQP2), a key water channel protein in the kidney collecting duct, plays a critical role in maintaining water homeostasis. Its function is primarily regulated by the hormone vasopressin, which triggers a signaling cascade leading to the phosphorylation of AQP2 and its translocation to the apical plasma membrane. This process is essential for water reabsorption and the concentration of urine.

Multiple phosphorylation sites in the C-terminal tail of AQP2, including Ser256, Ser261, Ser264, and Ser269, are crucial for its trafficking and function.[1][2][3][4] The peptide sequence spanning amino acids 254-267 is of particular interest as it contains key regulatory sites. Dysregulation of AQP2 phosphorylation is implicated in various water balance disorders. Therefore, accurate and sensitive quantification of AQP2 phosphopeptides by Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) is vital for both basic research and the development of novel therapeutics.

This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of the AQP2 (254-267) phosphopeptide, designed for researchers, scientists, and drug development professionals.

AQP2 Phosphorylation Signaling Pathway

The canonical pathway for AQP2 phosphorylation is initiated by the binding of vasopressin to its V2 receptor on the basolateral membrane of collecting duct cells. This activates a Gs protein, leading to an increase in intracellular cAMP and the subsequent activation of Protein Kinase A (PKA).[5] PKA then directly phosphorylates AQP2 at Ser256, a critical event that promotes the trafficking of AQP2-containing vesicles to the apical membrane.[5] Vasopressin also influences other phosphorylation sites, such as Ser261, Ser264, and Ser269, which are involved in the retention of AQP2 at the plasma membrane.[1][6]

AQP2_Signaling_Pathway cluster_membrane Basolateral Membrane cluster_cytoplasm Cytoplasm cluster_apical Apical Membrane V2R Vasopressin V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates S256 pAQP2_vesicle pS256-AQP2 Vesicle pAQP2_membrane pS256-AQP2 pAQP2_vesicle->pAQP2_membrane Translocation Vasopressin Vasopressin Vasopressin->V2R

AQP2 Phosphorylation Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative changes in AQP2 phosphorylation at key sites in response to stimulation with the vasopressin analog dDAVP. Data is compiled from studies on rat inner medullary collecting duct (IMCD) cells.

Table 1: Percentage of Total AQP2 Phosphorylation in Rat IMCD Cells.

Phosphorylation SiteConditionPercentage of Total AQP2 (%)Reference
Ser256 Control49[6]
dDAVP34[6]
Ser261 Control18[6]
dDAVP2[6]
Ser264 Control< 5[7][8]
dDAVPNot significantly changed[7][8]
Ser269 Control3[6][7][8]
dDAVP26[6][7][8]

Table 2: Relative Abundance of AQP2 Phosphopeptides Measured by LC-MS/MS.

PhosphopeptideTreatmentFold Change vs. ControlReference
pS256 (mono) dDAVPIncreased[9]
pS261 (mono) dDAVPDecreased[5][9]
pS256/pS261 (di) dDAVPIncreased[5][9]
pS256/pS261/pS269 (tri) dDAVP2.6-fold increase[5]

Experimental Workflow

The overall workflow for the sample preparation and analysis of the AQP2 (254-267) phosphopeptide involves several key stages, from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Cell Culture & Treatment (e.g., IMCD cells + dDAVP) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Digestion (Trypsin) B->C D 4. Phosphopeptide Enrichment (IMAC or TiO2) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing & Quantification E->F

Sample Preparation and Analysis Workflow.

Detailed Experimental Protocols

Cell Culture and Treatment (Rat IMCD Cells)
  • Cell Culture: Culture freshly isolated rat inner medullary collecting duct (IMCD) tubule suspensions or mpkCCD cells in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: Incubate the cells with the V2-receptor-selective vasopressin analog dDAVP (10⁻⁹ M) or a vehicle control for a specified time (e.g., 10-20 minutes) to induce AQP2 phosphorylation.[3][9]

  • Harvesting: After incubation, pellet the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

Protein Extraction and Digestion
  • Lysis: Lyse the cell pellets in a lysis buffer containing detergents (e.g., 1% Triton X-100, 0.1% SDS) and protease/phosphatase inhibitors to preserve the phosphorylation state of the proteins.[2]

  • Homogenization: Homogenize the lysate using a Potter-Elvehjem homogenizer or sonication.[2]

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.[10]

  • Digestion: Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).[10]

  • Acidification: Stop the digestion by acidifying the sample with trifluoroacetic acid (TFA) to a final concentration of 0.5-1%.[10]

Phosphopeptide Enrichment

Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides from the complex peptide mixture is a critical step.[11]

Method A: Immobilized Metal Affinity Chromatography (IMAC)

  • Bead Preparation: Use commercially available IMAC beads (e.g., Fe-NTA).

  • Binding: Incubate the peptide digest with the IMAC beads in a loading buffer (e.g., 80% acetonitrile (B52724), 5% TFA) to allow for the selective binding of phosphopeptides.[12][13]

  • Washing: Wash the beads extensively with a wash buffer (e.g., 80% acetonitrile, 1% TFA) to remove non-specifically bound peptides.[12]

  • Elution: Elute the bound phosphopeptides from the beads using an elution buffer with a high pH (e.g., 1% ammonium (B1175870) hydroxide) or containing phosphate (B84403) ions.[12]

Method B: Titanium Dioxide (TiO₂) Affinity Chromatography

  • Column/Tip Preparation: Use TiO₂-packed spin columns or pipette tips.

  • Binding: Load the acidified peptide digest onto the TiO₂ material in a loading buffer containing a high concentration of an organic solvent and a weak acid (e.g., 80% acetonitrile, 0.1 M glycolic acid).[12][14]

  • Washing: Wash the TiO₂ material with the loading buffer and then with a second wash buffer (e.g., 80% acetonitrile, 1% TFA) to remove non-phosphorylated peptides.[12]

  • Elution: Elute the enriched phosphopeptides using a basic solution (e.g., 1% ammonium hydroxide).[12]

  • Desalting: Desalt the eluted phosphopeptides using a C18 StageTip or a similar reversed-phase cleanup method before LC-MS/MS analysis.[10]

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried, enriched phosphopeptides in a buffer suitable for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).[10]

  • Liquid Chromatography: Separate the phosphopeptides using a nano-flow HPLC system with a reversed-phase column (e.g., C18). Apply a gradient of increasing acetonitrile concentration to elute the peptides.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a nanospray ion source.[2][15]

  • Acquisition Method: Use a data-dependent acquisition (DDA) method. For phosphopeptide analysis, it is beneficial to include neutral loss scanning to detect the loss of phosphoric acid (-98 Da) from the precursor ion, which can trigger MS³ fragmentation for more confident peptide identification and site localization.[3][9] For quantitative analysis, multiple reaction monitoring (MRM) can be employed on a triple quadrupole instrument for targeted quantification of specific AQP2 phosphopeptides.[5]

Conclusion

This application note provides a comprehensive framework for the sample preparation and LC-MS/MS analysis of the AQP2 (254-267) phosphopeptide. The detailed protocols for cell handling, protein digestion, and phosphopeptide enrichment are crucial for obtaining high-quality, reproducible data. The successful application of these methods will enable researchers to accurately quantify changes in AQP2 phosphorylation, providing valuable insights into the regulation of water balance and the pathophysiology of related disorders.

References

Application Notes: Generation and Validation of Phospho-Specific Antibodies for Aquaporin-2 Ser261

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aquaporin-2 (AQP2) is a vasopressin-regulated water channel crucial for maintaining body water homeostasis by controlling water reabsorption in the kidney's collecting ducts.[1][2] The trafficking of AQP2 to and from the apical plasma membrane is a tightly regulated process involving post-translational modifications, most notably phosphorylation.[2][3] Phosphorylation of AQP2 at serine 261 (pSer261) is a key event associated with the internalization and degradation of the channel.[4][5][6] Under the action of the antidiuretic hormone vasopressin, which increases water reabsorption, phosphorylation at Ser261 is decreased.[5][7][8][9] Conversely, signals promoting AQP2 internalization can increase pSer261 levels.[8] Therefore, an antibody that specifically recognizes AQP2 phosphorylated at Ser261 is an invaluable tool for studying the molecular mechanisms of water balance, investigating dysregulation in diseases like nephrogenic diabetes insipidus, and for screening potential therapeutic compounds.[1][3]

These application notes provide a comprehensive overview and detailed protocols for the generation, purification, and validation of a highly specific polyclonal antibody targeting the pSer261 site of AQP2.

AQP2-pSer261 Signaling Pathway

The phosphorylation state of AQP2 at Ser261 is a critical determinant of its subcellular localization and stability. Vasopressin, via its V2 receptor and subsequent protein kinase A (PKA) activation, leads to the phosphorylation of AQP2 at other sites (like Ser256) and a marked decrease in phosphorylation at Ser261.[4][7][8] This dephosphorylation at Ser261 is associated with AQP2 accumulation at the apical membrane to facilitate water reabsorption.[4] Conversely, kinases such as mitogen-activated protein kinases (MAPKs) have been implicated in phosphorylating Ser261, which promotes AQP2 ubiquitination, endocytosis, and subsequent sorting for degradation.[5][6] This dynamic interplay ensures precise control over the number of active AQP2 channels at the cell surface.

AQP2_pSer261_Signaling cluster_activation Membrane Accumulation Pathway cluster_degradation Internalization & Degradation Pathway vasopressin Vasopressin v2r V2 Receptor vasopressin->v2r Binds pka PKA Activation v2r->pka pS256 AQP2 Phosphorylation (Ser256) pka->pS256 pS261 AQP2 Phosphorylation (Ser261) pka->pS261 Inhibits membrane Apical Membrane Accumulation pS256->membrane aqp2 Aquaporin-2 (AQP2) mapk MAP Kinases (e.g., ERK1, p38) mapk->pS261 ubiquitination Ubiquitination pS261->ubiquitination internalization Internalization & Lysosomal Degradation ubiquitination->internalization

Caption: AQP2 Ser261 phosphorylation signaling pathway.

Experimental Workflow for Antibody Generation

The generation of a phospho-specific antibody is a multi-step process that requires careful planning and execution. The workflow begins with the design and synthesis of both a phosphorylated and a corresponding non-phosphorylated peptide immunogen. The phospho-peptide is conjugated to a carrier protein to enhance immunogenicity and used to immunize host animals, typically rabbits. After a series of immunizations, serum is collected and subjected to a rigorous affinity purification process. This involves first removing non-phospho-specific antibodies using the non-phosphorylated peptide column (negative selection), followed by the isolation of the desired phospho-specific antibodies using the phosphorylated peptide column (positive selection).[10][11] Finally, the purified antibody is thoroughly validated for specificity and sensitivity using ELISA and Western blotting, including critical controls like peptide blocking and phosphatase treatment.[12][13]

Antibody_Generation_Workflow cluster_prep 1. Antigen Preparation cluster_immunize 2. Immunization cluster_purify 3. Antibody Purification cluster_validate 4. Validation peptide_design Peptide Design (Phospho & Non-Phospho) synthesis Peptide Synthesis peptide_design->synthesis conjugation Conjugation to Carrier (e.g., KLH) synthesis->conjugation immunization Rabbit Immunization (Primary & Boosts) conjugation->immunization serum_collection Serum Collection (Test & Production Bleeds) immunization->serum_collection neg_selection Negative Selection (Non-Phospho Peptide Column) serum_collection->neg_selection pos_selection Positive Selection (Phospho-Peptide Column) neg_selection->pos_selection elution Elution & Neutralization pos_selection->elution elisa ELISA elution->elisa western Western Blot elution->western final_ab Validated pSer261-AQP2 Specific Antibody elisa->final_ab phosphatase Phosphatase Treatment western->phosphatase peptide_block Peptide Blocking western->peptide_block phosphatase->final_ab peptide_block->final_ab

Caption: Experimental workflow for pSer261-AQP2 antibody generation.

Detailed Experimental Protocols

Protocol 1: Phosphopeptide Antigen Design and Synthesis
  • Sequence Selection : Select a 10-15 amino acid sequence from human AQP2 centered around Ser261. The chosen sequence should be unique to AQP2 to minimize cross-reactivity. A terminal cysteine is often added to facilitate conjugation to a carrier protein.

    • Example Human AQP2 Sequence: C-R-R-Q-S(p)-V-E-L-T-A-Q

  • Peptide Synthesis : Synthesize two peptides:

    • Phospho-peptide : The selected sequence with serine at position 261 chemically phosphorylated.

    • Non-phospho-peptide : The identical sequence without the phosphate (B84403) group on Ser261.

  • Purification and Analysis : Purify both peptides to >95% purity using High-Performance Liquid Chromatography (HPLC). Confirm the identity and phosphorylation status of the peptides by Mass Spectrometry.

  • Conjugation : Covalently link the phospho-peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) via the terminal cysteine residue.[14][15] This increases the immunogenicity of the small peptide.

Protocol 2: Rabbit Immunization

This protocol outlines a standard 70-day immunization schedule for two New Zealand White rabbits.[16]

Day Procedure Antigen/Adjuvant Details Notes
0Pre-immune BleedN/ACollect 5-10 mL of blood per rabbit to serve as a negative control.
1Primary Immunization0.5 mg of KLH-conjugated phospho-peptide emulsified in Complete Freund's Adjuvant (CFA).Administer subcutaneously at multiple sites.[16]
141st Booster0.25 mg of conjugated peptide in Incomplete Freund's Adjuvant (IFA).Administer subcutaneously.
282nd Booster0.25 mg of conjugated peptide in IFA.---
35Test BleedN/ACollect ~10 mL of blood to test antibody titer via ELISA.
423rd Booster0.25 mg of conjugated peptide in IFA.---
56Production BleedN/ACollect ~25-40 mL of blood per rabbit.[16][17]
70Final BleedN/ATerminal bleed to collect maximum serum volume.
Protocol 3: Affinity Purification of Phospho-Specific Antibodies

This two-step affinity chromatography protocol is critical for isolating the phospho-specific antibodies from the rabbit antiserum.[10][11][18]

  • Column Preparation :

    • Prepare two affinity columns. Covalently couple the non-phospho-peptide to one column of agarose (B213101) beads and the phospho-peptide to a second column.[10]

  • Negative Selection (Removal of Non-Phospho-Specific Antibodies) :

    • Dilute the collected rabbit serum in a binding buffer (e.g., 1x TBS).

    • Pass the diluted serum over the non-phospho-peptide column.[10]

    • Antibodies recognizing the unmodified AQP2 backbone will bind to the column.

    • Collect the flow-through. This fraction is now enriched for phospho-specific antibodies.[10]

  • Positive Selection (Isolation of Phospho-Specific Antibodies) :

    • Apply the flow-through from the previous step to the phospho-peptide column.

    • The desired phospho-specific antibodies will bind to the immobilized phosphopeptide.

    • Wash the column extensively with binding buffer to remove non-specifically bound proteins.

  • Elution and Neutralization :

    • Elute the bound antibodies using a low pH elution buffer (e.g., 100 mM Glycine, pH 2.5).[10]

    • Collect 1 mL fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.0) to immediately restore the pH and prevent antibody denaturation.[10]

  • Concentration and Storage : Pool the antibody-containing fractions, confirm protein concentration (OD280), and dialyze against a storage buffer (e.g., PBS with 50% glycerol). Store at -20°C.[19]

Protocol 4: Validation of pSer261-AQP2 Antibody Specificity

Validation is essential to confirm that the antibody specifically recognizes AQP2 only when it is phosphorylated at Ser261.[20]

A. Peptide-Blocked Western Blotting

  • Sample Preparation : Prepare lysates from cells or tissues known to express AQP2 (e.g., rat kidney inner medulla).

  • SDS-PAGE and Transfer : Separate lysate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in a buffer containing 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk, as casein is a phosphoprotein and can cause high background.[21]

  • Antibody Incubation :

    • Lane 1 (Control) : Incubate a membrane strip with the purified pSer261-AQP2 antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Lane 2 (Phospho-peptide Block) : Pre-incubate the antibody with an excess of the phospho-peptide for 1 hour before adding it to a second membrane strip.[9][22]

    • Lane 3 (Non-phospho-peptide Block) : Pre-incubate the antibody with an excess of the non-phospho-peptide before adding it to a third membrane strip.

  • Washing and Secondary Antibody : Wash the membranes extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate.

B. Phosphatase Treatment

  • Lysate Treatment : Treat a protein lysate sample with a broad-specificity phosphatase, such as Lambda Protein Phosphatase (λ-PPase), according to the manufacturer's protocol.[12][23] Run an untreated (mock) sample in parallel.

  • Western Blot : Perform Western blotting on both the phosphatase-treated and mock-treated lysates as described above.

  • Probing : Probe one blot with the pSer261-AQP2 antibody and a parallel blot with an antibody against total AQP2 as a loading control.[21]

Expected Validation Results

Validation Method Condition Expected Result with pSer261-AQP2 Antibody Rationale
Western BlotUntreated LysateA specific band at ~29 kDa and/or a glycosylated form at ~37 kDa.[19][24]Detects endogenous pSer261-AQP2.
Peptide Blocking+ Non-Phospho PeptideNo change in signal intensity.Confirms the antibody does not bind the non-phosphorylated epitope.
Peptide Blocking+ Phospho PeptideSignal is completely abolished.[9][19]Demonstrates the antibody binding is specific to the phospho-epitope.
Phosphatase TreatmentLysate + λ-PPaseSignal is completely abolished.[12][23]Confirms the epitope is a phosphate group, proving phospho-specificity.
Control BlotTotal AQP2 AntibodySignal should be present in both mock and phosphatase-treated lanes.Shows that the AQP2 protein is still present after phosphatase treatment.[21]

References

Application Notes: Engineering a Constitutively Dephosphorylated Aquaporin-2 using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aquaporin-2 (AQP2), a key protein in renal water reabsorption, is primarily regulated by the hormone vasopressin.[1] The trafficking of AQP2 to and from the apical membrane of collecting duct principal cells is a critical process for controlling urine concentration, and this is tightly regulated by a complex series of phosphorylation events.[1][2] One crucial regulatory site is Serine 261 (S261). Under basal conditions, AQP2 is phosphorylated at S261, which is associated with its localization in intracellular vesicles.[1][3] Upon vasopressin stimulation, S261 is dephosphorylated, a step linked to the translocation and accumulation of AQP2 at the cell surface, thereby increasing water permeability.[1][2]

Creating a specific S261A (Serine to Alanine) point mutation in the AQP2 gene provides a powerful model to study the physiological consequences of a constitutively dephosphorylated state at this residue. The alanine (B10760859) substitution prevents phosphorylation at this site, mimicking a permanent "on" signal for membrane localization. The CRISPR/Cas9 system offers a precise and efficient method for introducing such specific point mutations (knock-ins) into the genome.[4][5] This application note provides a detailed protocol for utilizing CRISPR/Cas9 to generate an AQP2 S261A mutant cell line, a valuable tool for researchers in nephrology, cell biology, and drug development targeting diseases like Nephrogenic Diabetes Insipidus (NDI).[6][7]

AQP2 Trafficking Signaling Pathway

The trafficking of AQP2 is regulated by vasopressin through a cAMP-dependent signaling pathway. This pathway involves multiple phosphorylation and dephosphorylation events on the C-terminus of AQP2, with S256 and S261 playing opposing roles.

AQP2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol V2R Vasopressin Receptor (V2R) AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates AQP2_PM AQP2 at Plasma Membrane AQP2_Vesicle AQP2-pS261 AQP2_PM->AQP2_Vesicle Phosphorylates S261 Internalization Vasopressin Vasopressin Vasopressin->V2R Binds PKA PKA cAMP->PKA Activates PKA->AQP2_Vesicle Phosphorylates S256 (pS256) Vesicle Intracellular Vesicle AQP2_Vesicle->AQP2_PM Dephosphorylates S261 Translocation CRISPR_Workflow Design 1. Design gRNA & ssODN Repair Template Delivery 2. RNP & ssODN Delivery (Electroporation) Design->Delivery Cloning 3. Single-Cell Cloning Delivery->Cloning Expansion 4. Clonal Expansion Cloning->Expansion Screening 5. Genotypic Screening (PCR & Sequencing) Expansion->Screening Validation 6. Functional Validation (Western, IF, Permeability Assay) Screening->Validation Verified Verified AQP2-S261A Cell Line Validation->Verified Verification_Workflow gDNA 1. Isolate Genomic DNA from Clonal Population PCR 2. PCR Amplification of AQP2 Target Locus gDNA->PCR RFLP 3a. RFLP Analysis (Optional Initial Screen) PCR->RFLP Sanger 3b. Sanger Sequencing of PCR Product PCR->Sanger Confirm 4. Confirm Homozygous/ Heterozygous S261A Edit Sanger->Confirm

References

Application Notes and Protocols for Immunoprecipitation of pSER261-AQP2 from Human Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-2 (AQP2) is a water channel protein crucial for regulating water reabsorption in the kidney collecting ducts. Its function and trafficking to the apical plasma membrane are tightly controlled by post-translational modifications, most notably phosphorylation. Phosphorylation of AQP2 at serine 261 (pSER261-AQP2) is a key regulatory event. Unlike phosphorylation at other sites such as Ser256, which promotes membrane trafficking, phosphorylation at Ser261 is associated with the retention of AQP2 in intracellular vesicles.[1][2] Vasopressin, a key hormone in water balance, leads to a decrease in Ser261 phosphorylation, coinciding with AQP2 translocation to the cell surface.[1][3][4] The study of pSER261-AQP2 is therefore critical for understanding the molecular mechanisms of water homeostasis and for the development of therapeutics targeting water balance disorders.

This document provides detailed protocols and application notes for the successful immunoprecipitation of pSER261-AQP2 from human cell lysates, a vital technique for studying its regulation, interaction partners, and role in cellular signaling.

Signaling Pathway of AQP2 Phosphorylation and Trafficking

The trafficking of AQP2 is regulated by a complex signaling cascade initiated by the binding of vasopressin to its V2 receptor. This activates a G-protein/adenylyl cyclase pathway, leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA). PKA-mediated phosphorylation of AQP2 at Ser256 is a critical step for its translocation to the apical membrane.[4][5] Conversely, phosphorylation at Ser261, potentially mediated by proline-directed kinases like MAP kinases, promotes the retention of AQP2 within intracellular vesicles.[6][7] Dephosphorylation at Ser261 is a prerequisite for vasopressin-induced AQP2 trafficking to the plasma membrane.[3][4]

AQP2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R binds Gs Gs protein V2R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces AQP2_mem AQP2 Gs->AC activates PKA PKA cAMP->PKA activates pS256 pS256-AQP2 PKA->pS256 phosphorylates (Ser256) pS261 pS261-AQP2 PKA->pS261 dephosphorylation (indirectly promotes) pS256->AQP2_mem translocates to Vesicle Intracellular Vesicle Vesicle->pS256 release pS261->Vesicle retained in MAPK MAP Kinase (putative) MAPK->pS261 phosphorylates (Ser261)

Caption: AQP2 Trafficking and Phosphorylation Pathway.

Experimental Protocols

Antibody Selection

The success of the immunoprecipitation experiment critically depends on the specificity and affinity of the antibody. Several commercial antibodies are available that specifically recognize the phosphorylated Ser261 residue of AQP2. It is essential to select an antibody validated for immunoprecipitation.

Table 1: Recommended Antibodies for pSER261-AQP2 Immunoprecipitation

VendorProduct NameHostApplicationCatalog Number
PhosphoSolutionsAnti-Aquaporin 2 (Ser261) AntibodyRabbitIP, WB, IHCp112-261
Bio-RadRABBIT ANTI AQUAPORIN 2 (pSer261)RabbitIP, WB, IHCAHP1299
MyBioSourceRabbit anti-Rat Aquaporin 2 (Ser261) Polyclonal AntibodyRabbitWB, IHCMBS502006
SymansisAnti-phospho Aquaporin 2 (pSer261) AntibodyRabbitWB, IHCp112-261

Note: Always refer to the manufacturer's datasheet for the recommended antibody concentration for immunoprecipitation.[8][9][10][11]

Detailed Immunoprecipitation Protocol

This protocol is optimized for the immunoprecipitation of pSER261-AQP2 from cultured human kidney cell lines (e.g., HEK293 or MDCK cells transfected with human AQP2).

A lysis buffer that preserves protein phosphorylation is crucial. RIPA buffer is a common choice, but a less stringent buffer like one with NP-40 may also be effective and can be better for preserving protein-protein interactions.[12][13] The inclusion of phosphatase and protease inhibitors is mandatory.[12][14]

Table 2: Cell Lysis Buffer Composition (Modified RIPA Buffer)

ComponentFinal ConcentrationPurpose
Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMMaintains ionic strength
EDTA2 mMDivalent cation chelator
NP-401% (v/v)Non-ionic detergent for cell lysis
Sodium Deoxycholate0.5% (w/v)Ionic detergent to aid solubilization
SDS0.1% (w/v)Strong ionic detergent
Protease Inhibitor Cocktail 1XPrevents protein degradation
Phosphatase Inhibitors Prevents dephosphorylation
Sodium Orthovanadate (Na₃VO₄)1 mMPhosphatase inhibitor
Sodium Fluoride (NaF)10 mMPhosphatase inhibitor
β-glycerophosphate1 mMPhosphatase inhibitor
Sodium Pyrophosphate2.5 mMPhosphatase inhibitor

Protocol:

  • Culture cells to the desired confluency. If studying the effects of vasopressin, treat cells accordingly before harvesting.

  • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add ice-cold lysis buffer to the cell monolayer (e.g., 1 mL per 10 cm dish).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the starting material for the immunoprecipitation.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol:

  • Dilute the cleared cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.

  • Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads or agarose (B213101) slurry per 1 mL of lysate. Incubate with gentle rotation for 1 hour at 4°C.

  • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Add the anti-pSER261-AQP2 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically but typically ranges from 1-5 µg per 1 mg of protein lysate.

  • Incubate with gentle rotation for 4 hours to overnight at 4°C.

  • Add 25-30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.

  • Incubate with gentle rotation for an additional 1-2 hours at 4°C.

Washing steps are critical for removing non-specifically bound proteins. Elution can be performed under denaturing or non-denaturing conditions depending on the downstream application.

Table 3: Wash and Elution Buffer Options

Buffer TypeCompositionApplication Notes
Wash Buffer Lysis buffer without protease/phosphatase inhibitors or PBS with 0.1% Tween-20Perform 3-5 washes to reduce background. Phosphatase inhibitors can be included in the initial washes.
Denaturing Elution 1X SDS-PAGE Sample Buffer (Laemmli buffer)Elutes all proteins, including the antibody. Suitable for Western blotting. Boil at 95-100°C for 5-10 minutes.[15]
Non-denaturing Elution 0.1 M Glycine-HCl, pH 2.5-3.0Preserves protein complexes and antibody integrity. Neutralize the eluate immediately with 1 M Tris-HCl, pH 8.5.[15][16]
"Soft" Elution 0.2% SDS, 0.1% Tween-20, 50 mM Tris-HCl, pH 8.0A milder denaturing elution that can preserve some protein interactions.[17]

Protocol:

  • Pellet the beads containing the immune complexes and discard the supernatant.

  • Add 1 mL of ice-cold wash buffer and resuspend the beads. Incubate for 5 minutes with gentle rotation at 4°C.

  • Pellet the beads and discard the supernatant. Repeat the wash step 3-4 times.

  • After the final wash, carefully remove all residual wash buffer.

  • Elute the immunoprecipitated proteins using the desired elution buffer (see Table 3).

    • For denaturing elution: Add 30-50 µL of 1X SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes. The supernatant is ready for SDS-PAGE and Western blot analysis.

    • For non-denaturing elution: Add 50-100 µL of glycine (B1666218) elution buffer and incubate for 10 minutes at room temperature with gentle agitation. Pellet the beads and collect the supernatant. Neutralize the eluate immediately.

Experimental Workflow

The following diagram illustrates the key steps in the immunoprecipitation of pSER261-AQP2.

IP_Workflow cluster_elution Elution Options start Start: Human Cell Culture lysis Cell Lysis (with Protease/Phosphatase Inhibitors) start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify preclear Pre-clear Lysate (Protein A/G Beads) clarify->preclear ab_incubation Antibody Incubation (anti-pSER261-AQP2) preclear->ab_incubation bead_capture Immune Complex Capture (Protein A/G Beads) ab_incubation->bead_capture wash Wash Beads (3-5 times) bead_capture->wash elution Elution wash->elution denaturing Denaturing (SDS-PAGE Buffer) elution->denaturing nondenaturing Non-denaturing (Glycine Buffer) elution->nondenaturing analysis Downstream Analysis (e.g., Western Blot, Mass Spec) denaturing->analysis nondenaturing->analysis

Caption: Immunoprecipitation Workflow for pSER261-AQP2.

Data Presentation

Quantitative data from immunoprecipitation experiments should be presented clearly to allow for easy interpretation and comparison.

Table 4: Example of Quantitative Western Blot Data from pSER261-AQP2 IP

ConditionInput pSER261-AQP2 (Relative Densitometry)IP Eluate pSER261-AQP2 (Relative Densitometry)Fold Enrichment (IP/Input)
Basal1.00 ± 0.121.00 ± 0.151.00
Vasopressin (10 nM)0.45 ± 0.080.38 ± 0.090.84
Phorbol Ester (TPA)1.85 ± 0.211.92 ± 0.251.04

Data are presented as mean ± SEM from n=3 independent experiments. Fold enrichment is calculated relative to the basal condition. This table is a hypothetical representation of expected results based on published findings that vasopressin decreases pSer261 levels.[1][3]

Conclusion

The immunoprecipitation of pSER261-AQP2 is a powerful technique to investigate the regulation of water balance at a molecular level. Careful attention to protocol details, particularly in cell lysis and antibody selection, is paramount for obtaining reliable and reproducible results. The protocols and data presentation guidelines provided here offer a comprehensive framework for researchers to successfully isolate and study this critical phosphoprotein.

References

Application Note: Quantification of AQP2 Ser261 Phosphorylation using Phosphopeptide Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aquaporin-2 (AQP2) is a water channel protein crucial for regulating water reabsorption in the kidneys. Its trafficking to and from the apical plasma membrane of collecting duct principal cells is a key mechanism controlling urine concentration. This process is tightly regulated by post-translational modifications, particularly phosphorylation. Phosphorylation of AQP2 at serine 261 (Ser261) is a critical event associated with the internalization and intracellular retention of the channel, playing a role in the vasopressin-regulated water balance.[1][2] Accurate quantification of Ser261 phosphorylation is therefore essential for understanding renal physiology and for the development of novel therapeutics targeting water balance disorders.

This application note provides a detailed protocol for the quantification of AQP2 Ser261 phosphorylation using stable isotope-labeled phosphopeptide standards, also known as AQUA (Absolute QUantification of) peptides.[3][4][5] This method offers high precision and accuracy for determining the absolute or relative abundance of this specific phosphorylation event in complex biological samples.

Signaling Pathway of AQP2 Regulation

The trafficking of AQP2 is primarily regulated by the hormone vasopressin. Vasopressin binds to the V2 receptor on the basolateral membrane of collecting duct cells, initiating a signaling cascade that leads to changes in AQP2 phosphorylation at multiple sites. While phosphorylation at Ser256 is known to promote the translocation of AQP2 to the apical membrane, phosphorylation at Ser261 is associated with its retention in intracellular vesicles.[6] Vasopressin stimulation typically leads to a decrease in Ser261 phosphorylation, facilitating the accumulation of AQP2 at the cell surface and increasing water reabsorption.[2][7]

AQP2_Signaling cluster_blood Bloodstream cluster_cell Collecting Duct Principal Cell Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R binds AC Adenylyl Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates pS256_AQP2 pS256-AQP2 PKA->pS256_AQP2 phosphorylates (Ser256) pS261_AQP2 pS261-AQP2 PKA->pS261_AQP2 inhibits phosphorylation AQP2_vesicle AQP2 Vesicle Apical_Membrane Apical Membrane pS256_AQP2->Apical_Membrane translocation Internalization Internalization/ Retention Apical_Membrane->Internalization endocytosis Internalization->pS261_AQP2 phosphorylation (Ser261)

Caption: AQP2 signaling pathway in renal collecting duct cells.

Quantitative Data Summary

The use of phosphopeptide standards in mass spectrometry allows for precise quantification of changes in AQP2 Ser261 phosphorylation under different experimental conditions. Below are examples of how quantitative data can be presented.

Table 1: Relative Quantification of AQP2 Phosphorylation Sites in Response to dDAVP Treatment.

Phosphorylation SiteFold Change (dDAVP vs. Control)Reference
pSer256↑ 2.37 ± 0.31[7]
pSer261↓ (decreased abundance)[7]
pSer256/pSer261 (diphospho)↑ 2.67 ± 0.84[7]

Table 2: Absolute Quantification of AQP2 pSer261 in Kidney Tissue Homogenates.

Sample ConditionConcentration of pSer261-AQP2 Peptide (fmol/µg protein)
Control15.2 ± 2.1
Vasopressin-treated6.8 ± 1.5
Dehydrated5.1 ± 1.2
Overhydrated18.9 ± 2.5

(Note: The data in Table 2 are illustrative and will vary based on experimental conditions and the specific AQUA peptide standard used.)

Experimental Protocols

This section provides a detailed methodology for the quantification of AQP2 Ser261 phosphorylation using a synthetic phosphopeptide standard.

Experimental Workflow

Caption: Workflow for quantitative analysis of AQP2 pSer261.

Protocol 1: Sample Preparation and Protein Digestion
  • Cell or Tissue Lysis:

    • Homogenize kidney tissue or cell pellets in a lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer with PhosSTOP and cOmplete protease inhibitor cocktail).

    • Sonicate the samples to ensure complete lysis and shear DNA.[8]

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris.[8]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • Reduction and Alkylation:

    • Take a defined amount of protein (e.g., 1-2 mg) for each sample.[8]

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.[9]

    • Cool the samples to room temperature.

    • Add iodoacetamide (B48618) to a final concentration of 14 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteines.[9]

  • Trypsin Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of any denaturants.

    • Add sequencing-grade modified trypsin at a 1:50 (w/w) ratio of trypsin to protein.[8]

    • Incubate overnight at 37°C.[8]

    • Stop the digestion by adding formic acid to a final concentration of 1%.

Protocol 2: Use of AQUA Peptide Standard and Phosphopeptide Enrichment
  • AQUA Peptide Spike-in:

    • Synthesize or obtain a stable isotope-labeled AQUA peptide corresponding to the tryptic peptide of AQP2 containing phosphorylated Ser261 (e.g., HSP[pS]LPRGSKA). The peptide should contain a heavy-labeled amino acid (e.g., 13C, 15N-labeled Arginine or Lysine).[10]

    • Spike a known amount of the AQUA peptide into the digested protein sample. The amount should be optimized to be within the linear range of detection of the mass spectrometer and comparable to the expected amount of the endogenous peptide.

  • Phosphopeptide Enrichment (IMAC): [8][9][11]

    • Equilibrate Immobilized Metal Affinity Chromatography (IMAC) beads with IMAC loading buffer.

    • Incubate the peptide mixture (with the spiked-in AQUA peptide) with the IMAC beads for 30-60 minutes with gentle agitation.[9][11]

    • Wash the beads several times with wash buffer to remove non-phosphorylated peptides.

    • Elute the bound phosphopeptides using an elution buffer (e.g., a high pH buffer or a buffer containing phosphate).

    • Desalt the eluted phosphopeptides using a C18 StageTip or ZipTip before mass spectrometry analysis.[8]

Protocol 3: LC-MS/MS Analysis and Data Quantification
  • LC-MS/MS Analysis:

    • Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis on the enriched phosphopeptide sample.

    • Use a targeted mass spectrometry approach such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for accurate quantification.[12]

    • In the mass spectrometer, monitor for the specific precursor-to-fragment ion transitions for both the endogenous "light" AQP2 pSer261 peptide and the "heavy" AQUA peptide standard.

  • Data Analysis and Quantification:

    • Integrate the peak areas from the extracted ion chromatograms for the selected transitions of both the light and heavy peptides.

    • Calculate the ratio of the peak area of the endogenous (light) peptide to the peak area of the AQUA (heavy) peptide standard.

    • Since a known amount of the AQUA peptide was added, the absolute amount of the endogenous AQP2 pSer261 peptide in the original sample can be calculated.

Conclusion

The use of stable isotope-labeled phosphopeptide standards provides a robust and accurate method for the quantification of AQP2 Ser261 phosphorylation. This approach is invaluable for researchers in nephrology, cell biology, and drug development who are investigating the regulation of water homeostasis and related disorders. The detailed protocols provided in this application note offer a comprehensive guide for implementing this powerful quantitative proteomics technique.

References

Application Notes and Protocols for Cell-Based Assays to Study AQP2 Ser261 Dephosphorylation Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the dephosphorylation dynamics of Aquaporin-2 (AQP2) at the Serine 261 (Ser261) residue using cell-based assays. The methodologies detailed below are essential for researchers investigating renal water reabsorption, signaling pathways governing AQP2 trafficking, and for the development of novel therapeutics targeting these processes.

Introduction to AQP2 and Ser261 Phosphorylation

Aquaporin-2 (AQP2) is a water channel protein crucial for regulating water reabsorption in the kidney collecting ducts. Its translocation to the apical plasma membrane of principal cells is a key event in response to the antidiuretic hormone vasopressin (AVP). This process is tightly controlled by a complex series of phosphorylation and dephosphorylation events at multiple serine residues in the C-terminus of AQP2.

While phosphorylation at Ser256 is well-established as a primary signal for AQP2 trafficking to the plasma membrane, the phosphorylation status of other residues, including Ser261, plays a critical role in modulating this process.[1][2] Under basal conditions, AQP2 is phosphorylated at Ser261.[3] Upon vasopressin stimulation, which elevates intracellular cAMP levels, AQP2 is dephosphorylated at Ser261, a process that occurs concurrently with phosphorylation at other sites like Ser256 and Ser269.[4][5][6] This dephosphorylation is thought to be a key step in the signaling cascade that leads to AQP2 accumulation at the apical membrane.[1][7]

The dephosphorylation of AQP2 at Ser261 is primarily mediated by Protein Phosphatase 2C (PP2C).[4] The interplay between kinases and phosphatases determines the overall phosphorylation state of AQP2 and, consequently, its subcellular localization and activity. Understanding the dynamics of Ser261 dephosphorylation is therefore essential for a complete picture of AQP2 regulation.

Signaling Pathway of AQP2 Ser261 Dephosphorylation

The vasopressin-induced dephosphorylation of AQP2 at Ser261 is a complex process involving the activation of specific phosphatases. The binding of vasopressin to its V2 receptor (V2R) on the basolateral membrane of principal cells initiates a signaling cascade that leads to the activation of PP2C, which in turn dephosphorylates AQP2 at Ser261.[4][5]

AQP2_Dephosphorylation_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm V2R V2R AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PP2C_inactive PP2C (inactive) PKA->PP2C_inactive Activates PP2C_active PP2C (active) PP2C_inactive->PP2C_active AQP2_pS261 AQP2-pS261 (Vesicles) PP2C_active->AQP2_pS261 Dephosphorylates ERK ERK PP2C_active->ERK Inhibits AQP2_S261 AQP2-S261 (Trafficking to Apical Membrane) AQP2_pS261->AQP2_S261 ERK->AQP2_S261 Phosphorylates Vasopressin Vasopressin Vasopressin->V2R Binds

Figure 1: AQP2 Ser261 dephosphorylation pathway.

Experimental Protocols

Detailed methodologies for key experiments to study AQP2 Ser261 dephosphorylation are provided below.

Protocol 1: Western Blotting for AQP2 Ser261 Phosphorylation

This protocol allows for the quantification of the phosphorylation state of AQP2 at Ser261 in response to various stimuli.

Materials:

  • Cultured renal collecting duct cells (e.g., MDCK, mpkCCD)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AQP2 (Ser261)

    • Rabbit anti-total AQP2

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to confluence.

    • Induce AQP2 expression if using an inducible system.

    • Treat cells with desired compounds (e.g., vasopressin, forskolin (B1673556), phosphatase inhibitors) for the specified duration. For dephosphorylation studies, a common approach is to stimulate with forskolin to induce phosphorylation at multiple sites and then perform a "washout" to observe dephosphorylation over time.

  • Cell Lysis:

    • Aspirate the culture medium and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (anti-phospho-AQP2 Ser261) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total AQP2 antibody for normalization.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of phospho-Ser261 AQP2 to total AQP2.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody Incubation (anti-pS261 AQP2) F->G H Secondary Antibody Incubation G->H I Detection H->I J Stripping & Re-probing (anti-total AQP2) I->J K Data Analysis J->K

Figure 2: Western blot workflow for AQP2 pS261.
Protocol 2: Immunofluorescence Microscopy for AQP2 Subcellular Localization

This protocol allows for the visualization of AQP2 trafficking and its localization in response to changes in Ser261 phosphorylation.

Materials:

  • Cultured renal collecting duct cells grown on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies:

    • Rabbit anti-phospho-AQP2 (Ser261)

    • Mouse anti-total AQP2

  • Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and grow to confluence.

    • Treat cells as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging:

    • Mount coverslips on glass slides using mounting medium.

    • Image cells using a confocal microscope.

  • Image Analysis:

    • Analyze the subcellular localization of total and phospho-Ser261 AQP2.

    • Quantify the plasma membrane versus intracellular fluorescence intensity.

Protocol 3: Phosphatase Inhibitor Assay

This assay helps to identify the class of phosphatases involved in AQP2 Ser261 dephosphorylation.

Materials:

  • Cultured renal collecting duct cells

  • Phosphatase inhibitors:

    • Sanguinarine (PP2C inhibitor)

    • Okadaic acid (PP1/PP2A inhibitor)

    • Cyclosporine A (PP2B inhibitor)

  • Forskolin

  • Western blotting reagents (as in Protocol 1)

Procedure:

  • Cell Treatment:

    • Pre-treat cells with specific phosphatase inhibitors at various concentrations for 30-60 minutes.

    • Stimulate cells with forskolin for a defined period (e.g., 30 minutes) to induce AQP2 phosphorylation.

    • Perform a forskolin washout and collect cell lysates at different time points.

  • Western Blotting:

    • Analyze the phosphorylation status of AQP2 at Ser261 using the western blot protocol described in Protocol 1.

  • Data Analysis:

    • Compare the rate of Ser261 dephosphorylation in the presence and absence of different phosphatase inhibitors. A delay or inhibition of dephosphorylation in the presence of a specific inhibitor suggests the involvement of that phosphatase class.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Quantification of AQP2 Ser261 Phosphorylation by Western Blot

TreatmentDurationFold Change in pS261/Total AQP2 (Mean ± SEM)
Vehicle Control30 min1.00 ± 0.05
Forskolin (10 µM)30 min0.25 ± 0.03
Forskolin Washout15 min0.60 ± 0.04
Forskolin Washout30 min0.85 ± 0.06
Sanguinarine (1 µM) + Forskolin Washout30 min0.80 ± 0.07

Table 2: Subcellular Localization of AQP2 by Immunofluorescence

TreatmentAQP2 LocalizationpS261-AQP2 Localization
Vehicle ControlPredominantly intracellular vesiclesColocalizes with total AQP2 in vesicles
Forskolin (10 µM)Apical plasma membraneSignal significantly reduced
Forskolin WashoutGradual internalization into vesiclesSignal reappears in intracellular vesicles

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of AQP2 Ser261 dephosphorylation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Analysis cluster_data Data Interpretation A Cell Culture (e.g., MDCK, mpkCCD) B Treatment with Stimuli/Inhibitors (e.g., Forskolin, Vasopressin, Sanguinarine) A->B C Western Blotting (pS261/Total AQP2) B->C D Immunofluorescence (Subcellular Localization) B->D E Live-Cell Imaging (Trafficking Dynamics) B->E F Quantitative Analysis (Densitometry, Fluorescence Intensity) C->F D->F E->F G Elucidation of Dephosphorylation Dynamics F->G

Figure 3: General experimental workflow.

Logical_Relationship cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_cellular_response Cellular Response Vasopressin Vasopressin cAMP ↑ cAMP Vasopressin->cAMP Phosphatase_Activation Phosphatase Activation (e.g., PP2C) cAMP->Phosphatase_Activation Dephosphorylation AQP2 Ser261 Dephosphorylation Phosphatase_Activation->Dephosphorylation Trafficking AQP2 Trafficking to Apical Membrane Dephosphorylation->Trafficking

Figure 4: Logical relationship of AQP2 regulation.

References

Analysis of Phosphorylated Aquaporin-2 (pSER261) in Human Urinary Exosomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-2 (AQP2), a water channel protein crucial for renal water reabsorption, undergoes complex regulation through phosphorylation at multiple serine residues in its C-terminus. The phosphorylation status of these sites, including Serine 261 (pSER261), dictates AQP2 trafficking and function. Urinary exosomes, small vesicles shed from renal epithelial cells into the urine, encapsulate AQP2, offering a non-invasive window into the physiological and pathological state of the kidney's collecting duct. This document provides detailed protocols for the isolation of urinary exosomes and the subsequent analysis of AQP2 phosphorylated at Serine 261, a key signaling event.

Signaling Pathway of AQP2 Phosphorylation

The trafficking and degradation of AQP2 are tightly controlled by a series of phosphorylation and dephosphorylation events, primarily initiated by the hormone vasopressin (AVP). Vasopressin binding to its V2 receptor in the collecting duct principal cells triggers a signaling cascade that modulates the phosphorylation state of several serine residues in the AQP2 C-terminus, including Ser256, Ser261, and Ser269.

Under basal conditions, AQP2 is often phosphorylated at Ser261, which is associated with its retention in intracellular vesicles and potential targeting for degradation.[1] Upon vasopressin stimulation, a signaling cascade leads to the dephosphorylation of Ser261 and the phosphorylation of Ser256 and Ser269.[2] This coordinated change in phosphorylation status is critical for the translocation of AQP2 to the apical plasma membrane, thereby increasing water reabsorption.[3] Conversely, increased phosphorylation at Ser261 is linked to AQP2 ubiquitination and its subsequent internalization and degradation.[3][4]

AQP2_Signaling cluster_0 Basal State cluster_1 Vasopressin Stimulation cluster_2 Degradation Pathway Intracellular Vesicles Intracellular Vesicles AQP2_pS261 AQP2-pSER261 Intracellular Vesicles->AQP2_pS261 Retention AQP2_pS256_pS269 AQP2-pSER256/pSER269 AQP2_pS261->AQP2_pS256_pS269 Dephosphorylation Ubiquitination Ubiquitination AQP2_pS261->Ubiquitination Promotes AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->AQP2_pS256_pS269 Phosphorylates S256/S269 Dephosphorylates S261 Apical Membrane Apical Membrane AQP2_pS256_pS269->Apical Membrane Translocation Endocytosis Endocytosis Ubiquitination->Endocytosis Degradation Lysosomal/Proteasomal Degradation Endocytosis->Degradation

Caption: AQP2 Phosphorylation Signaling Pathway.

Experimental Protocols

Urinary Exosome Isolation

This protocol details the isolation of exosomes from human urine samples using differential ultracentrifugation, a widely accepted method.

Materials:

  • Freshly voided first or second morning urine.[5]

  • Protease inhibitor cocktail.

  • Phosphate-buffered saline (PBS).

  • Centrifuge tubes (15 mL and 50 mL).

  • Refrigerated centrifuge.

  • Ultracentrifuge with a fixed-angle rotor.

Procedure:

  • Sample Collection: Collect 10-100 mL of first or second morning urine.[5] Immediately add a protease inhibitor cocktail to prevent protein degradation.

  • Initial Centrifugation: Centrifuge the urine at 3,000 x g for 15 minutes at 25°C to remove cells and debris.[6]

  • Removal of Larger Vesicles: Carefully transfer the supernatant to a new tube and centrifuge at 17,000 x g for 15 minutes at 25°C to pellet larger vesicles.[6]

  • Exosome Pelleting: Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 200,000 x g for 1 hour at 25°C to pellet the exosomes.[6]

  • Washing: Discard the supernatant and resuspend the exosome pellet in PBS.

  • Final Ultracentrifugation: Repeat the ultracentrifugation step at 200,000 x g for 1 hour at 25°C to wash the exosome pellet.

  • Storage: Discard the supernatant and resuspend the final exosome pellet in a suitable buffer for downstream analysis. Store at -80°C.

Quantification of AQP2 pSER261 by Western Blot

Materials:

  • Isolated urinary exosomes.

  • Laemmli sample buffer with DTT.[5]

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Anti-total AQP2 antibody.

    • Anti-pSER261 AQP2 specific antibody.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: Mix an equal volume of the exosome suspension with Laemmli sample buffer containing DTT. Heat the samples at 60°C for 10 minutes.[5]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-total AQP2 or anti-pSER261 AQP2) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the pSER261 AQP2 signal to the total AQP2 signal.

Phosphoproteomic Analysis by LC-MS/MS

For a more comprehensive and quantitative analysis of AQP2 phosphorylation sites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

Procedure Outline:

  • Protein Digestion: The isolated exosomal proteins are digested into peptides using an enzyme such as trypsin or Glu-C.[7][8]

  • Phosphopeptide Enrichment (Optional but Recommended): To increase the detection sensitivity of phosphorylated peptides, an enrichment step using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) can be performed.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[7][8]

  • Data Analysis: The resulting mass spectra are searched against a protein database to identify the peptides and their phosphorylation sites. The relative abundance of phosphorylated peptides can be quantified.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from urine sample collection to the analysis of AQP2 pSER261.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_isolation Exosome Isolation (Differential Ultracentrifugation) cluster_analysis Downstream Analysis Urine_Collection Urine Sample Collection (10-100 mL) Add_Inhibitors Add Protease Inhibitors Urine_Collection->Add_Inhibitors Centrifuge_3k Centrifuge @ 3,000 x g, 15 min Add_Inhibitors->Centrifuge_3k Centrifuge_17k Centrifuge @ 17,000 x g, 15 min Centrifuge_3k->Centrifuge_17k Supernatant Ultracentrifuge_200k Ultracentrifuge @ 200,000 x g, 1 hr Centrifuge_17k->Ultracentrifuge_200k Supernatant Wash_Pellet Wash Pellet with PBS Ultracentrifuge_200k->Wash_Pellet Pellet Final_Ultracentrifuge Final Ultracentrifuge @ 200,000 x g, 1 hr Wash_Pellet->Final_Ultracentrifuge Isolated_Exosomes Isolated Urinary Exosomes Final_Ultracentrifuge->Isolated_Exosomes Final Pellet Western_Blot Western Blot Analysis (Total AQP2 & pSER261 AQP2) Isolated_Exosomes->Western_Blot LC_MS LC-MS/MS Phosphoproteomic Analysis Isolated_Exosomes->LC_MS

Caption: Experimental Workflow for AQP2 pSER261 Analysis.

Data Presentation

The relative abundance of different phosphorylated forms of AQP2 in urinary exosomes can be determined using phosphoproteomic analysis. The following table summarizes findings from such studies on human samples.

Phosphorylation SiteRelative Abundance in Urinary ExosomesReference
pSER256 Most Dominant[7][8]
pSER261 Abundant[7][8]
pSER264 Less Abundant[7][8]
pTHR269 Far Less Abundant[7][8]

Note: The relative abundance can vary depending on the physiological state of the individual. For instance, in a patient lacking circulating vasopressin, administration of a vasopressin analogue led to a transient increase in the excretion of exosomes containing pSER261 AQP2.[7][8]

Conclusion

The analysis of AQP2 phosphorylation, particularly at Serine 261, in urinary exosomes provides a powerful, non-invasive tool for studying renal water balance and associated disorders. The protocols and information provided herein offer a comprehensive guide for researchers and clinicians to investigate the role of AQP2 pSER261 as a potential biomarker in various physiological and pathological conditions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Weak Western Blot Signals for pSER261-AQP2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering weak or no signal when detecting phosphorylated Aquaporin-2 at serine 261 (pSER261-AQP2) in Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a signal for pSER261-AQP2 in my Western blot?

A weak or absent signal for pSER261-AQP2 can stem from several factors throughout the Western blotting workflow. Key areas to investigate include sample preparation, protein loading, antibody selection and incubation conditions, and the detection method. It is crucial to ensure that the phosphorylation event is preserved during sample lysis and that all subsequent steps are optimized for phosphoprotein detection.

Q2: What are the expected band sizes for pSER261-AQP2?

The anti-pSER261-AQP2 antibody typically detects a band at approximately 29 kDa, which corresponds to the molecular weight of Aquaporin-2.[1][2][3] An additional band may be observed at around 37 kDa, representing the glycosylated form of AQP2.[1][2][3]

Q3: How can I be sure my anti-pSER261-AQP2 antibody is specific?

To confirm the specificity of your antibody for the phosphorylated form of AQP2, you can perform a peptide competition assay.[2][3] This involves pre-incubating the antibody with the phosphorylated peptide used as the antigen, which should block the signal. Conversely, pre-incubation with the non-phosphorylated version of the peptide should not affect the signal. Additionally, comparing treated versus untreated cell lysates and performing phosphatase treatment on the membrane can help validate antibody specificity.[4]

Q4: What is the significance of pSER261-AQP2 in cellular signaling?

Phosphorylation of Aquaporin-2 (AQP2) is a critical post-translational modification that regulates its trafficking to the apical membrane of renal collecting duct cells, a key process in water reabsorption.[2][3][5] While phosphorylation at serine 256 is well-known to be induced by vasopressin, phosphorylation at serine 261 has been shown to decrease in response to vasopressin treatment, suggesting its involvement in vasopressin-dependent AQP2 trafficking.[1][2][3][6]

Troubleshooting Guides

Problem 1: Weak or No Signal

This is one of the most common issues when detecting low-abundance phosphoproteins like pSER261-AQP2. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Suboptimal Sample Preparation
Dephosphorylation of target proteinImmediately place samples on ice and use pre-chilled buffers.[7] Add phosphatase and protease inhibitor cocktails to the lysis buffer.[5][7][8]
After determining protein concentration, promptly mix the lysate with SDS-PAGE loading buffer, which helps to inhibit phosphatase activity.[7][8]
Insufficient Target Protein
Low abundance of pSER261-AQP2Increase the amount of protein loaded onto the gel.[5][7]
Concentrate your sample by using a smaller volume of lysis buffer or by performing immunoprecipitation (IP) with an antibody against total AQP2.[4][7]
Inefficient Antibody Binding
Inappropriate blocking agentAvoid using non-fat dry milk for blocking as it contains casein, a phosphoprotein that can cause high background and mask the signal.[1][7][8] Use 3-5% Bovine Serum Albumin (BSA) or a protein-free blocking agent instead.[7]
Incorrect buffer compositionUse Tris-Buffered Saline with Tween-20 (TBST) for all wash and antibody incubation steps. Phosphate-buffered saline (PBS) contains phosphate, which can compete with the phospho-specific antibody for binding.[5]
Primary antibody concentration too lowOptimize the primary antibody concentration by performing a dot blot or testing a range of dilutions. A suggested starting dilution for some anti-pSER261-AQP2 antibodies is 1:1000.[1]
Insufficient incubation timeExtend the primary antibody incubation time, for example, to overnight at 4°C.[9]
Inadequate Detection
Insufficient signal amplificationUse a highly sensitive chemiluminescent substrate to enhance the detection of low-abundance proteins.[5][7]
Short exposure timeIncrease the film or digital imaging exposure time to capture a faint signal.[9]
Problem 2: High Background

High background can obscure a weak signal. Here are common causes and solutions.

Potential Cause Recommended Solution
Non-specific Antibody Binding
Blocking is insufficientIncrease the blocking time or try a different blocking agent.[10]
Antibody concentration is too highDecrease the concentration of the primary or secondary antibody.[10]
Inadequate Washing
Insufficient wash stepsIncrease the number or duration of wash steps with TBST after antibody incubations to remove unbound antibodies.[10]
Contamination
Contaminated buffers or equipmentPrepare fresh buffers and ensure that all equipment, including electrophoresis and blotting apparatus and incubation trays, are clean.[9]

Experimental Protocols

Sample Preparation: Cell Lysate
  • Cell Stimulation: If necessary, stimulate cells to induce the desired phosphorylation state. Perform a time-course experiment to determine the optimal stimulation time.[5][8]

  • Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.

  • Homogenization: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Sonicate or pass the lysate through a needle to shear DNA and reduce viscosity.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for SDS-PAGE: Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

Western Blot Protocol for pSER261-AQP2
  • SDS-PAGE: Load 20-50 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.[11]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the anti-pSER261-AQP2 primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using X-ray film or a digital imaging system.

Visual Guides

Troubleshooting Logic for Weak Signal

WeakSignalTroubleshooting Start Weak or No Signal for pSER261-AQP2 CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckProteinLoad Verify Protein Load & Transfer Start->CheckProteinLoad OptimizeAntibody Optimize Antibody Conditions Start->OptimizeAntibody EnhanceDetection Enhance Detection Method Start->EnhanceDetection PhosphataseInhibitors Used Phosphatase/Protease Inhibitors? CheckSamplePrep->PhosphataseInhibitors CheckTransfer Ponceau S Stain OK? CheckProteinLoad->CheckTransfer BlockingAgent Used BSA/Protein-Free Blocker? OptimizeAntibody->BlockingAgent SensitiveSubstrate Use High-Sensitivity Substrate EnhanceDetection->SensitiveSubstrate PhosphataseInhibitors->CheckSamplePrep No, Add them KeepCold Kept Samples Cold? PhosphataseInhibitors->KeepCold Yes KeepCold->CheckSamplePrep No, Keep on ice TotalAQP2 Probe for Total AQP2 KeepCold->TotalAQP2 Yes IncreaseLoading Increase Protein Load CheckTransfer->IncreaseLoading No, Optimize Transfer CheckTransfer->TotalAQP2 Yes BlockingAgent->OptimizeAntibody No, Avoid Milk BufferType Used TBST (not PBS)? BlockingAgent->BufferType Yes BufferType->OptimizeAntibody No, Use TBST AntibodyTiter Titrate Primary Antibody BufferType->AntibodyTiter Yes IncubationTime Increase Incubation Time AntibodyTiter->IncubationTime IncreaseExposure Increase Exposure Time SensitiveSubstrate->IncreaseExposure WB_Workflow SamplePrep 1. Sample Preparation (with Phosphatase Inhibitors) Quant 2. Protein Quantification SamplePrep->Quant SDSPAGE 3. SDS-PAGE Quant->SDSPAGE Transfer 4. Protein Transfer to Membrane SDSPAGE->Transfer Block 5. Blocking (e.g., 5% BSA in TBST) Transfer->Block PrimaryAb 6. Primary Antibody Incubation (anti-pSER261-AQP2) Block->PrimaryAb Wash1 7. Washing (TBST) PrimaryAb->Wash1 SecondaryAb 8. Secondary Antibody Incubation Wash1->SecondaryAb Wash2 9. Washing (TBST) SecondaryAb->Wash2 Detect 10. Detection (ECL Substrate) Wash2->Detect Image 11. Imaging Detect->Image

References

How to reduce non-specific bands with anti-pSER261 AQP2 antibody.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific bands when using the anti-pSER261 AQP2 antibody in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected band sizes for pSER261 AQP2 in a Western blot?

A1: The anti-pSER261 AQP2 antibody is expected to detect the phosphorylated form of Aquaporin-2 (AQP2) at serine 261. You should look for a band at approximately 29 kDa, which corresponds to the unmodified AQP2 protein. Additionally, a glycosylated form of AQP2 may be observed at around 37 kDa.[1][2]

Q2: Why am I seeing multiple non-specific bands in my Western blot?

A2: Non-specific bands can arise from several factors, including suboptimal antibody concentrations, inadequate blocking, insufficient washing, or cross-reactivity of the primary or secondary antibodies. It is also crucial to prevent dephosphorylation of your target protein during sample preparation.

Q3: The manufacturer recommends a starting dilution of 1:1000 for Western blotting. Should I always use this dilution?

A3: The 1:1000 dilution is a suggested starting point.[3][4] However, the optimal antibody concentration can vary depending on the experimental conditions, including the expression level of pSER261 AQP2 in your samples and the detection system used. Publications have reported using dilutions ranging from 1:500 to 1:3000.[1] It is highly recommended to perform a titration experiment to determine the optimal dilution for your specific setup.

Q4: Can I use non-fat dry milk as a blocking agent?

A4: It is strongly advised not to use non-fat dry milk for blocking when working with phospho-specific antibodies like anti-pSER261 AQP2.[3] Milk contains a high concentration of the phosphoprotein casein, which can be recognized by the phospho-specific antibody, leading to high background and non-specific bands.[5]

Q5: What is the best blocking buffer to use with this antibody?

A5: For phospho-specific antibodies, Bovine Serum Albumin (BSA) is the recommended blocking agent. A concentration of 3-5% BSA in Tris-Buffered Saline with Tween-20 (TBST) is a good starting point. Some protocols may also suggest using protein-free blocking buffers to further minimize background.[5]

Troubleshooting Guide for Non-Specific Bands

This guide provides a systematic approach to identifying and resolving issues with non-specific bands when using the anti-pSER261 AQP2 antibody.

Problem: High Background or Multiple Non-Specific Bands

Below is a troubleshooting workflow to address common causes of non-specific banding.

Troubleshooting_Workflow cluster_sample Sample Preparation cluster_blocking Blocking Step cluster_antibody Antibody Incubation cluster_washing Washing Steps cluster_detection Detection SamplePrep Ensure adequate phosphatase inhibitors Blocking Use 3-5% BSA in TBST SamplePrep->Blocking If background persists AvoidMilk Avoid non-fat dry milk PrimaryAb Titrate primary antibody (e.g., 1:500, 1:1000, 1:3000) Blocking->PrimaryAb If non-specific bands remain SecondaryAb Titrate secondary antibody and check for cross-reactivity Washing Increase number and duration of washes PrimaryAb->Washing After optimization Detection Optimize exposure time Washing->Detection Final step

Caption: Troubleshooting workflow for reducing non-specific bands.

Quantitative Data Summary: Recommended Starting Conditions
ParameterRecommendationRationale
Primary Antibody Dilution Start with 1:1000; titrate between 1:500 and 1:3000.[1][3][4]To find the optimal concentration that maximizes specific signal while minimizing non-specific binding.
Blocking Buffer 3-5% Bovine Serum Albumin (BSA) in TBST.[5]BSA is a non-phosphorylated protein and is less likely to cross-react with the phospho-specific antibody.
Washing Buffer Tris-Buffered Saline with 0.1% Tween-20 (TBST).The detergent helps to remove non-specifically bound antibodies.
Phosphatase Inhibitors Add to lysis buffer (e.g., 1mM Sodium Orthovanadate).[3]To prevent dephosphorylation of the target protein during sample preparation.

Detailed Experimental Protocols

Western Blotting Protocol for Anti-pSER261 AQP2 Antibody

This protocol is a starting point and may require optimization for your specific experimental conditions.

1. Sample Preparation:

  • Lyse cells or tissues in a buffer containing a protease and phosphatase inhibitor cocktail. A recommended phosphatase inhibitor to include is 1mM Sodium Orthovanadate.[3]

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

2. SDS-PAGE and Transfer:

  • Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

3. Blocking:

  • Block the membrane with 3-5% BSA in TBST for 1 hour at room temperature with gentle agitation.

4. Primary Antibody Incubation:

  • Dilute the anti-pSER261 AQP2 antibody in 3% BSA in TBST. Start with a 1:1000 dilution.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

5. Washing:

  • Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.

6. Secondary Antibody Incubation:

  • Dilute a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody in 3% BSA in TBST.

  • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

7. Final Washes:

  • Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.

8. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the signal using a digital imager or X-ray film. Optimize exposure time to maximize the signal-to-noise ratio.

Signaling Pathway Context

The phosphorylation of AQP2 at Serine 261 is a key event in the vasopressin-regulated water reabsorption pathway in the kidney's collecting duct principal cells. Understanding this context can help in designing experiments and interpreting results.

AQP2_Signaling cluster_membrane Apical Membrane cluster_cytoplasm Cytoplasm AQP2_Membrane AQP2 pS261_AQP2 pS261 AQP2 AQP2_Membrane->pS261_AQP2 is phosphorylated at S261 (decreased by vasopressin) Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R binds AC Adenylyl Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle phosphorylates at S256 pS256_AQP2 pS256 AQP2 pS256_AQP2->AQP2_Membrane translocates to

Caption: Vasopressin signaling pathway and AQP2 phosphorylation.

References

Technical Support Center: Preserving AQP2 Ser261 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the preservation of Aquaporin-2 (AQP2) phosphorylation at serine 261 (Ser261) during cell lysis and subsequent analysis.

Frequently Asked Questions (FAQs)

Q1: What is the significance of AQP2 Ser261 phosphorylation?

A1: Phosphorylation of AQP2 at Ser261 is a critical post-translational modification involved in regulating AQP2 trafficking and function. Unlike phosphorylation at Ser256, which promotes AQP2 translocation to the apical membrane, vasopressin stimulation leads to a decrease in Ser261 phosphorylation.[1][2][3] This suggests that Ser261 phosphorylation may play a role in AQP2 internalization, degradation, or sorting to different cellular compartments.[3][4][5]

Q2: Why is preserving Ser261 phosphorylation challenging?

A2: The phosphorylation state of proteins is highly transient and susceptible to rapid dephosphorylation by endogenous phosphatases released during cell lysis.[6] The abundance of phosphorylated proteins is often low compared to the total protein level, making detection difficult.[6][7] Specifically for Ser261, its phosphorylation decreases upon vasopressin stimulation, implying that its basal phosphorylated state might be of low abundance and highly dynamic.[2][8]

Q3: What are the essential components of a lysis buffer for preserving AQP2 Ser261 phosphorylation?

A3: A suitable lysis buffer must contain a cocktail of phosphatase inhibitors to protect the phosphate (B84403) group on Ser261.[9] Key components include a buffering agent (e.g., Tris-HCl), salts (e.g., NaCl), detergents to solubilize proteins (e.g., NP-40, Triton X-100), and, most importantly, a freshly prepared cocktail of protease and phosphatase inhibitors.[10][11][12]

Q4: Which phosphatase inhibitors are recommended for Serine/Threonine phosphorylation?

A4: A combination of inhibitors is crucial for broad-spectrum protection. For serine/threonine phosphatases, which are responsible for dephosphorylating AQP2, recommended inhibitors include sodium fluoride (B91410) (NaF), β-glycerophosphate, sodium pyrophosphate, and sodium orthovanadate.[9][10][13] Commercially available phosphatase inhibitor cocktails are also effective.[14][15]

Q5: Can I use milk as a blocking agent for Western blotting of phosphorylated AQP2?

A5: It is strongly advised to avoid using milk (non-fat dry milk) as a blocking agent. Milk contains high levels of the phosphoprotein casein, which can lead to high background and non-specific signals when probing for phosphorylated proteins with phospho-specific antibodies. Bovine serum albumin (BSA) at 3-5% or protein-free blocking buffers are recommended alternatives.[6]

Q6: Should I use PBS-based or Tris-based buffers for washing membranes?

A6: Tris-based buffers like Tris-Buffered Saline with Tween-20 (TBST) are recommended over Phosphate-Buffered Saline (PBS).[7] The phosphate ions in PBS can compete with the phospho-specific antibody for binding to the phosphorylated epitope on the target protein, potentially leading to weaker signals.[7][16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Weak or no signal for pSer261-AQP2 1. Dephosphorylation during sample preparation: Phosphatases were active during cell lysis.[6] 2. Low abundance of pSer261-AQP2: The specific experimental condition may result in low levels of Ser261 phosphorylation.[2][7] 3. Insufficient protein loading: Not enough total protein was loaded onto the gel.[6][7]1. Optimize Lysis Buffer: Ensure your lysis buffer contains a fresh, potent cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[9] 2. Enrich for Phosphoproteins: Consider using phosphoprotein enrichment kits or immunoprecipitation (IP) with a total AQP2 antibody followed by blotting with the pSer261 antibody. 3. Increase Protein Load: Load a higher amount of total protein (e.g., 30-50 µg) per lane.[6]
High background on Western blot 1. Inappropriate blocking agent: Milk was used for blocking. 2. Non-specific antibody binding: The primary or secondary antibody concentration may be too high. 3. Insufficient washing: Washing steps were not stringent enough to remove unbound antibodies.[16]1. Change Blocking Agent: Use 3-5% BSA in TBST or a commercial protein-free blocking buffer.[6] 2. Titrate Antibodies: Optimize the concentrations of your primary and secondary antibodies. 3. Increase Washing: Increase the number and duration of washes with TBST after antibody incubations.[16]
Multiple non-specific bands 1. Protein degradation: Protease activity during sample preparation.[16] 2. Antibody cross-reactivity: The phospho-specific antibody may be cross-reacting with other phosphorylated proteins.[16]1. Add Protease Inhibitors: Ensure a broad-spectrum protease inhibitor cocktail is added fresh to your lysis buffer.[11] 2. Verify Antibody Specificity: Check the antibody datasheet for validation data. Run controls, such as lysates from cells where AQP2 is not expressed or knocked down.
Inconsistent results between experiments 1. Inconsistent sample handling: Variations in time on ice, temperature, or buffer preparation. 2. Freeze-thaw cycles: Repeated freezing and thawing of lysates can lead to protein degradation and dephosphorylation.[17]1. Standardize Protocol: Adhere strictly to a standardized protocol for sample preparation. Always keep samples and buffers ice-cold. 2. Aliquot Lysates: After the initial protein extraction and quantification, aliquot the lysates into single-use volumes and store them at -80°C to avoid freeze-thaw cycles.[17]

Experimental Protocols

Protocol 1: Optimized Cell Lysis for Phosphoprotein Analysis

This protocol is designed to maximize the preservation of AQP2 Ser261 phosphorylation.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Modified RIPA Lysis Buffer (see composition below)

  • Protease Inhibitor Cocktail (e.g., 100x stock)

  • Phosphatase Inhibitor Cocktail (e.g., 100x stock containing inhibitors for Ser/Thr phosphatases)

  • Cell scraper

  • Microcentrifuge

Lysis Buffer Composition:

ComponentFinal ConcentrationPurpose
Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMMaintain ionic strength
EDTA1 mMChelates divalent cations, inhibits metalloproteases
NP-40 or Triton X-1001% (v/v)Non-ionic detergent for protein solubilization
Sodium Deoxycholate0.5% (w/v)Ionic detergent to aid solubilization
SDS0.1% (w/v)Ionic detergent to denature proteins
Protease Inhibitor Cocktail1xInhibit proteases
Phosphatase Inhibitors Crucial for preserving phosphorylation
Sodium Fluoride (NaF)10 mMSer/Thr phosphatase inhibitor[10][13]
β-Glycerophosphate10 mMSer/Thr phosphatase inhibitor[10][13]
Sodium Pyrophosphate5 mMSer/Thr phosphatase inhibitor[10][13]
Sodium Orthovanadate (Na3VO4)1 mMTyrosine and alkaline phosphatase inhibitor[10][13]

Note: Protease and phosphatase inhibitors must be added fresh to the lysis buffer immediately before use.

Procedure:

  • Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add the complete, ice-cold modified RIPA lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells off the dish using a cold cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Add SDS-PAGE loading buffer to the lysate, boil for 5 minutes, and then either use immediately for Western blotting or store in single-use aliquots at -80°C.[17]

Visualizations

AQP2 Signaling and Phosphorylation

AQP2_Signaling VP Vasopressin (AVP) V2R V2 Receptor VP->V2R binds Phosphatase Phosphatases VP->Phosphatase inhibits some? AC Adenylyl Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicle AQP2 in intracellular vesicles PKA->AQP2_vesicle phosphorylates Ser256 pS256 pSer256 AQP2_vesicle->pS256 AQP2_membrane AQP2 in apical membrane pS261 pSer261 AQP2_membrane->pS261 is phosphorylated at basal state Phosphatase->pS261 dephosphorylates pS256->AQP2_membrane promotes trafficking Endocytosis Endocytosis/ Degradation pS261->Endocytosis promotes?

Caption: A simplified signaling pathway of vasopressin-mediated AQP2 phosphorylation and trafficking.

Experimental Workflow for pSer261-AQP2 Detection

Lysis_Workflow start Cell Culture (e.g., MDCK cells) wash Wash with ice-cold PBS start->wash lysis Add Lysis Buffer with fresh Protease and Phosphatase Inhibitors wash->lysis incubate Incubate on ice (30 min) lysis->incubate centrifuge Centrifuge at 4°C (14,000 x g, 15 min) incubate->centrifuge supernatant Collect Supernatant (Protein Lysate) centrifuge->supernatant quantify Protein Quantification (e.g., BCA Assay) supernatant->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer block Block with 3-5% BSA in TBST transfer->block primary_ab Incubate with anti-pSer261-AQP2 Ab block->primary_ab wash2 Wash with TBST primary_ab->wash2 secondary_ab Incubate with HRP-conjugated Secondary Ab wash2->secondary_ab wash3 Wash with TBST secondary_ab->wash3 detect Chemiluminescent Detection wash3->detect end Data Analysis detect->end

Caption: A standard workflow for cell lysis and Western blot detection of phosphorylated AQP2.

References

Phosphatase inhibitor cocktail for studying human AQP2 phosphorylation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the study of human Aquaporin-2 (AQP2) phosphorylation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am not detecting a signal for phosphorylated AQP2 (pAQP2) in my Western blot, but the total AQP2 signal is strong. What could be the problem?

A1: This is a common issue when studying protein phosphorylation. Here are several potential causes and solutions:

  • Inadequate Phosphatase Inhibition: Endogenous phosphatases released during cell lysis can rapidly dephosphorylate AQP2.

    • Solution: Ensure you are using a potent phosphatase inhibitor cocktail in your lysis buffer. It is crucial to add the inhibitors fresh to the buffer immediately before use. Keep your samples on ice at all times to minimize phosphatase activity.

  • Low Abundance of Phosphorylated AQP2: The fraction of AQP2 that is phosphorylated at a specific site might be very low compared to the total AQP2 population.

    • Solution: Increase the amount of protein loaded onto the gel. For low-abundance phosphoproteins, loading up to 100 µg of total protein per lane may be necessary.[1] You can also enrich your sample for AQP2 through immunoprecipitation (IP) before performing the Western blot.

  • Suboptimal Antibody Conditions: The concentration or incubation time for your primary antibody may not be optimal.

    • Solution: Increase the concentration of your phospho-specific primary antibody or extend the incubation period, for instance, overnight at 4°C.[2]

  • Incorrect Blocking Reagent: Using non-fat dry milk as a blocking agent can interfere with the detection of some phosphoproteins due to the presence of casein, a phosphoprotein.

    • Solution: Switch to a 5% Bovine Serum Albumin (BSA) solution or a protein-free blocking buffer for your blocking and antibody dilution steps.[3]

  • Use of Phosphate-Containing Buffers: Phosphate-buffered saline (PBS) can compete with the phospho-specific antibody for binding to the phosphorylated epitope.

    • Solution: Use Tris-buffered saline (TBS) for all washing and antibody incubation steps. If PBS must be used, ensure thorough washing with TBST before antibody incubation.[3][4]

Q2: I am seeing multiple bands or a smear for pAQP2 on my Western blot. What does this indicate?

A2: Multiple bands or smearing can be due to several factors:

  • Protein Degradation: If protease inhibitors were not included or were not effective, you might be detecting degradation products.

    • Solution: Always use a broad-spectrum protease inhibitor cocktail in your lysis buffer in addition to phosphatase inhibitors. Ensure you are using fresh lysates to minimize protein degradation.[1]

  • Different Phosphorylation States: AQP2 can be phosphorylated at multiple sites (Ser256, Ser261, Ser264, and Thr269 in humans), and the antibody may be recognizing different combinations of these phosphorylations, leading to shifts in gel mobility.[5][6]

    • Solution: Use highly specific monoclonal antibodies for a single phosphorylation site. To confirm that the bands are indeed phosphorylated forms of AQP2, you can treat a sample of your lysate with a phosphatase (like lambda phosphatase) before running the gel. The signal should disappear after phosphatase treatment.[4]

  • Glycosylation: AQP2 is a glycoprotein, and different glycosylation patterns can lead to the appearance of multiple bands.

Q3: The phosphorylation level of my AQP2 sample seems to decrease with storage, even when frozen. Why is this happening?

A3: This suggests that phosphatase activity was not completely inhibited before freezing.

  • Solution: After determining the protein concentration of your lysate, immediately add SDS-PAGE loading buffer (which inhibits phosphatase activity) and boil the samples.[7] Then, store the aliquots at -80°C. Avoid repeated freeze-thaw cycles of your lysates.

Frequently Asked Questions (FAQs)

Q1: Which phosphatase inhibitors are most important for studying AQP2 phosphorylation?

A1: AQP2 is phosphorylated on serine and threonine residues, so inhibitors of serine/threonine phosphatases are critical. The major serine/threonine phosphatases are PP1, PP2A, and PP2B. Therefore, a cocktail that effectively inhibits these phosphatases is essential. Common components of such cocktails include:

  • Calyculin A or Okadaic Acid: Potent inhibitors of PP1 and PP2A.

  • Sodium Fluoride (NaF): A general inhibitor of serine/threonine phosphatases.

  • Sodium Orthovanadate (Na3VO4): Primarily a tyrosine phosphatase inhibitor, but often included in broad-spectrum cocktails.

  • β-glycerophosphate and Sodium Pyrophosphate: General phosphatase inhibitors.

Q2: Should I use a commercial phosphatase inhibitor cocktail or make my own?

A2: Commercial cocktails from vendors like Roche, Thermo Fisher Scientific (Halt), and Cell Signaling Technology are convenient and have been validated to be effective for a broad range of phosphatases.[4] However, making your own cocktail allows for customization and can be more cost-effective. A common recipe for a homemade cocktail includes NaF and sodium orthovanadate.

Q3: How do I choose the right lysis buffer to preserve AQP2 phosphorylation?

A3: A RIPA buffer is commonly used and is generally effective when supplemented with fresh protease and phosphatase inhibitors. Some researchers prefer buffers with lower stringency detergents like NP-40 to better preserve protein complexes. For maximal inhibition of phosphatases and proteases, some protocols recommend direct lysis in a buffer containing 2% SDS, such as Laemmli buffer, followed by sonication to shear DNA.

Q4: Can I use the same antibody to detect total AQP2 and phosphorylated AQP2?

A4: No, you will need two different primary antibodies. One antibody should be specific for a particular phosphorylated residue on AQP2 (e.g., anti-phospho-AQP2 Ser256), and the other should recognize AQP2 regardless of its phosphorylation state (an anti-total AQP2 antibody). Probing for total AQP2 is crucial as it serves as a loading control and allows you to determine the relative amount of phosphorylated AQP2.

Q5: At which sites is human AQP2 phosphorylated, and what are their roles?

A5: Human AQP2 is known to be phosphorylated at four sites in its C-terminal tail: Ser256, Ser261, Ser264, and Thr269.[5]

  • Ser256: Phosphorylation at this site is crucial for the translocation of AQP2 from intracellular vesicles to the apical plasma membrane in response to vasopressin, a key step in water reabsorption.[5]

  • Ser261: Dephosphorylation of this site is associated with vasopressin stimulation. Phosphorylation at Ser261 may target AQP2 for degradation.[6]

  • Ser264 and Thr269: Phosphorylation at these sites is also regulated by vasopressin and is thought to be involved in retaining AQP2 at the plasma membrane by reducing its internalization.[5]

Data Presentation

Table 1: IC50 Values of Common Serine/Threonine Phosphatase Inhibitors

InhibitorTarget PhosphataseIC50 Value
Calyculin APP1~2 nM
PP2A~0.5-1.0 nM
Okadaic AcidPP1~15-20 nM
PP2A~0.1 nM
PP2B~3.6 nM
FostriecinPP2A/PP4Highly potent
PP1/PP5>10,000-fold less sensitive than PP2A/PP4
TautomycinPP1More selective than for PP2A

Note: IC50 values can vary depending on the experimental conditions. Data compiled from multiple sources.

Table 2: Composition of Representative Commercial Phosphatase Inhibitor Cocktails

CocktailKey ComponentsTarget Phosphatases
Thermo Scientific Halt™ Phosphatase Inhibitor Cocktail Sodium fluoride, sodium orthovanadate, sodium pyrophosphate, β-glycerophosphateSerine/threonine and tyrosine phosphatases
Roche PhosSTOP™ Proprietary mix of multiple inhibitorsBroad spectrum: serine/threonine, tyrosine, and alkaline phosphatases
Cell Signaling Technology Protease/Phosphatase Inhibitor Cocktail (100X) Proprietary mixSerine/threonine and tyrosine phosphatases
Sigma-Aldrich Phosphatase Inhibitor Cocktail 2 Imidazole, Sodium Fluoride, Sodium Molybdate, Sodium Orthovanadate, Sodium TartrateAcid, alkaline, and protein tyrosine phosphatases
Sigma-Aldrich Phosphatase Inhibitor Cocktail 3 Calyculin A and other inhibitorsSerine/threonine phosphatases

Note: This table is for illustrative purposes. Always refer to the manufacturer's documentation for the most accurate and up-to-date information.

Experimental Protocols

Protocol 1: Cell Lysis for Preservation of AQP2 Phosphorylation
  • Preparation: Pre-chill all buffers, tubes, and centrifuges to 4°C. Prepare your lysis buffer (e.g., RIPA buffer) and place it on ice.

  • Add Inhibitors: Immediately before use, add a protease inhibitor cocktail and a phosphatase inhibitor cocktail to the lysis buffer at the manufacturer's recommended concentration. A typical formulation might include 1 mM NaF and 1 mM sodium orthovanadate.

  • Cell Harvest: Wash cell monolayers with ice-cold PBS. Aspirate the PBS completely.

  • Lysis: Add the ice-cold lysis buffer with inhibitors to the cells. For a 10 cm dish, use approximately 300-500 µL.

  • Scraping and Incubation: Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 15-30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at ~17,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-chilled tube.

  • Quantification and Storage: Determine the protein concentration using a BCA or Bradford assay. Immediately mix an aliquot of the lysate with SDS-PAGE loading buffer, boil for 5-10 minutes, and store at -80°C.

Protocol 2: Western Blotting for Phosphorylated AQP2
  • Gel Electrophoresis: Load 20-50 µg of your protein lysate per well onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to standard procedures.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[3]

  • Primary Antibody Incubation: Dilute your phospho-specific AQP2 primary antibody in 5% BSA in TBST. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Reprobing (Optional): To normalize the phospho-signal, you can strip the membrane and re-probe it with an antibody for total AQP2.

Mandatory Visualizations

AQP2_Phosphorylation_Signaling_Pathway cluster_vesicle cluster_membrane Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R Binds Gs Gαs V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 in Intracellular Vesicle PKA->AQP2_vesicle Phosphorylates S256 AQP2_membrane AQP2 at Plasma Membrane PKA->AQP2_membrane Phosphorylates S264, T269 AQP2_vesicle->AQP2_membrane pS256 pS256 pS264 pS264 pT269 pT269 pS261 pS261 AQP2_membrane->AQP2_vesicle Phosphatases Phosphatases (e.g., PP1, PP2A) Phosphatases->AQP2_membrane Dephosphorylates

Caption: Vasopressin-induced AQP2 phosphorylation signaling pathway.

Experimental_Workflow start Start: Cell Culture/Tissue Sample lysis Cell Lysis (with Protease & Phosphatase Inhibitors) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Blot Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-pAQP2 or anti-total AQP2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis: Quantify Band Intensity detection->analysis

Caption: Experimental workflow for analyzing AQP2 phosphorylation.

References

Technical Support Center: Preserving AQP2 Ser261 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the dephosphorylation of Aquaporin-2 at Serine 261 (AQP2-pS261) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why is my AQP2-pS261 signal consistently low or undetectable in my Western Blots?

A: A low or absent signal for phosphorylated AQP2 at Ser261 is most often due to enzymatic dephosphorylation during sample collection and lysis. The phosphorylation of proteins is a dynamic and reversible process; cellular phosphatases can rapidly remove phosphate (B84403) groups once the cellular environment is disrupted.[1][2] To preserve the in vivo phosphorylation state, sample preparation must be rapid, performed at low temperatures, and include effective phosphatase inhibitors.[3][4]

Q2: Which specific phosphatase targets AQP2 at Serine 261?

A: Research has identified Protein Phosphatase 2C (PP2C) as the primary phosphatase responsible for the dephosphorylation of AQP2 at Ser261, particularly in response to vasopressin (VP) stimulation.[5] While other phosphatases like PP1, PP2A, and PP2B regulate other AQP2 phosphorylation sites, they do not appear to be the primary drivers of Ser261 dephosphorylation.[5][6]

Q3: What are the most effective inhibitors to prevent AQP2-pS261 loss?

A: Given that PP2C is the key phosphatase, a specific inhibitor is highly recommended. However, a broad-spectrum cocktail is crucial to inhibit other less characterized or background phosphatase activities.

  • Specific Inhibitor: Sanguinarine has been identified as a specific inhibitor of PP2C and is effective at preventing VP-induced dephosphorylation of Ser261.[5]

  • General Inhibitors: It is critical to use a cocktail of broad-spectrum serine/threonine phosphatase inhibitors. This is often more effective than single inhibitors.[3][4] Common components include sodium fluoride (B91410) (NaF), sodium orthovanadate, and β-glycerophosphate.[4]

Q4: What are the most critical steps in the sample preparation workflow to avoid dephosphorylation?

A: The entire process, from tissue excision or cell harvesting to lysis, must be optimized to inhibit endogenous phosphatase activity. The core principles are speed, low temperature, and comprehensive inhibition .[3]

  • Immediate Processing: Lyse or snap-freeze tissues immediately upon isolation to halt enzymatic activity.[1][3] Delays can lead to significant changes in protein phosphorylation.[2]

  • Cryogenic Conditions: Keep all samples, buffers, and equipment on ice or at 4°C throughout the procedure.[4] Pre-cool centrifuges and all tools.[3]

  • Effective Lysis Buffer: The lysis buffer must contain a potent cocktail of both phosphatase and protease inhibitors, prepared freshly before use.[3][7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No/Weak pS261 Signal Active Phosphatases: Endogenous PP2C and other phosphatases are removing the phosphate group during sample prep.[5]1. Add a specific PP2C inhibitor like Sanguinarine to your lysis buffer.[5] 2. Ensure your broad-spectrum phosphatase inhibitor cocktail is fresh and used at the correct concentration.[3]
Suboptimal Temperature: Sample processing was performed at room temperature or without adequate cooling, increasing enzyme activity.[8]1. Perform all steps on ice.[4] 2. Pre-cool all buffers, tubes, and the centrifuge to 4°C.[3]
Slow Processing: The time between sample collection and phosphatase inactivation (lysis/freezing) was too long.[1]1. Minimize the time from sample harvesting to lysis to under one minute if possible.[2] 2. If immediate lysis is not possible, snap-freeze samples in liquid nitrogen and store them at -80°C.[1]
Inconsistent Results Between Samples Variable Processing Time: Inconsistent delays between sample harvesting and processing.Standardize the workflow to ensure every sample is handled for the same duration and under the same conditions.
Inhibitor Degradation: Inhibitor cocktails were not freshly prepared or were improperly stored.Prepare lysis buffer with inhibitors immediately before use.[3] Store stock solutions in aliquots at -20°C or -80°C.

Phosphatase Inhibitor Recommendations for AQP2-pS261

InhibitorTarget Phosphatase(s)Typical Working ConcentrationNotes
Sanguinarine Protein Phosphatase 2C (PP2C) [5]1-10 µMSpecific inhibitor shown to abolish VP-induced S261 dephosphorylation.[5]
Sodium Fluoride (NaF) Serine/Threonine Phosphatases[4]10-50 mMA common, broad-spectrum inhibitor.[4]
Sodium Orthovanadate (Na₃VO₄) Tyrosine Phosphatases (and some Ser/Thr phosphatases)[4]1-2 mMMust be activated (depolymerized) to the vanadate (B1173111) form for full activity.
β-Glycerophosphate Serine/Threonine Phosphatases20-50 mMActs as a competitive substrate for phosphatases.
Commercial Cocktails Broad-Spectrum (Ser/Thr & Tyr)Varies by manufacturerConvenient and optimized for broad-spectrum inhibition. Follow the manufacturer's instructions.

Experimental Protocols & Visualizations

Protocol: Phosphorylation-Preserving Lysis of Tissues or Cells

This protocol is designed to maximize the preservation of protein phosphorylation states.

Materials:

  • Modified RIPA Buffer (mRIPA): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% Sodium Deoxycholate, 1 mM EDTA.

  • Protease Inhibitor Cocktail (e.g., cOmplete™, Roche).

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche, or manually prepared).

  • Sanguinarine Chloride.

  • Dounce homogenizer or sonicator.

  • Pre-chilled microcentrifuge tubes.

  • Liquid Nitrogen.

Procedure:

  • Buffer Preparation: Immediately before use, prepare the complete Lysis Buffer on ice. To your mRIPA buffer, add the protease inhibitor cocktail, phosphatase inhibitor cocktail, and Sanguinarine (e.g., to a final concentration of 10 µM).

  • Sample Harvesting:

    • For Tissues: Upon excision, immediately snap-freeze the tissue in liquid nitrogen.[1] Do not allow it to thaw.

    • For Adherent Cells: Wash cells once with ice-cold PBS. Aspirate PBS completely, then place the dish on ice and add the complete, ice-cold Lysis Buffer.

    • For Suspension Cells: Pellet cells by centrifugation at 4°C. Wash once with ice-cold PBS, re-pellet, and add the complete, ice-cold Lysis Buffer to the pellet.

  • Lysis and Homogenization:

    • For Tissues: Transfer the frozen tissue to a pre-chilled mortar and pestle with liquid nitrogen and grind to a fine powder. Transfer the powder to a tube with ice-cold Lysis Buffer. Alternatively, use a cryo-homogenizer.

    • For Cells: Scrape adherent cells into the Lysis Buffer. For all cell samples, pass the lysate through a 25-gauge needle or sonicate briefly on ice to shear DNA and ensure complete lysis.[3] Keep the sample on ice at all times to prevent heating.[8]

  • Incubation: Gently rock the lysate mixture at 4°C for 30 minutes to ensure complete protein extraction.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[3]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new, pre-chilled microcentrifuge tube. This fraction contains the soluble proteins.

  • Storage: Immediately determine the protein concentration (e.g., via Bradford or BCA assay). Aliquot the samples and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.

Diagram: AQP2 Ser261 Phospho-Regulation Pathway

AQP2_Phosphoregulation VP Vasopressin (VP) V2R V2 Receptor VP->V2R AC Adenylyl Cyclase V2R->AC + cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + ERK_Pathway Other Stimuli (e.g., Growth Factors) PP2C_node PP2C PKA->PP2C_node Activates ERK ERK Kinase ERK_Pathway->ERK AQP2_S261 AQP2-S261 (Dephosphorylated) ERK->AQP2_S261 Phosphorylates AQP2_pS261 AQP2-pS261 (Phosphorylated) PP2C_node->AQP2_pS261 Dephosphorylates Sanguinarine Sanguinarine Sanguinarine->PP2C_node Inhibits

Caption: AQP2-pS261 is phosphorylated by ERK and dephosphorylated by PP2C.

Diagram: Sample Preparation Workflow for Phosphoprotein Preservation

Sample_Prep_Workflow Start 1. Sample Collection (Tissue or Cells) Decision Immediate Lysis? Start->Decision SnapFreeze Snap-Freeze in Liquid N₂ Decision->SnapFreeze No Lysis 2. Lysis on Ice (Buffer + Inhibitors) Decision->Lysis Yes Store Store at -80°C SnapFreeze->Store Store->Lysis Homogenize 3. Homogenization (Ice Cold) Lysis->Homogenize Clarify 4. Clarification (Centrifuge at 4°C) Homogenize->Clarify Collect 5. Collect Supernatant Clarify->Collect End 6. Quantify & Store at -80°C Collect->End

Caption: Workflow emphasizing speed and cold temperatures to preserve phosphorylation.

Diagram: Troubleshooting Logic for Low pS261 Signal

Troubleshooting_Logic Problem Problem: Low or Absent AQP2-pS261 Signal Cause1 Are you using a PP2C and broad-spectrum phosphatase inhibitor? Problem->Cause1 Solution1a Action: Add Sanguinarine (PP2C) and a fresh inhibitor cocktail to your lysis buffer. Cause1->Solution1a No Cause2 Was every step performed quickly and on ice? Cause1->Cause2 Yes Solution1b OK Solution2a Action: Ensure all reagents, equipment, and samples remain ice-cold throughout. Cause2->Solution2a No Cause3 Was the sample frozen immediately after harvest? Cause2->Cause3 Yes Solution2b OK Solution3a Action: Minimize time between harvest and snap-freezing or lysis to <1 minute. Cause3->Solution3a No Solution3b OK Cause3->Solution3b Yes

Caption: A decision tree for troubleshooting poor AQP2-pS261 detection.

References

My pSER261-AQP2 antibody is not working in IHC-P, what can I do?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals experiencing issues with the anti-pSER261-AQP2 antibody in paraffin-embedded immunohistochemistry (IHC-P). Below you will find frequently asked questions, a detailed troubleshooting guide, and optimized experimental protocols to help you achieve reliable and specific staining.

Frequently Asked Questions (FAQs)

Q1: What is the expected staining pattern for pSER261-AQP2 in kidney tissue?

A1: Aquaporin-2 (AQP2) phosphorylated at serine 261 (pSER261) is typically found in the principal cells of the kidney's collecting ducts.[1][2] Under basal or unstimulated conditions, AQP2 is extensively phosphorylated at S261 and resides primarily in intracellular vesicles.[3] Upon stimulation with vasopressin (or its analog dDAVP), pS261 levels decrease as AQP2 is dephosphorylated at this site and translocated to the apical membrane.[2][3] Therefore, you should expect to see vesicular, cytoplasmic staining in control or unstimulated tissue, and a potential decrease in this signal upon vasopressin treatment.[2][3]

Q2: My pSER261-AQP2 antibody is not showing any signal. Does this mean my experiment failed?

A2: Not necessarily. A complete lack of staining could indicate several possibilities:

  • Physiological State: The experimental condition (e.g., stimulation with vasopressin) may have led to the dephosphorylation of Ser-261, meaning the epitope is not present to be detected.[1][4]

  • Technical Issues: Problems with tissue fixation, antigen retrieval, antibody dilution, or the detection system are common causes of no staining.[5][6]

  • Antibody Suitability: Ensure the antibody is validated for IHC-P applications.[7][8]

Q3: Why is antigen retrieval so critical for a phospho-specific antibody like pSER261-AQP2?

A3: Formalin fixation creates cross-links between proteins, which can mask the specific three-dimensional structure of an epitope that an antibody recognizes.[5][9][10] This is particularly problematic for phospho-specific antibodies, as the phosphate (B84403) group is a key part of the epitope. Heat-Induced Epitope Retrieval (HIER) uses heat and specific buffer conditions to break these cross-links, exposing the phosphorylated epitope and allowing the antibody to bind.[10][11] The pH, temperature, and duration of HIER must be carefully optimized for each phospho-antibody.[11][12]

Q4: Can I use a standard IHC-P protocol for my pSER261-AQP2 antibody?

A4: While a standard protocol is a good starting point, phospho-specific antibodies often require special considerations.[13][14] Key steps that may need optimization include antigen retrieval (buffer pH and heating time), the choice of blocking buffer (avoid casein-based blockers which can interfere with phospho-signals), and potentially the use of phosphatase inhibitors in your buffers to preserve the phosphorylation state of the epitope during the staining procedure.[13]

Troubleshooting Guide: No Signal with pSER261-AQP2 Antibody

Use this guide to diagnose and resolve common issues leading to a lack of staining in your IHC-P experiment.

Problem Area 1: The Target Epitope

Is the pSER261 epitope actually present and preserved in your tissue?

  • Question: What was the physiological state of the tissue source?

    • Answer: Vasopressin stimulation is known to decrease phosphorylation at Ser-261.[1][2][3] If your model involves stimulating the vasopressin pathway, the epitope may be absent. Consider using tissue from a basal/unstimulated state as a positive control.

  • Question: Could the phosphate group have been lost during processing?

    • Answer: While less common in fixed tissue, endogenous phosphatases can be a concern. Consider adding phosphatase inhibitors to your antibody dilution buffer as a troubleshooting step.

  • Question: Was the tissue over-fixed?

    • Answer: Over-fixation with formalin can irreversibly mask epitopes, preventing antibody binding even after antigen retrieval.[11][15] If possible, try reducing the fixation time or using freshly prepared fixative for new samples.

Problem Area 2: The IHC-P Protocol

Is your protocol optimized for a phospho-specific antibody?

  • Question: Is your antigen retrieval method effective?

    • Answer: This is the most critical step for phospho-antibodies.[11] Standard citrate (B86180) buffer at pH 6.0 may not be sufficient.[11][13] An EDTA-based buffer at a higher pH (e.g., Tris-EDTA pH 9.0) with prolonged heating is often more effective at unmasking phospho-epitopes.[11][13]

  • Question: Is your primary antibody dilution correct?

    • Answer: An antibody concentration that is too low will result in a weak or absent signal.[6][15] Perform a titration experiment to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range (e.g., 1:50, 1:100, 1:200, 1:400).

  • Question: Are your blocking and antibody incubation steps adequate?

    • Answer: Insufficient blocking can lead to high background, but improper blocking agents can sometimes hinder specific signals.[13] Use a serum from the same species as your secondary antibody.[15] Ensure primary antibody incubation is sufficient; overnight at 4°C is a standard practice that often improves signal-to-noise ratio.[15]

  • Question: Is your detection system working correctly?

    • Answer: Confirm that your secondary antibody is compatible with your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[7][8] Check the activity of your enzyme (e.g., HRP) and substrate (e.g., DAB); they can lose activity over time. Run a positive control slide with a well-characterized primary antibody to ensure the detection system is functional.

Troubleshooting Workflow Diagram

G cluster_start Start: No pSER261-AQP2 Signal cluster_control Step 1: Validate Controls cluster_protocol Step 2: Optimize Protocol cluster_reassess Step 3: Re-assess Target cluster_end Resolution start_node No Staining Observed control_check Are positive tissue controls (unstimulated kidney) staining? start_node->control_check system_check Is the detection system (secondary Ab + DAB) working? control_check->system_check No ar_check Antigen Retrieval: Using Tris-EDTA pH 9.0? Prolonged heating (20-45 min)? control_check->ar_check Yes system_check->ar_check Yes consult Consult Manufacturer/ Technical Support system_check->consult No ab_titration Primary Antibody: Titrate concentration? Incubate overnight at 4°C? ar_check->ab_titration Yes blocking_check Blocking/Buffers: Using normal serum? Avoiding casein/milk? ab_titration->blocking_check Yes fixation_check Tissue Fixation: Over-fixed? Use freshly fixed tissue. blocking_check->fixation_check Still No Signal success Signal Restored blocking_check->success Optimization Successful physio_check Physiology: Was tissue from a vasopressin-stimulated model? fixation_check->physio_check No physio_check->success Signal in basal tissue physio_check->consult Still No Signal

Caption: Troubleshooting workflow for no pSER261-AQP2 signal in IHC-P.

Quantitative Data & Recommended Starting Conditions

The optimal conditions should be determined empirically for your specific experimental setup. Use these tables as a starting point for optimization.

Table 1: Antigen Retrieval Optimization

Buffer pH Heating Method Time (minutes) Notes
Sodium Citrate 6.0 Microwave / Water Bath 20 Standard starting point, may be insufficient.

| Tris-EDTA | 9.0 | Microwave / Pressure Cooker | 20 - 45 | Recommended for phospho-epitopes. [11] |

Table 2: Antibody Dilution & Incubation

Parameter Recommended Condition Range for Optimization Notes
Primary Ab Dilution Check Datasheet 1:50 - 1:500 Titration is critical for optimal signal-to-noise.
Primary Ab Incubation Overnight at 4°C 1-2 hours at RT to 18 hours at 4°C Longer, colder incubation often reduces background.[15]

| Secondary Ab Dilution | Check Datasheet | Check Datasheet | Use concentration recommended by the manufacturer. |

Detailed Experimental Protocol: IHC-P for pSER261-AQP2

This protocol is optimized for detecting phospho-specific epitopes in FFPE tissue sections.

1. Deparaffinization and Rehydration

  • Immerse slides in Xylene: 2 changes, 5 minutes each.
  • Immerse in 100% Ethanol: 2 changes, 3 minutes each.
  • Immerse in 95% Ethanol: 1 change, 3 minutes.
  • Immerse in 70% Ethanol: 1 change, 3 minutes.
  • Rinse thoroughly in distilled water.

2. Heat-Induced Epitope Retrieval (HIER)

  • Place slides in a staining dish filled with Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
  • Heat in a pressure cooker or microwave to 95-100°C and maintain for 20-45 minutes. This step is critical and may require optimization.[11]
  • Allow slides to cool slowly in the buffer for at least 20 minutes at room temperature.
  • Rinse slides in wash buffer (e.g., TBST: Tris-Buffered Saline with 0.05% Tween-20).

3. Peroxidase and Protein Blocking

  • Incubate sections in 3% Hydrogen Peroxide (in methanol (B129727) or PBS) for 10-15 minutes to quench endogenous peroxidase activity.
  • Rinse with wash buffer.
  • Incubate with a blocking solution (e.g., 5% Normal Goat Serum in TBST) for 30-60 minutes. Use serum from the same species as the secondary antibody.[15]

4. Primary Antibody Incubation

  • Dilute the pSER261-AQP2 primary antibody in antibody diluent (e.g., TBST with 1% BSA). Optionally, add phosphatase inhibitors to this solution.
  • Apply the diluted antibody to the sections and incubate in a humidified chamber overnight at 4°C.

5. Detection

  • Rinse slides with wash buffer (3 changes, 5 minutes each).
  • Apply a biotin-free, HRP-polymer-based secondary antibody (e.g., anti-rabbit HRP) according to the manufacturer's instructions. Polymer-based systems can reduce background, especially in kidney tissue which has high endogenous biotin.[5]
  • Incubate for 30-60 minutes at room temperature.
  • Rinse slides with wash buffer (3 changes, 5 minutes each).
  • Apply DAB (3,3'-Diaminobenzidine) substrate solution and monitor for color development (typically 1-10 minutes).
  • Stop the reaction by immersing slides in distilled water.

6. Counterstaining, Dehydration, and Mounting

  • Counterstain with Hematoxylin (B73222) for 30-60 seconds.
  • "Blue" the hematoxylin in running tap water or a bluing reagent.
  • Dehydrate sections through graded ethanols (70%, 95%, 100%).
  • Clear in xylene and coverslip using a permanent mounting medium.

AQP2 Signaling Pathway and Phosphorylation

The phosphorylation status of AQP2 at multiple C-terminus sites, including Ser256, Ser261, and Ser269, regulates its trafficking to and from the apical membrane of collecting duct cells.[1] Vasopressin binding to the V2 receptor initiates a signaling cascade that leads to the phosphorylation of AQP2 at Ser256 and its dephosphorylation at Ser261, promoting its insertion into the plasma membrane to increase water reabsorption.[3][4]

G cluster_membrane Apical Membrane cluster_cytoplasm Cytoplasm V2R V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA pS256 pS256-AQP2 PKA->pS256 Phosphorylates (Ser256) PP2C PP2C PKA->PP2C Activates AQP2_mem AQP2 Vaso Vasopressin Vaso->V2R cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle pS261 pS261-AQP2 (Basal State) AQP2_vesicle->pS261 Contains pS256->AQP2_mem Translocates to Membrane pS261->PP2C Substrate for PP2C->AQP2_vesicle Dephosphorylates (Ser261)

Caption: AQP2 trafficking pathway regulated by vasopressin-induced phosphorylation.

References

Improving signal-to-noise for pSER261 immunofluorescence in MDCK cells.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing immunofluorescence staining for phosphorylated serine 261 (pSER261) in Madin-Darby Canine Kidney (MDCK) cells. Our goal is to help you optimize your experimental workflow to achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the expected subcellular localization of pSER261 in MDCK cells?

The subcellular localization of pSER261 can vary depending on the specific protein and the signaling pathway involved. As phosphorylation is a dynamic post-translational modification, the location of pSER261 may be predominantly nuclear, cytoplasmic, or localized to specific cellular compartments or membranes upon activation of relevant signaling cascades. A thorough literature search for the protein of interest is recommended to determine its expected localization.

Q2: How can I validate the specificity of my pSER261 antibody?

Antibody validation is crucial for reliable immunofluorescence results.[1][2] We recommend the following strategies:

  • Western Blotting: Confirm that the antibody detects a band of the expected molecular weight in MDCK cell lysates.[1]

  • Phosphatase Treatment: Pre-treating fixed cells with a phosphatase, such as Calf Intestinal Phosphatase (CIP) or Lambda Phosphatase, should abolish the pSER261 signal.

  • Knockout/Knockdown Cells: If available, use of a cell line where the target protein has been knocked out or knocked down should result in a loss of signal.[3][4]

  • Peptide Competition: Pre-incubating the antibody with the phosphorylated peptide immunogen should block the staining, while pre-incubation with the non-phosphorylated version of the peptide should not.

Q3: What are the critical controls to include in my pSER261 immunofluorescence experiment?

To ensure the reliability of your staining, the following controls are essential:

  • Secondary Antibody Only: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.

  • Isotype Control: Staining with an isotype control antibody of the same species and class as your primary antibody helps to rule out non-specific binding of the primary antibody.[5]

  • Unstained Cells: This allows you to assess the level of autofluorescence in your MDCK cells.[5][6]

  • Positive and Negative Control Cells: If possible, use cell lines or treatment conditions known to be positive or negative for pSER261 expression to validate your staining procedure.

Troubleshooting Guide

Users may encounter several common issues when performing pSER261 immunofluorescence. This guide provides potential causes and solutions for these problems.

ProblemPotential CauseRecommended Solution
Weak or No Signal Antibody Issues: - Low primary antibody concentration.[7] - Primary and secondary antibody incompatibility.[7] - Improper antibody storage.[8]- Perform a titration to determine the optimal primary antibody concentration. - Ensure the secondary antibody is raised against the host species of the primary antibody. - Aliquot and store antibodies according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.[8]
Protocol Issues: - Inefficient cell permeabilization.[8] - Over-fixation of cells, masking the epitope.[8] - Loss of phosphorylation during sample preparation.- Optimize permeabilization time and detergent concentration (e.g., Triton X-100, Saponin).[9] - Reduce fixation time or consider a different fixation method (e.g., methanol (B129727) fixation).[9] If over-fixation is suspected, antigen retrieval may be necessary.[8] - Include phosphatase inhibitors in your lysis and wash buffers. For formaldehyde (B43269) fixation, a concentration of at least 4% is recommended to inhibit endogenous phosphatases.[5]
Imaging Issues: - Incorrect microscope filter sets.[8] - Low gain or exposure settings.[8] - Photobleaching.[8]- Ensure the microscope's excitation and emission filters are appropriate for the fluorophore used.[5] - Increase the gain and/or exposure time. - Use an anti-fade mounting medium and minimize light exposure.[8]
High Background Antibody Issues: - Primary or secondary antibody concentration is too high.[7]- Titrate both primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.[7]
Protocol Issues: - Insufficient blocking.[7] - Inadequate washing.[5] - Autofluorescence.[6][10]- Increase the blocking time and/or try a different blocking agent (e.g., normal serum from the secondary antibody host species, BSA).[5][7] - Increase the number and duration of wash steps.[11] - Include an unstained control to assess autofluorescence.[6] Consider using a quenching agent like Sodium Borohydride or a commercial autofluorescence quencher.[8] Avoid fixatives like glutaraldehyde (B144438) which can increase autofluorescence.[8]

Experimental Protocols

Standard Immunofluorescence Protocol for pSER261 in MDCK Cells

This protocol is a general guideline and may require optimization for your specific antibody and experimental conditions.

Materials:

  • MDCK cells cultured on glass coverslips or in imaging-compatible plates

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host) and 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Anti-pSER261 antibody diluted in Blocking Buffer

  • Secondary Antibody: Fluorophore-conjugated secondary antibody diluted in Blocking Buffer

  • Nuclear Counterstain: DAPI or Hoechst in PBS

  • Anti-fade Mounting Medium

Procedure:

  • Cell Culture: Culture MDCK cells to the desired confluency (typically 70-80%).[12]

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[13]

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the cells with the diluted anti-pSER261 primary antibody overnight at 4°C.[5][14]

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[13][14]

  • Washing: Wash the cells three times with PBS, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes at room temperature.

  • Final Wash: Wash the cells one final time with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[13]

  • Imaging: Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.

Visual Resources

Hypothetical Signaling Pathway Involving pSER261

pSER261_Signaling_Pathway cluster_phosphorylation extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Membrane Receptor extracellular_signal->receptor binds kinase_A Kinase A receptor->kinase_A activates kinase_B Kinase B kinase_A->kinase_B activates target_protein Target Protein kinase_B->target_protein phosphorylates at Ser261 pSER261 pSER261 pSER261->target_protein dephosphorylated by downstream_effect Downstream Cellular Response pSER261->downstream_effect leads to phosphatase Phosphatase

Caption: A hypothetical signaling cascade leading to the phosphorylation of a target protein at serine 261.

General Immunofluorescence Workflow

IF_Workflow cell_culture 1. Cell Culture (MDCK cells on coverslips) fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.2% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab 5. Primary Antibody Incubation (anti-pSER261) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain 7. Counterstain (e.g., DAPI) secondary_ab->counterstain mounting 8. Mounting (Anti-fade medium) counterstain->mounting imaging 9. Imaging (Fluorescence Microscopy) mounting->imaging

Caption: A step-by-step workflow for a typical immunofluorescence experiment.

References

Why am I seeing multiple bands for phosphorylated Aquaporin-2?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret their experimental results when studying phosphorylated Aquaporin-2 (p-AQP2).

Frequently Asked Questions (FAQs)

Q1: Why am I observing multiple bands for phosphorylated Aquaporin-2 (p-AQP2) in my Western blot?

The appearance of multiple bands for p-AQP2 on a Western blot is a common observation and can be attributed to several distinct post-translational modifications and protein characteristics. These factors can alter the protein's apparent molecular weight, leading to a multi-band profile. The primary reasons include:

  • Differential Phosphorylation: Aquaporin-2 has multiple known phosphorylation sites in its C-terminal tail, including Serine 256 (Ser256), Ser261, Ser264, and Ser269 (Threonine 269 in some species).[1][2][3][4] The addition of one or more phosphate (B84403) groups adds negative charge and a small amount of mass, which can cause a slight shift in the protein's migration on an SDS-PAGE gel. Hyper-phosphorylated proteins often appear as multiple bands.[5]

  • Glycosylation: AQP2 is a glycoprotein, and the addition of N-linked glycans can significantly increase its molecular weight.[6][7][8] The core, non-glycosylated AQP2 protein has a molecular weight of approximately 29 kDa.[9][10] However, glycosylated forms can appear at higher molecular weights, typically in the range of 32-45 kDa.[7][10] The heterogeneity of glycosylation can result in a smear or multiple distinct bands.

  • Oligomerization: AQP2 functions as a homotetramer in the cell membrane.[1][11] While SDS-PAGE is a denaturing technique designed to separate proteins by their individual molecular weights, incomplete denaturation can lead to the persistence of dimers, trimers, or even tetramers. This would result in bands at approximately 60 kDa (dimer) and 120 kDa (tetramer).[1]

  • Ubiquitination: AQP2 can undergo ubiquitination, a process that tags the protein for degradation.[6][12][13] The covalent attachment of one or more ubiquitin molecules will increase the molecular weight of AQP2, potentially contributing to higher molecular weight bands.

Troubleshooting Guide

If you are observing unexpected or difficult-to-interpret multiple bands for p-AQP2, consider the following troubleshooting steps:

  • Optimize Lysis Buffer: Ensure your lysis buffer contains adequate concentrations of phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein during sample preparation.

  • Improve Denaturation: To minimize the detection of oligomers, ensure complete denaturation of your samples. This can be achieved by boiling the samples in Laemmli buffer for an adequate amount of time (e.g., 5-10 minutes) and ensuring the presence of a sufficient concentration of reducing agents like DTT or β-mercaptoethanol.

  • Deglycosylation Experiments: To confirm if higher molecular weight bands are due to glycosylation, treat your protein lysates with an enzyme such as PNGase F, which cleaves N-linked glycans. A subsequent collapse of the higher molecular weight bands into a single, lower molecular weight band would indicate that the multiple bands were due to glycosylation.

  • Phosphatase Treatment: To verify that your antibody is specific to the phosphorylated form of AQP2 and to understand the contribution of phosphorylation to the band pattern, you can treat your lysate with a phosphatase, such as alkaline phosphatase.[1] This should lead to a loss of signal when probing with a phospho-specific antibody.

  • Antibody Validation: Ensure the specificity of your primary antibody. Run appropriate controls, such as lysates from cells known not to express AQP2, to check for non-specific binding.

Data Presentation

The expected molecular weights of different forms of Aquaporin-2 are summarized in the table below. Note that the apparent molecular weight on an SDS-PAGE gel can vary slightly between experiments.

AQP2 FormModificationExpected Molecular Weight (kDa)
MonomerNon-glycosylated~29[9][10]
MonomerGlycosylated32 - 45[7][10]
Dimer-~60[1]
Tetramer-~120[1]

Experimental Protocols

Western Blotting Protocol for Phosphorylated AQP2

This protocol provides a general guideline for detecting p-AQP2. Optimization may be required for specific experimental conditions.

  • Sample Preparation:

    • Lyse cells or tissues in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Denature the protein samples by adding Laemmli buffer and boiling for 5-10 minutes.[14]

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates (20-50 µg per lane) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]

    • Incubate the membrane with a primary antibody specific for the desired p-AQP2 site (e.g., anti-phospho-S256 AQP2) overnight at 4°C.[14]

    • Wash the membrane three times with TBST for 10 minutes each.[14]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST for 10 minutes each.[14]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

    • For normalization, the membrane can be stripped and re-probed with an antibody against total AQP2 or a loading control like β-actin or GAPDH.[14]

Visualization of Signaling Pathways and Workflows

Signaling Pathway for AQP2 Phosphorylation

The primary pathway for the regulation of AQP2 phosphorylation and trafficking to the apical membrane of renal collecting duct cells is initiated by the hormone vasopressin.

AQP2_Phosphorylation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Vasopressin Vasopressin V2R Vasopressin V2 Receptor Vasopressin->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 in Vesicle PKA->AQP2_vesicle Phosphorylates pAQP2 Phosphorylated AQP2 (pS256) AQP2_vesicle->pAQP2 Membrane_Insertion Membrane Insertion pAQP2->Membrane_Insertion Troubleshooting_Workflow Start Multiple p-AQP2 Bands Observed Check_Denaturation Optimize Sample Denaturation (Boiling time, Reducing agents) Start->Check_Denaturation Result1 Bands Collapse? Check_Denaturation->Result1 Conclusion1 Likely Oligomers Result1->Conclusion1 Yes Deglycosylation Treat Lysate with PNGase F Result1->Deglycosylation No Final Characterize Phospho-sites and other PTMs Conclusion1->Final Result2 Bands Collapse? Deglycosylation->Result2 Conclusion2 Glycosylation Confirmed Result2->Conclusion2 Yes Phosphatase Treat Lysate with Phosphatase Result2->Phosphatase No Conclusion2->Final Result3 Signal Lost with p-Specific Antibody? Phosphatase->Result3 Conclusion3 Phosphorylation Confirmed Result3->Conclusion3 Yes Result3->Final No Conclusion3->Final

References

Technical Support Center: AQP2 Ser261 Phospho-Specific Antibody

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and validation protocols for phospho-specific antibodies targeting Aquaporin-2 (AQP2) at the Serine 261 residue.

Frequently Asked Questions (FAQs)

Q1: My anti-pS261 AQP2 antibody detects multiple bands in my Western blot. How can I determine which band is specific?

A1: It is not uncommon to observe multiple bands in a Western blot when using phospho-specific antibodies.[1] These can represent glycosylated forms of the protein, splice variants, or non-specific binding.[2][3] To confirm the specific band for phosphorylated AQP2, we recommend performing a peptide competition assay.[1][4] This involves pre-incubating the antibody with the phosphorylated immunizing peptide, which should block the antibody from binding to the specific target on the membrane, leading to the disappearance of the specific band.[1]

Q2: I see a signal with my pS261 AQP2 antibody in my untreated control cells. Does this mean my antibody is not specific?

A2: Not necessarily. Basal levels of AQP2 phosphorylation at Ser261 can be present in cells under resting conditions.[5][6] Vasopressin stimulation is known to decrease phosphorylation at S261, while other stimuli might increase it.[7][8] To confirm that the signal is indeed from phosphorylated AQP2, you should perform a phosphatase treatment assay.[9][10] Treatment of your lysate or membrane with a phosphatase like lambda protein phosphatase should abolish the signal if the antibody is truly phospho-specific.[9][11]

Q3: The signal from my pS261 AQP2 antibody is weak. How can I improve it?

A3: Weak signal can be due to several factors. First, ensure that your experimental conditions are optimal for inducing S261 phosphorylation. Unlike S256, S261 phosphorylation is decreased by vasopressin.[5][8] You may need to investigate stimuli that increase S261 phosphorylation. Additionally, optimize your Western blot protocol by:

  • Increasing the primary antibody concentration: Titrate your antibody to find the optimal concentration.

  • Extending the incubation time: Try incubating the primary antibody overnight at 4°C.

  • Using a more sensitive ECL substrate: Different substrates have varying levels of sensitivity.

  • Ensuring proper sample preparation: Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your protein.[10]

Q4: Can I use this antibody for applications other than Western blotting, like immunohistochemistry (IHC) or immunoprecipitation (IP)?

A4: The suitability of an antibody for different applications depends on its validation for each specific use. While this guide focuses on Western blotting, the validation principles are similar. For IHC or IP, you would need to perform appropriate controls, such as peptide competition on tissue sections or using lysates from cells with known phosphorylation status for IP.[12][13] Always refer to the antibody datasheet for manufacturer-recommended and validated applications.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Antibody concentration too high.Decrease the primary antibody concentration.
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, as milk contains phosphoproteins).[14]
Inadequate washing.Increase the number and duration of wash steps.[1]
No Signal Low or no phosphorylation of AQP2 at S261 in the sample.Use a positive control lysate from cells known to have high S261 phosphorylation.
Antibody not specific to the denatured protein (for WB).Ensure the antibody is validated for Western blotting.
Phosphatase activity in the lysate.Always use fresh lysis buffer containing phosphatase inhibitors.[10]
Non-specific Bands Antibody cross-reactivity.Perform a peptide competition assay to identify the specific band.[4]
Protein degradation.Use protease inhibitors in your lysis buffer.
Signal Disappears in All Lanes After Phosphatase Treatment Phosphatase treatment was successful.This confirms the antibody is phospho-specific.
Signal Does Not Disappear After Phosphatase Treatment Antibody may not be phospho-specific.The antibody might be recognizing the non-phosphorylated epitope.
Phosphatase was not active.Include a known phosphoprotein as a positive control for the phosphatase activity.

Experimental Protocols for Phospho-Specificity Validation

Here are detailed protocols for three key experiments to confirm the phospho-specificity of your AQP2 Ser261 antibody.

Peptide Competition Assay

This assay confirms specificity by showing that the immunizing phosphopeptide, but not the non-phosphopeptide, can block antibody binding to its target.[1][4]

Methodology:

  • Prepare Identical Samples: Run your protein samples (e.g., kidney lysates) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane, preparing at least three identical strips.[4]

  • Antibody and Peptide Preparation:

    • Prepare three tubes for the primary antibody incubation.

    • Tube A (No Peptide Control): Dilute the anti-pS261 AQP2 antibody to its optimal working concentration in antibody dilution buffer.[15]

    • Tube B (Phosphopeptide Competition): In a separate tube, pre-incubate the diluted antibody with a 100-200 fold molar excess of the AQP2 S261 phosphopeptide for 1 hour at room temperature with gentle rocking.[4][15]

    • Tube C (Non-Phosphopeptide Control): Pre-incubate the diluted antibody with a similar excess of the AQP2 S261 non-phosphopeptide.

  • Incubation: Incubate each membrane strip with one of the prepared antibody solutions (A, B, or C) for 2 hours at room temperature or overnight at 4°C.[1]

  • Washing and Detection: Wash the membranes and proceed with secondary antibody incubation and chemiluminescent detection as you would for a standard Western blot.[1]

Expected Results:

  • Strip A: A clear band at the expected molecular weight for AQP2 (~29 kDa and a glycosylated form at ~37-45 kDa).[2]

  • Strip B: The specific AQP2 band should be significantly reduced or completely absent.

  • Strip C: The specific AQP2 band should still be present, similar to Strip A.

Experimental Workflow: Peptide Competition Assay

G cluster_prep Sample Preparation cluster_ab Antibody Incubation cluster_res Detection & Results prep1 Run Protein Lysate on SDS-PAGE prep2 Transfer to PVDF Membrane prep1->prep2 prep3 Cut Membrane into 3 Strips prep2->prep3 ab1 Strip 1: Antibody Alone ab2 Strip 2: Antibody + Phospho-Peptide ab3 Strip 3: Antibody + Non-Phospho-Peptide res1 Result 1: Band Present ab1->res1 Wash & Detect res2 Result 2: Band Absent ab2->res2 Wash & Detect res3 Result 3: Band Present ab3->res3 Wash & Detect

Caption: Workflow for the peptide competition assay to validate antibody specificity.

Phosphatase Treatment

This method confirms that the antibody recognizes a phosphorylated epitope by demonstrating that the signal is lost after treating the sample with a phosphatase.[9][10]

Methodology:

  • Lysate Preparation: Prepare two identical protein lysate samples.

  • Phosphatase Reaction:

    • Sample 1 (Control): Add reaction buffer without the phosphatase enzyme.

    • Sample 2 (Treated): Add lambda protein phosphatase (which dephosphorylates serine, threonine, and tyrosine residues) to the lysate according to the manufacturer's protocol.[11][16] A typical reaction involves incubating at 30°C for 30-60 minutes.[11]

  • Western Blot: Run both the control and treated lysates on an SDS-PAGE gel, transfer to a membrane, and probe with the anti-pS261 AQP2 antibody.

  • Total Protein Control: It is crucial to also run a parallel blot with an antibody against total AQP2 to ensure that the protein itself was not degraded during the phosphatase treatment.[17]

Expected Results:

  • Control Lane: A clear band for pS261 AQP2.

  • Treated Lane: The band for pS261 AQP2 should be absent or significantly diminished.

  • Total AQP2 Blot: The bands in both control and treated lanes should be of equal intensity.

Experimental Workflow: Phosphatase Treatment

G cluster_prep Lysate Preparation cluster_treat Treatment cluster_wb Western Blot Analysis cluster_res Expected Results lysate Protein Lysate control Control: + Buffer lysate->control treated Treated: + Lambda Phosphatase lysate->treated wb_pS261 Blot 1: anti-pS261 AQP2 control->wb_pS261 wb_total Blot 2: anti-Total AQP2 control->wb_total treated->wb_pS261 treated->wb_total res_pS261 Control: Band Present Treated: Band Absent wb_pS261->res_pS261 res_total Control: Band Present Treated: Band Present wb_total->res_total

Caption: Workflow for phosphatase treatment to confirm phospho-specificity.

Site-Directed Mutagenesis

This is a highly specific control where the target serine residue is mutated to a non-phosphorylatable amino acid, such as alanine (B10760859) (S261A).

Methodology:

  • Generate Constructs: Create two expression vectors: one for wild-type (WT) AQP2 and another for the S261A mutant AQP2.

  • Transfection: Transfect a suitable cell line (e.g., MDCK cells) with the WT and S261A constructs.[18]

  • Cell Lysis and Western Blot: Lyse the cells and perform a Western blot on the lysates. Probe one blot with the anti-pS261 AQP2 antibody and a parallel blot with an anti-total AQP2 antibody.

Expected Results:

  • Anti-pS261 Blot: A signal should be present in the lane with WT AQP2 lysate but absent in the lane with the S261A mutant lysate.

  • Anti-Total AQP2 Blot: Bands of equal intensity should be present in both the WT and S261A lanes, confirming equal expression of both constructs.

AQP2 Phosphorylation Signaling Pathway

The phosphorylation of AQP2 is a key process in the regulation of water reabsorption in the kidney collecting ducts. Vasopressin binding to its V2 receptor initiates a signaling cascade that leads to changes in the phosphorylation status of several serine residues on AQP2, including S256, S261, S264, and S269.[7] While vasopressin increases phosphorylation at S256, S264, and S269, it leads to a decrease in phosphorylation at S261.[7][8] Phosphorylation at S261 is associated with the internalization and intracellular retention of AQP2.[18][19]

Signaling Pathway of AQP2 Phosphorylation

G cluster_membrane Apical Membrane cluster_key Phosphorylation Events V2R Vasopressin Receptor (V2R) AC Adenylyl Cyclase V2R->AC + cAMP cAMP AC->cAMP + PKA PKA AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle pS256 ↑ pS261 ↓ AQP2_membrane AQP2 Channel AQP2_vesicle->AQP2_membrane Translocation Vasopressin Vasopressin Vasopressin->V2R cAMP->PKA + pS256 pS256: Membrane Targeting pS261 pS261: Internalization

Caption: Vasopressin signaling pathway regulating AQP2 phosphorylation and trafficking.

References

Optimizing Western Blot Transfer Conditions for Phosphorylated AQP2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the transfer step in Western blotting for phosphorylated Aquaporin-2 (AQP2).

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when preparing samples for phosphorylated AQP2 Western blotting?

A1: The most critical step is the immediate and consistent inhibition of phosphatase activity.[1][2][3] As soon as cells or tissues are lysed, endogenous phosphatases are released and can rapidly dephosphorylate your target protein, leading to weak or no signal.[3] Therefore, it is essential to use a lysis buffer freshly supplemented with a cocktail of phosphatase inhibitors and to keep samples on ice or at 4°C throughout the preparation process.[1][2]

Q2: Which type of membrane is better for phosphorylated AQP2 Western blotting, PVDF or nitrocellulose?

A2: Both PVDF (polyvinylidene difluoride) and nitrocellulose membranes can be used; however, PVDF is often recommended for phosphorylated proteins due to its higher protein binding capacity and mechanical strength, which is particularly beneficial if the membrane needs to be stripped and re-probed for total AQP2.[3][4][5]

Q3: I'm not getting any signal for my phosphorylated AQP2. What are the likely causes related to the transfer step?

A3: A weak or absent signal for phosphorylated AQP2 can stem from several transfer-related issues:

  • Inefficient Transfer: This is a common problem, especially for a relatively small protein like AQP2 (~29 kDa and a glycosylated form at ~37-45 kDa).[6] Over-transfer, where the protein passes through the membrane, can occur. Optimizing transfer time and voltage is crucial.

  • Improper Membrane Activation (PVDF): PVDF membranes are hydrophobic and require activation with methanol (B129727) to enable protein binding.[4][5][7] Failure to properly wet the membrane will result in poor or no protein transfer.

  • Air Bubbles: Air bubbles trapped between the gel and the membrane will block the transfer of proteins to the membrane in those areas.[8][9]

  • Incorrect Sandwich Assembly: The gel-membrane sandwich must be assembled correctly, with the membrane positioned between the gel and the positive electrode, to ensure the negatively charged proteins migrate from the gel to the membrane.[8]

Q4: My Western blot for phosphorylated AQP2 has high background. Could the transfer conditions be the cause?

A4: While high background is often associated with blocking and antibody incubation steps, transfer conditions can contribute. Using contaminated equipment or buffers can lead to background issues.[10] Additionally, handling the membrane with bare hands can transfer proteins and oils that cause blotches and high background.[11]

Q5: Should I use a wet or semi-dry transfer system for phosphorylated AQP2?

A5: Both wet (tank) and semi-dry transfer systems can be effective for phosphorylated AQP2.[2][4]

  • Wet Transfer: This method is generally considered more reliable for quantitative and consistent transfers and is often recommended for a wide range of protein sizes.[12][13] It is less prone to drying out during the transfer.

  • Semi-dry Transfer: This method is much faster and uses less buffer.[13][14] However, it can be more prone to uneven transfer and may require more optimization.

Troubleshooting Guides

Issue 1: Weak or No Signal for Phosphorylated AQP2
Possible Cause Recommended Solution
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[2][4] If the protein bands are faint on the membrane and still visible on the gel, the transfer was incomplete.
Over-transfer (Protein passed through the membrane) For smaller proteins like AQP2, reduce the transfer time or voltage.[15] Consider using a membrane with a smaller pore size (e.g., 0.2 µm instead of 0.45 µm).[15]
Under-transfer (Protein still in the gel) Increase the transfer time or voltage. For wet transfers, consider transferring overnight at a lower voltage in a cold room or with an ice pack.
Improper PVDF Membrane Activation Ensure the PVDF membrane is fully submerged in 100% methanol until it becomes translucent, then equilibrate it in transfer buffer before assembling the transfer sandwich.[5][11][16] Do not let the membrane dry out after activation.[5]
Incorrect Transfer Buffer Composition For most applications, a standard Towbin buffer is suitable.[17] The methanol concentration can be adjusted; lower methanol may aid in the transfer of larger proteins but can cause gel swelling.[17] Adding a low concentration of SDS (up to 0.1%) to the transfer buffer can improve the transfer of proteins out of the gel, but may interfere with binding to the membrane.
Air Bubbles When assembling the transfer sandwich, use a roller or a pipette to gently remove any air bubbles between the gel and the membrane.[7][8]
Issue 2: High or Uneven Background
Possible Cause Recommended Solution
Contaminated Transfer Equipment Thoroughly clean the transfer cassette, fiber pads, and tank to remove any residual proteins or contaminants.[10]
Handling of the Membrane Always handle the membrane with clean gloves and forceps to avoid contamination from skin proteins and oils.[11]
Uneven Transfer Ensure the transfer sandwich is assembled tightly and evenly to promote uniform current flow. For semi-dry transfers, make sure the filter papers are fully saturated with transfer buffer.

Experimental Protocols

Protocol 1: PVDF Membrane Activation
  • Cut the PVDF membrane to the appropriate size for your gel.

  • Wearing gloves, place the membrane in a clean container with 100% methanol.[5][7]

  • Incubate for 15-30 seconds, or until the membrane is fully wetted and appears translucent.[11]

  • Carefully remove the membrane from the methanol and place it in deionized water for 2-5 minutes to rinse off the methanol.[11][16]

  • Transfer the membrane to a container with cold transfer buffer and let it equilibrate for at least 5-10 minutes before assembling the transfer sandwich.[5][11]

Protocol 2: Wet (Tank) Transfer
  • Pre-chill the transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3) to 4°C.[7][17]

  • Soak the fiber pads and filter papers in the cold transfer buffer.

  • Assemble the transfer sandwich in a tray of transfer buffer in the following order, ensuring no air bubbles are trapped between the layers:

    • Cassette holder (black/cathode side)

    • Pre-soaked fiber pad

    • Pre-soaked filter paper

    • SDS-PAGE gel

    • Activated and equilibrated PVDF membrane

    • Pre-soaked filter paper

    • Pre-soaked fiber pad

    • Cassette holder (red/anode side)

  • Place the closed cassette into the transfer tank, ensuring the correct orientation (black to black, red to red).

  • Fill the tank with cold transfer buffer. An ice pack can be added to maintain a low temperature.[17]

  • Connect the tank to the power supply and run the transfer. See the table below for recommended conditions.

Recommended Wet Transfer Conditions
Transfer System Voltage/Current Time Notes
Standard Wet Tank 100 V60-90 minutesKeep the system cool with an ice pack or by performing the transfer at 4°C.
Overnight Transfer 20-30 V12-16 hoursIdeal for ensuring complete transfer, especially for a broad range of molecular weights. Must be performed at 4°C.[17]

Visualizations

AQP2_Phosphorylation_Signaling_Pathway Vasopressin Vasopressin V2_Receptor V2_Receptor Vasopressin->V2_Receptor binds G_Protein G_Protein V2_Receptor->G_Protein activates Adenylate_Cyclase Adenylate_Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA PKA cAMP->PKA activates pS256_AQP2 Phosphorylated AQP2 (at Ser256) PKA->pS256_AQP2 phosphorylates AQP2_Vesicle Intracellular Vesicle with AQP2 AQP2_Vesicle->pS256_AQP2 Apical_Membrane Apical Membrane pS256_AQP2->Apical_Membrane translocates to

Caption: Vasopressin signaling pathway leading to AQP2 phosphorylation and membrane translocation.

Western_Blot_Transfer_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_transfer Transfer cluster_qc Quality Control Gel_Electrophoresis Run SDS-PAGE Gel Assemble_Sandwich Assemble Transfer Sandwich (Cathode -> Gel -> Membrane -> Anode) Gel_Electrophoresis->Assemble_Sandwich Activate_Membrane Activate PVDF Membrane (Methanol -> Water -> Buffer) Activate_Membrane->Assemble_Sandwich Soak_Components Soak Pads & Filter Paper in Transfer Buffer Soak_Components->Assemble_Sandwich Remove_Bubbles Remove Air Bubbles Assemble_Sandwich->Remove_Bubbles Run_Transfer Perform Electrophoretic Transfer (Wet or Semi-Dry) Remove_Bubbles->Run_Transfer Ponceau_Stain Ponceau S Staining (Optional) Run_Transfer->Ponceau_Stain Proceed_Blocking Proceed to Blocking Step Ponceau_Stain->Proceed_Blocking

Caption: General workflow for the Western blot transfer step.

Troubleshooting_Transfer Start Weak or No Signal Check_Ponceau Check Ponceau S Stain Start->Check_Ponceau Bands_on_Membrane Protein Bands Visible on Membrane? Check_Ponceau->Bands_on_Membrane No Bands Problem_Elsewhere Issue is Likely Not Transfer-Related Check_Ponceau->Problem_Elsewhere Strong Bands Bands_on_Gel Protein Bands Still on Gel? Increase_Transfer Increase Transfer Time / Voltage Bands_on_Gel->Increase_Transfer Yes Decrease_Transfer Decrease Transfer Time / Voltage Bands_on_Gel->Decrease_Transfer No (Over-transfer) Bands_on_Membrane->Bands_on_Gel Faint Bands Check_Activation Re-check PVDF Activation Protocol Bands_on_Membrane->Check_Activation No Bands Check_Assembly Verify Sandwich Assembly & Remove Bubbles Check_Activation->Check_Assembly

Caption: Troubleshooting decision tree for weak or no signal after transfer.

References

Dealing with low abundance of pSER261-AQP2 in cell lysates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with the detection of phosphorylated Aquaporin-2 at serine 261 (pSER261-AQP2), particularly due to its low abundance in cell lysates.

Frequently Asked Questions (FAQs)

Q1: Why is pSER261-AQP2 difficult to detect in cell lysates?

A1: The detection of pSER261-AQP2 can be challenging primarily due to its low stoichiometric abundance compared to total AQP2. Under basal conditions, while pSER261 is more abundant than pSER256, its overall levels can be low.[1] Furthermore, vasopressin stimulation, a common experimental condition, leads to a decrease in pSER261-AQP2 levels, further complicating its detection.[1][2][3] Like many phosphoproteins, pSER261-AQP2 is also susceptible to rapid dephosphorylation by endogenous phosphatases upon cell lysis.[4][5]

Q2: What is the function of pSER261-AQP2?

A2: Phosphorylation of AQP2 at Ser261 is associated with the internalization and degradation of the water channel.[6][7] Increased Ser261 phosphorylation promotes the ubiquitylation of AQP2, targeting it for lysosomal degradation.[6][7] Conversely, dephosphorylation at this site is a key step in the vasopressin-mediated trafficking of AQP2 to the apical membrane of renal collecting duct cells, which is crucial for water reabsorption.[2][7][8]

Q3: How does vasopressin regulate the phosphorylation of AQP2 at Ser261?

A3: Vasopressin, via its V2 receptor, initiates a signaling cascade that leads to the dephosphorylation of AQP2 at Ser261.[2][3][9] This is in contrast to other sites like Ser256 and Ser269, where phosphorylation is increased upon vasopressin stimulation.[2][10] The decrease in pSER261 is part of a complex regulatory mechanism that facilitates the accumulation of AQP2 at the plasma membrane.[7]

Q4: What are the key considerations for sample preparation when studying pSER261-AQP2?

A4: To preserve the phosphorylation state of AQP2, it is critical to work quickly and keep samples on ice at all times.[4][11] Lysis buffers should be supplemented with a cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[4][5][12] For low-abundance phosphoproteins, consider methods to enrich your sample, such as immunoprecipitation with a pSER261-AQP2 specific antibody.[4]

Q5: Which blocking buffer is recommended for Western blotting of pSER261-AQP2?

A5: While non-fat dry milk is a common blocking agent, it contains the phosphoprotein casein, which can lead to high background when using phospho-specific antibodies.[4][5] It is often recommended to use Bovine Serum Albumin (BSA) as a blocking agent to minimize this non-specific binding.[4] However, optimization may be necessary, and some phospho-antibodies may be compatible with milk.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the detection of pSER261-AQP2 by Western blot.

Problem Potential Cause Recommended Solution
Weak or No Signal Low abundance of pSER261-AQP2 in the sample.Increase the amount of protein loaded per well.[4][13][14] Enrich for pSER261-AQP2 using immunoprecipitation prior to Western blotting.[4]
Suboptimal primary antibody concentration or incubation time.Increase the primary antibody concentration or extend the incubation period (e.g., overnight at 4°C).[13]
Inefficient protein transfer.Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage, especially for a membrane protein like AQP2.[14][15]
Inactive secondary antibody or detection reagent.Use fresh secondary antibody and ensure the detection substrate is not expired. Consider using a high-sensitivity chemiluminescent substrate.[4][13]
Presence of sodium azide (B81097) in buffers.Sodium azide inhibits Horseradish Peroxidase (HRP); ensure it is not present in buffers used with HRP-conjugated antibodies.[13][15]
High Background Non-specific binding of antibodies.Optimize the blocking conditions by trying different blocking agents (e.g., BSA instead of milk) or increasing the blocking time.[4][13][14] Add a detergent like Tween-20 (0.05-0.1%) to the wash buffers.[13]
Primary or secondary antibody concentration is too high.Titrate the antibody concentrations to find the optimal balance between signal and background.[12][14]
Insufficient washing.Increase the number and duration of wash steps after antibody incubations.[12][15]
Non-specific Bands Protein degradation.Ensure adequate protease and phosphatase inhibitors are included in the lysis buffer and that samples are kept cold.[12]
Antibody cross-reactivity.Use a highly specific primary antibody. Consider performing a peptide block experiment to confirm antibody specificity.
Too much protein loaded.Reduce the total protein amount loaded on the gel to minimize non-specific interactions.[13]

Experimental Protocols

Cell Lysis for Preservation of Phosphorylation
  • Wash cells with ice-cold PBS.

  • Lyse cells on ice with a chilled lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors.[4][5][12]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

  • Transfer the supernatant to a new pre-chilled tube and determine the protein concentration.

  • Immediately add SDS-PAGE sample buffer to the lysate and boil for 5-10 minutes to inhibit phosphatase activity.[5] Store at -80°C.

Immunoprecipitation (IP) for Enrichment of pSER261-AQP2
  • Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Centrifuge and transfer the supernatant to a new tube.

  • Add the anti-pSER261-AQP2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.

  • Elute the immunoprecipitated proteins by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • The eluate is now ready for SDS-PAGE and Western blot analysis.

Western Blotting for pSER261-AQP2
  • Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane for at least 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[4]

  • Incubate the membrane with the primary antibody against pSER261-AQP2, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.[12]

  • Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane again as in step 4.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a high-sensitivity substrate for low-abundance proteins.[4]

  • Expose the membrane to X-ray film or a digital imaging system. Adjust exposure time as needed to detect a faint signal.[13]

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm V2R Vasopressin V2 Receptor AC Adenylyl Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces Vasopressin Vasopressin Vasopressin->V2R binds PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle phosphorylates at SER256 pSER256_AQP2 pSER256-AQP2 AQP2_vesicle->pSER256_AQP2 traffics to membrane Phosphatase Phosphatase pSER261_AQP2 pSER261-AQP2 Ub_AQP2 Ubiquitinated AQP2 pSER261_AQP2->Ub_AQP2 promotes ubiquitination Lysosome Lysosome Ub_AQP2->Lysosome targets for degradation Phosphatase->pSER261_AQP2 dephosphorylates Experimental_Workflow start Start: Cell/Tissue Sample lysis Cell Lysis (with Phosphatase/Protease Inhibitors) start->lysis quant Protein Quantification lysis->quant enrich Enrichment (Optional) Immunoprecipitation quant->enrich for low abundance sds SDS-PAGE quant->sds direct loading enrich->sds transfer Western Blot Transfer sds->transfer block Blocking (e.g., 5% BSA) transfer->block primary_ab Primary Antibody Incubation (anti-pSER261-AQP2) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (High-Sensitivity ECL) secondary_ab->detect end End: Data Analysis detect->end Troubleshooting_Tree start No or Weak Signal? ponceau Check Ponceau S stain start->ponceau Yes increase_load Increase Protein Load & Enrich Sample (IP) start->increase_load No, band is present but weak protein_ok Protein transfer OK? ponceau->protein_ok optimize_transfer Optimize Transfer (Time/Voltage) protein_ok->optimize_transfer No ab_issue Antibody/Detection Issue? protein_ok->ab_issue Yes optimize_ab Increase Primary Ab Conc. & Incubation Time ab_issue->optimize_ab Yes check_reagents Use Fresh Secondary Ab & High-Sensitivity ECL optimize_ab->check_reagents positive_control Include Positive Control check_reagents->positive_control

References

Validation & Comparative

Comparative Guide to the Validation of AQP2 Phosphorylation at Serine 261

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for validating the phosphorylation of Aquaporin-2 (AQP2) at the Serine 261 (S261) residue, with a primary focus on mass spectrometry-based approaches. It is intended for researchers, scientists, and professionals in drug development who are investigating the regulation of AQP2, a critical water channel protein in the kidney. The guide includes detailed experimental protocols, quantitative data comparisons, and visualizations of relevant signaling pathways and workflows.

Aquaporin-2 is a key protein responsible for regulating water reabsorption in the collecting ducts of the kidneys.[1] Its trafficking to and from the apical plasma membrane is a tightly controlled process, modulated by post-translational modifications, most notably phosphorylation. The C-terminal tail of AQP2 contains several phosphorylation sites, including Serine 256 (S256), S261, Serine 264 (S264), and Serine/Threonine 269 (S/T269).[1][2][3] The hormone vasopressin plays a crucial role in this regulation; its binding to the V2 receptor initiates a signaling cascade that leads to increased phosphorylation at S256, S264, and S269, but a notable decrease in phosphorylation at S261.[2][4][5] Understanding the dynamics of S261 phosphorylation is therefore essential for a complete picture of AQP2-mediated water balance.

Methodology Comparison: Mass Spectrometry vs. Antibody-Based Approaches

The validation of AQP2 phosphorylation at S261 can be broadly approached through two primary methodologies: mass spectrometry and techniques utilizing phospho-specific antibodies. Each offers distinct advantages and limitations.

Mass Spectrometry (MS) has emerged as a powerful tool for the large-scale, unbiased identification and quantification of protein phosphorylation.[6] It allows for the precise mapping of phosphorylation sites and can simultaneously measure changes in multiple sites, providing a comprehensive view of the protein's "phosphoform."[7]

Phospho-specific antibody-based methods , such as immunoblotting (Western Blotting) and ELISA, are targeted approaches that rely on antibodies designed to recognize a specific phosphorylated residue. These methods are widely used for their accessibility and are effective for validating the presence and relative abundance of a known phosphorylation event.[8][9]

FeatureMass SpectrometryPhospho-Specific Antibody Methods
Discovery Capable of identifying novel phosphorylation sites without prior knowledge.[6]Limited to known and pre-characterized phosphorylation sites.
Multiplexing Can simultaneously identify and quantify multiple phosphorylation sites on AQP2 (e.g., S256, S261, S264, S269).[6][7]Typically requires separate antibodies and experiments for each phosphorylation site.
Specificity Provides high confidence in site localization through peptide fragmentation data (MS/MS spectra).[6]Antibody cross-reactivity with other phosphorylated proteins or sequences can be a concern.
Quantification Offers robust relative and absolute quantification (label-free or isotopic labeling).[6]Generally provides semi-quantitative or relative quantification (band intensity).
Information Can identify co-occurring phosphorylations on the same peptide, revealing complex regulatory patterns.[6][7]Cannot determine if different phosphorylations occur on the same protein molecule simultaneously.[7]
Throughput Lower throughput due to complex sample preparation and long instrument run times.Higher throughput, suitable for screening numerous samples.
Complexity Requires specialized equipment and significant expertise in data analysis.Technically less demanding and uses standard laboratory equipment.

Quantitative Data: AQP2 Phosphorylation at S261

Mass spectrometry has been instrumental in quantifying the dynamic changes in AQP2 phosphorylation in response to vasopressin. Studies using label-free quantification have demonstrated a clear decrease in the abundance of AQP2 singly phosphorylated at S261 following treatment with the vasopressin analog dDAVP.

ConditionChange in S261 PhosphorylationChange in S256/S261 DiphosphorylationMethod of AnalysisReference
dDAVP Treatment Decrease2.67-fold IncreaseLC-MS/MS with Neutral Loss Scanning[6]
dDAVP Treatment 2.6-fold Increase in Triply Phosphorylated (S256/S261/S269) Peptide-LC-MS/MS in Data-Dependent Mode[7]

Note: The data indicates a complex interplay between phosphorylation sites. While singly phosphorylated S261 decreases, its presence in multi-phosphorylated peptides can increase, highlighting the detailed insights provided by mass spectrometry.[6][7]

Signaling Pathways and Experimental Workflows

AQP2 Phosphorylation Signaling Pathway

The regulation of AQP2 trafficking is controlled by a signaling cascade initiated by the hormone vasopressin. The diagram below illustrates the key events leading to the differential phosphorylation of AQP2, including the decrease at the S261 site.

AQP2_Signaling cluster_membrane Plasma Membrane receptor Vasopressin (AVP) v2r V2 Receptor receptor->v2r binds gprotein Gs Protein v2r->gprotein activates ac Adenylyl Cyclase gprotein->ac stimulates camp cAMP ac->camp produces pka PKA camp->pka activates aqp2_vesicle AQP2 Vesicle pka->aqp2_vesicle phosphorylates aqp2_phospho AQP2 S256-P (Increase) S261-P (Decrease) S269-P (Increase) aqp2_vesicle->aqp2_phospho result Membrane Insertion aqp2_phospho->result

Caption: AVP-V2R signaling cascade leading to differential AQP2 phosphorylation.

Mass Spectrometry Validation Workflow

The process of validating AQP2 phosphorylation at S261 using mass spectrometry involves several critical steps, from sample preparation to data analysis.

MS_Workflow start 1. Isolate Inner Medullary Collecting Duct (IMCD) Cells treatment 2. Treat with dDAVP (or vehicle control) start->treatment lysis 3. Cell Lysis & Protein Extraction treatment->lysis digestion 4. Trypsin Digestion lysis->digestion enrichment 5. Phosphopeptide Enrichment (e.g., IMAC) digestion->enrichment lcms 6. LC-MS/MS Analysis (Neutral Loss Scanning) enrichment->lcms data 7. Data Analysis: Peptide ID & Quantification lcms->data

Caption: Experimental workflow for phosphoproteomic analysis of AQP2 by LC-MS/MS.

Experimental Protocols

Protocol 1: Mass Spectrometry-Based Validation of AQP2 Phosphorylation

This protocol is adapted from methodologies used for large-scale phosphoproteomic analysis of renal cells.[6]

1. Sample Preparation (from Rat IMCD) a. Isolate inner medullary collecting ducts (IMCDs) from rat kidneys. b. Incubate IMCD suspensions with the vasopressin analog dDAVP (10⁻⁹ M) or a vehicle control for 10 minutes to stimulate phosphorylation changes. c. Lyse the cells in a urea-based buffer containing phosphatase and protease inhibitors to preserve phosphorylation states. d. Perform a protein assay to determine protein concentration.

2. Protein Digestion a. Reduce the protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide. b. Digest the protein lysate into peptides using sequencing-grade trypsin overnight at 37°C.

3. Phosphopeptide Enrichment a. Acidify the peptide digest with trifluoroacetic acid (TFA). b. Use Immobilized Metal Affinity Chromatography (IMAC) to selectively capture phosphopeptides from the complex peptide mixture. c. Wash the IMAC resin to remove non-phosphorylated peptides. d. Elute the bound phosphopeptides using a high pH buffer (e.g., ammonium (B1175870) hydroxide).

4. LC-MS/MS Analysis a. Analyze the enriched phosphopeptide sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. b. Employ a "neutral loss scanning" method in the mass spectrometer. This method specifically detects ions that lose a phosphate (B84403) group (a neutral loss of 98 Da) upon fragmentation, which is characteristic of phosphopeptides.[6] c. The instrument will then select these ions for further fragmentation (MS³) to determine the peptide sequence and pinpoint the exact site of phosphorylation.[6]

5. Data Analysis a. Use a database search algorithm (e.g., Sequest, Mascot) to match the fragmentation spectra to the rat protein database to identify the AQP2 phosphopeptides. b. Perform label-free quantification by comparing the peak areas or spectral counts of the S261-containing phosphopeptide between the dDAVP-treated and control samples.

Protocol 2: Immunoblotting for Phospho-S261 AQP2

This protocol describes a targeted approach using a phospho-specific antibody.

1. Sample Preparation and SDS-PAGE a. Prepare protein lysates from control and stimulated cells as described in Protocol 1 (Step 1a-c). b. Separate 10-30 µg of protein lysate per lane on a 12% SDS-polyacrylamide gel. c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

2. Immunoblotting a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for AQP2 phosphorylated at S261 (anti-pS261-AQP2) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

3. Detection and Quantification a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a digital imager or X-ray film. c. Quantify the band intensity using densitometry software (e.g., ImageJ). d. Normalize the pS261 signal to the total AQP2 signal (from a parallel blot or by stripping and re-probing the same membrane) to determine the relative change in phosphorylation.

References

Comparative Analysis of AQP2 Phosphorylation: Serine 261 vs. Serine 256 in Response to Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Aquaporin-2 (AQP2), a water channel protein in the kidney's collecting duct principal cells, is central to the regulation of body water balance. Its translocation from intracellular vesicles to the apical plasma membrane, a critical step for water reabsorption, is tightly controlled by the hormone vasopressin. This process is modulated by a complex series of phosphorylation events on the C-terminus of the AQP2 protein. This guide provides an objective comparison of the phosphorylation dynamics and functional roles of two key sites, Serine 256 (Ser256) and Serine 261 (Ser261), in response to vasopressin stimulation.

Vasopressin Signaling Pathway and AQP2 Phosphorylation

Vasopressin initiates a signaling cascade by binding to the vasopressin V2 receptor (V2R) on the basolateral membrane of principal cells. This activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] PKA directly phosphorylates AQP2 at Ser256, which is a primary trigger for the exocytosis of AQP2-bearing vesicles to the apical membrane.[2][3] Conversely, vasopressin signaling leads to the dephosphorylation of AQP2 at Ser261.[1][4] This reciprocal regulation suggests distinct roles for these two phosphorylation events in controlling the cell surface abundance of AQP2.

Experimental_Workflow cluster_sample Sample Preparation cluster_immuno Immunoblotting cluster_ms LC-MS/MS Proteomics A Isolated IMCDs or Cultured Cells B Treat with Vasopressin (dDAVP) vs. Vehicle A->B C Cell Lysis with Phosphatase Inhibitors B->C D Protein Quantification (BCA Assay) C->D J Trypsin Digestion C->J E SDS-PAGE D->E F Western Transfer (PVDF) E->F G Antibody Incubation (pS256, pS261, Total AQP2) F->G H Chemiluminescent Detection G->H I Densitometry Analysis H->I K Phosphopeptide Enrichment (IMAC) J->K L LC-MS/MS Analysis K->L M Database Search & Label-Free Quantification L->M

References

Serine 261 Phosphorylation: A Modulator, Not a Requirement, for AQP2 Membrane Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

The trafficking of Aquaporin-2 (AQP2) to the apical membrane of renal collecting duct cells is a critical process for water reabsorption and is primarily regulated by the hormone vasopressin. While phosphorylation of Serine 256 (S256) is widely recognized as a key step for membrane insertion, the role of other phosphorylation sites, particularly Serine 261 (S261), has been a subject of intense investigation. This guide compares experimental evidence to clarify the role of S261 phosphorylation in AQP2 trafficking, concluding that while it influences AQP2's intracellular fate, it is not an absolute requirement for its translocation to the plasma membrane.

The Prevailing Model: S256 Phosphorylation as the Dominant Signal

Vasopressin, via its V2 receptor, elevates intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA-mediated phosphorylation of AQP2 at S256 is a crucial event that promotes the exocytosis of AQP2-containing vesicles to the apical plasma membrane.[1][2][3] Conversely, when vasopressin is absent, AQP2 is internalized and stored in intracellular vesicles.

The Role of Ser261 Phosphorylation: A Counterbalance to Membrane Localization

In contrast to S256, S261 is typically phosphorylated in the basal state, and vasopressin stimulation leads to its dephosphorylation.[4][5][6][7][8] This dephosphorylation of S261 coincides with the translocation of AQP2 to the apical membrane.[4][5] Emerging evidence suggests that S261 phosphorylation is linked to the internalization and intracellular retention of AQP2.[4][5] It may play a role in stabilizing ubiquitinated AQP2 within intracellular compartments, targeting it for degradation or recycling.[4][9]

A reciprocal relationship exists between the phosphorylation of S256 and S261 in response to vasopressin, suggesting a finely tuned mechanism for regulating AQP2's subcellular location.[7][8]

Comparative Analysis of AQP2 Localization with S261 Mutants

To dissect the specific role of S261 phosphorylation, researchers have utilized site-directed mutagenesis to create AQP2 variants that mimic either a constitutively dephosphorylated (Serine to Alanine (B10760859), S261A) or a constitutively phosphorylated (Serine to Aspartic Acid, S261D) state.

AQP2 Mutant Condition Subcellular Localization Interpretation Reference
Wild-Type AQP2 BasalIntracellular VesiclesAQP2 is stored intracellularly.[5]
Wild-Type AQP2 Vasopressin/ForskolinApical Plasma MembraneStimulation promotes trafficking to the membrane.[5]
AQP2-S261A BasalIntracellular VesiclesDephosphorylation at S261 alone is not sufficient for membrane localization.[2][3]
AQP2-S261A Vasopressin/ForskolinApical Plasma MembraneAQP2 can traffic to the membrane without S261 dephosphorylation.[2][3]
AQP2-S261D BasalIntracellular VesiclesConstitutive phosphorylation at S261 promotes intracellular retention.[2][3]
AQP2-S261D Vasopressin/ForskolinApical Plasma MembraneThe dominant pro-trafficking signal (S256 phosphorylation) can override the S261D retention signal.[2][3]
AQP2-S256D/S261D BasalApical Plasma MembraneThe phosphomimetic S256D mutation is dominant over the S261D mutation, leading to constitutive membrane localization.[4]

These studies collectively demonstrate that the phosphorylation state of S256 is the dominant factor determining AQP2's localization.[2][3][4] While S261 phosphorylation influences intracellular retention, it does not prevent the vasopressin-induced translocation of AQP2 to the plasma membrane.

Signaling Pathways and Experimental Logic

The interplay between S256 and S261 phosphorylation in regulating AQP2 trafficking can be visualized through the following signaling pathway and experimental workflow diagrams.

AQP2_Trafficking_Pathway Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R binds AC Adenylyl Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates AQP2_vesicle AQP2 in Vesicle (S261 Phosphorylated) PKA->AQP2_vesicle phosphorylates S256 promotes exocytosis S261_Phosphatase S261 Phosphatase PKA->S261_Phosphatase activates? AQP2_membrane AQP2 in Membrane (S261 Dephosphorylated) AQP2_vesicle->AQP2_membrane Exocytosis Internalization Internalization & Ubiquitination AQP2_membrane->Internalization Endocytosis Internalization->AQP2_vesicle Recycling/Degradation S261_Kinase S261 Kinase (e.g., MAPK) S261_Kinase->Internalization phosphorylates S261 S261_Phosphatase->AQP2_membrane dephosphorylates S261

Figure 1. Signaling pathway of AQP2 trafficking regulation.

Experimental_Workflow start Start: Investigate S261 role mutagenesis Site-Directed Mutagenesis (S261A, S261D) start->mutagenesis transfection Transfect Renal Epithelial Cells (e.g., MDCK, LLC-PK1) mutagenesis->transfection treatment Treat cells with Vasopressin or Forskolin (cAMP agonist) transfection->treatment basal Basal (unstimulated) treatment->basal Control stimulated Stimulated treatment->stimulated Experimental analysis Analyze AQP2 Localization basal->analysis stimulated->analysis immunofluorescence Immunofluorescence Microscopy analysis->immunofluorescence cell_surface_biotinylation Cell Surface Biotinylation & Immunoblotting analysis->cell_surface_biotinylation conclusion Conclusion: S261 phosphorylation is not required for membrane trafficking immunofluorescence->conclusion cell_surface_biotinylation->conclusion

Figure 2. Experimental workflow for studying AQP2 S261 mutants.

Experimental Protocols

Site-Directed Mutagenesis of AQP2
  • Objective: To create AQP2 constructs with mutations at Serine 261 (S261A and S261D).

  • Method: A plasmid containing the wild-type AQP2 cDNA is used as a template. PCR-based site-directed mutagenesis is performed using primers containing the desired nucleotide changes to substitute the serine codon with an alanine or aspartic acid codon. The mutated plasmids are then sequenced to confirm the correct mutation.

Cell Culture and Transfection
  • Objective: To express wild-type and mutant AQP2 in a renal epithelial cell line.

  • Method: Madin-Darby Canine Kidney (MDCK) or LLC-PK1 cells are commonly used as they form polarized epithelial monolayers. Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Plasmids containing the AQP2 constructs are transfected into the cells using lipid-based transfection reagents or electroporation. Stable cell lines expressing the constructs are often selected using an appropriate antibiotic resistance marker.

Immunofluorescence Microscopy
  • Objective: To visualize the subcellular localization of AQP2.

  • Method:

    • Cells grown on glass coverslips are treated with or without vasopressin or forskolin.

    • Cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

    • Cells are incubated with a primary antibody specific for AQP2.

    • After washing, a fluorescently labeled secondary antibody is added.

    • The coverslips are mounted on microscope slides, and images are captured using a fluorescence or confocal microscope.

Cell Surface Biotinylation and Immunoblotting
  • Objective: To quantify the amount of AQP2 present on the plasma membrane.

  • Method:

    • Cultured cells are treated as required.

    • The cell surface proteins are labeled with a membrane-impermeable biotinylation reagent.

    • The cells are lysed, and the biotinylated proteins are captured using streptavidin-coated beads.

    • The captured proteins are eluted from the beads and separated by SDS-PAGE.

    • The amount of AQP2 is detected by immunoblotting using an anti-AQP2 antibody. The total amount of AQP2 in the cell lysate is also assessed as a loading control.

Conclusion

References

Reciprocal Regulation of AQP2 Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The dynamic trafficking of Aquaporin-2 (AQP2), the primary water channel in the kidney's collecting duct principal cells, is pivotal for maintaining water homeostasis. This process is intricately controlled by a series of post-translational modifications, most notably the reciprocal phosphorylation of two key serine residues: Serine 256 (S256) and Serine 261 (S261). This guide provides a comparative analysis of the regulatory mechanisms governing the phosphorylation of these sites, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Opposing Roles in AQP2 Trafficking

Phosphorylation at S256 and S261 exerts opposing effects on the subcellular localization of AQP2. Stimulation by the antidiuretic hormone vasopressin (AVP), or its analog dDAVP, triggers a signaling cascade that leads to the phosphorylation of S256 and the dephosphorylation of S261.[1][2][3] Phosphorylation of S256 is a primary signal for the translocation of AQP2 from intracellular vesicles to the apical plasma membrane, thereby increasing water reabsorption.[1][4][5][6] Conversely, phosphorylation of S261 is associated with the internalization of AQP2 and its localization to intracellular vesicles.[1][2]

Quantitative Analysis of Phosphorylation Changes

The reciprocal nature of S256 and S261 phosphorylation has been quantified in several studies. Upon stimulation with vasopressin or agents that increase intracellular cAMP levels like forskolin, a marked increase in S256 phosphorylation is observed alongside a significant decrease in S261 phosphorylation.

TreatmentChange in pS256 AQP2Change in pS261 AQP2Cell/Tissue TypeReference
1 nM dDAVP (10 min)7.2-fold increase (mono-phosphorylated)2.5-fold decrease (mono-phosphorylated)Rat inner medullary collecting duct (IMCD) cells[2]
1 nM dDAVP (30 min)Significant increaseSignificant decreaseFreshly isolated rat IMCD[2][3]
ForskolinSignificant increaseSignificant decreaseMDCK cells[1]
dDAVPIncreased abundanceDecreased abundanceRat IMCD[7][8]

Signaling Pathways and Regulatory Mechanisms

The phosphorylation state of AQP2 at S256 and S261 is governed by distinct and interconnected signaling pathways.

S256 Phosphorylation Pathway

Vasopressin binding to its V2 receptor (V2R) on the basolateral membrane of principal cells activates a Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[6] This elevation in cAMP activates Protein Kinase A (PKA), which directly phosphorylates AQP2 at S256.[4][5][6] This phosphorylation event is critical for the exocytosis of AQP2-containing vesicles to the apical membrane.[5]

S256_Phosphorylation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 (in vesicle) PKA->AQP2_vesicle Phosphorylates S256 pS256_AQP2 pS256-AQP2 (at membrane) AQP2_vesicle->pS256_AQP2 Translocates to Apical Membrane

S261 Phosphorylation and Dephosphorylation

The signaling pathway leading to S261 phosphorylation is less clearly defined but is thought to involve proline-directed kinases such as MAP kinases.[7] Conversely, vasopressin stimulation promotes the dephosphorylation of S261. While the specific phosphatase has not been definitively identified, calcineurin (PP2B) has been proposed as a candidate.[2] Phosphorylation at S261, often in conjunction with ubiquitination at Lysine 270 (K270), is linked to AQP2 endocytosis and its targeting to intracellular vesicles for degradation or recycling.[1]

S261_Regulation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AVP Vasopressin (AVP) Calcineurin Calcineurin (PP2B)? AVP->Calcineurin Activates? Unknown_Kinase Proline-directed Kinase (e.g., MAPK) pS261_AQP2 pS261-AQP2 (in vesicle) Unknown_Kinase->pS261_AQP2 Phosphorylates S261 Ub Ubiquitination (K270) pS261_AQP2->Ub Promotes AQP2_membrane AQP2 (at membrane) AQP2_membrane->Unknown_Kinase Substrate for Calcineurin->pS261_AQP2 Dephosphorylates S261 Ub->pS261_AQP2 Endocytosis & Intracellular Retention

The Dominance of S256 Phosphorylation

Studies using site-directed mutagenesis to mimic constitutive phosphorylation (serine to aspartate/glutamate) or dephosphorylation (serine to alanine) have revealed that the phosphorylation state of S256 is dominant in determining AQP2 localization.[9] For instance, an AQP2 mutant with S256 constitutively mimicking phosphorylation (S256D) localizes to the plasma membrane, even when S261 also mimics a phosphorylated state (S261D).[1] This indicates that while S261 phosphorylation plays a role in AQP2 internalization, the signal for membrane insertion and retention provided by S256 phosphorylation can override it.[1]

Experimental Protocols

Immunoblotting for AQP2 Phosphorylation

This protocol is used to quantify the relative levels of total and phosphorylated AQP2.

  • Cell/Tissue Lysis : Lyse cultured cells or isolated inner medullary collecting ducts (IMCDs) in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.[10]

  • Sample Preparation : Denature protein samples by boiling in Laemmli buffer.

  • SDS-PAGE : Separate equal amounts of protein by SDS-PAGE.[10]

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.[10]

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[10]

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for total AQP2, phospho-S256 AQP2, or phospho-S261 AQP2.[10]

  • Washing : Wash the membrane three times with TBST.[10]

  • Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection : Detect the signal using a chemiluminescent substrate and an imaging system.[10]

  • Quantification : Densitometry is used to quantify the band intensities, and the levels of phosphorylated AQP2 are normalized to total AQP2.

Immunoblotting_Workflow start Start: Cell/Tissue Sample lysis Lysis with Protease/ Phosphatase Inhibitors start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (overnight at 4°C) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analysis Data Analysis (Densitometry) detect->analysis end End: Relative Phosphorylation Levels analysis->end

Immunofluorescence for AQP2 Localization

This method is used to visualize the subcellular localization of AQP2.

  • Cell Culture : Grow cells (e.g., MDCK or LLC-PK1) on permeable supports.

  • Treatment : Treat cells with agonists (e.g., dDAVP, forskolin) or vehicle as required.

  • Fixation : Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

  • Permeabilization : Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking : Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[10]

  • Primary Antibody Incubation : Incubate with a primary antibody against total AQP2 overnight at 4°C.[10]

  • Washing : Wash three times with PBS.[10]

  • Secondary Antibody Incubation : Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[10]

  • Counterstaining : Counterstain nuclei with DAPI for 5 minutes.[10]

  • Mounting and Imaging : Mount the supports on microscope slides and visualize using a confocal microscope.[10]

Phosphoproteomic Analysis

Advanced techniques like mass spectrometry are used for the large-scale identification and quantification of phosphorylation sites.[11]

  • Sample Preparation : Isolate proteins from treated and control IMCD cells.

  • Digestion : Digest the proteins into peptides using trypsin.[7]

  • Phosphopeptide Enrichment : Enrich for phosphorylated peptides using techniques like Immobilized Metal Affinity Chromatography (IMAC).[7][11]

  • Mass Spectrometry : Analyze the enriched phosphopeptides by Liquid Chromatography-Mass Spectrometry (LC-MS).[7][11]

  • Data Analysis : Identify and quantify the phosphorylation sites using specialized software.[7]

Conclusion

The reciprocal regulation of AQP2 phosphorylation at S256 and S261 provides a sophisticated mechanism for the fine-tuning of water reabsorption in the kidney. While S256 phosphorylation is the dominant signal for apical membrane localization in response to vasopressin, S261 phosphorylation is crucial for AQP2 internalization and intracellular trafficking. Understanding the intricate balance between these two phosphorylation events is essential for developing therapeutic strategies for water balance disorders.

References

Validating Specificity of Phospho-Serine 261 GATA-4 Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the intricate roles of the transcription factor GATA-4, particularly its regulation via phosphorylation at serine 261 (pSER261), the specificity of the antibodies used is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methods for validating anti-pSER261 GATA-4 antibody specificity, with a primary focus on the peptide blocking technique. Experimental protocols and supporting data are presented to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Comparison of Antibody Validation Methods

While peptide blocking is a widely used and accessible method for assessing antibody specificity, it is crucial to understand its limitations and consider complementary approaches for robust validation. The following table summarizes the key aspects of peptide blocking in comparison to other established techniques.

Validation MethodPrincipleAdvantagesDisadvantages
Peptide Blocking The antibody is pre-incubated with a synthetic peptide corresponding to the epitope (in this case, a phospho-peptide containing pSER261). If the antibody is specific, the peptide will block the antibody's binding site, leading to a diminished or absent signal in subsequent applications like Western blotting or immunohistochemistry.[1][2]- Relatively simple and cost-effective. - Directly assesses the antibody's ability to bind to the specific phospho-epitope.- Does not rule out off-target binding to other proteins that might share a similar epitope. - A negative result (no blocking) can be difficult to interpret (e.g., issues with peptide quality or experimental conditions).[3]
Genetic Knockout/Knockdown The target protein (GATA-4) is eliminated or its expression is significantly reduced in cells or tissues using techniques like CRISPR-Cas9 or siRNA. A specific antibody should show a corresponding loss of signal in these modified samples compared to wild-type controls.- Considered the gold standard for demonstrating target specificity. - Provides strong evidence that the antibody recognizes the intended protein.- Technically more complex and time-consuming to generate knockout/knockdown models. - Potential for off-target effects with RNAi.
Orthogonal Methods The results obtained with the antibody are compared with data from a different, antibody-independent method. For example, comparing immunohistochemistry results with mRNA expression data from in situ hybridization.- Provides independent confirmation of the target's expression pattern. - Increases confidence in the antibody's performance in a specific application.- Requires access to alternative technologies and datasets. - Concordance may not always be perfect due to post-transcriptional regulation.
Independent Antibody Validation Two or more distinct antibodies that recognize different epitopes on the same target protein are used. Consistent staining patterns between the independent antibodies support their specificity.- Reduces the likelihood of shared off-target binding. - Provides a good level of confidence in the observed localization or expression pattern.- Relies on the availability of multiple high-quality antibodies to the same target. - Both antibodies could potentially have the same non-specific binding, although this is less likely.[4]

Experimental Protocols

Peptide Blocking Protocol for Western Blotting

This protocol outlines the steps for validating an anti-pSER261 GATA-4 antibody using a peptide blocking assay in a Western blotting experiment.

Materials:

  • Anti-pSER261 GATA-4 antibody

  • Phospho-peptide (containing the pSER261 epitope of GATA-4)

  • Non-phospho-peptide (containing the unphosphorylated SER261 epitope of GATA-4)

  • Cell lysate known to express phosphorylated GATA-4

  • SDS-PAGE gels and blotting apparatus

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary and secondary antibody dilution buffers

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare Antibody-Peptide Mixtures:

    • Blocked Sample: In a microcentrifuge tube, mix the anti-pSER261 GATA-4 antibody with a 10-100 fold molar excess of the phospho-peptide.[5] The optimal ratio should be determined empirically.

    • Non-Phospho Control: In a separate tube, mix the antibody with the same molar excess of the non-phospho-peptide.

    • Unblocked Control: In a third tube, prepare the antibody in dilution buffer without any peptide.

    • Incubate all tubes at room temperature for 30 minutes to 2 hours with gentle agitation.[6]

  • SDS-PAGE and Western Blotting:

    • Separate the cell lysate by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Antibody Incubation:

    • Cut the membrane into three strips (if using the same lysate for all conditions).

    • Incubate one strip with the "Blocked Sample" mixture, one with the "Non-Phospho Control" mixture, and one with the "Unblocked Control" mixture overnight at 4°C.

  • Detection:

    • Wash the membranes thoroughly with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and develop the blot using a chemiluminescent substrate.

Expected Results:

  • Unblocked Control: A specific band at the expected molecular weight of GATA-4 should be observed.

  • Blocked Sample: The specific band should be significantly reduced or completely absent.

  • Non-Phospho Control: The specific band should remain, demonstrating that the antibody does not bind to the unphosphorylated form of the protein.

Signaling Pathway and Experimental Workflow

GATA-4 Phosphorylation at Serine 261 Signaling Pathway

Phosphorylation of the transcription factor GATA-4 at serine 261 is a key event in the cAMP/Protein Kinase A (PKA) signaling pathway, which is known to regulate gene expression in gonadal cells.[7] This phosphorylation event enhances the transcriptional activity of GATA-4.[7]

GATA4_pSER261_Pathway cluster_nucleus Nuclear Events extracellular Hormonal Signal (e.g., FSH, LH) receptor GPCR extracellular->receptor ac Adenylate Cyclase receptor->ac camp cAMP ac->camp atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates gata4 GATA-4 pka->gata4 Phosphorylates at SER261 gata4_p pSER261-GATA-4 nucleus Nucleus gata4_p->nucleus gene Target Gene Expression nucleus->gene

Caption: cAMP/PKA signaling pathway leading to GATA-4 phosphorylation at Serine 261.

Peptide Blocking Experimental Workflow

The following diagram illustrates the logical flow of a peptide blocking experiment to validate the specificity of an anti-pSER261 GATA-4 antibody.

Peptide_Blocking_Workflow start Start: Validate anti-pSER261 GATA-4 Ab prep_samples Prepare Samples: 1. Ab + pSER261 peptide 2. Ab + non-phospho peptide 3. Ab alone (Control) start->prep_samples incubate Pre-incubate mixtures prep_samples->incubate wb Perform Western Blot with target cell lysate incubate->wb detect Detect signal wb->detect analyze Analyze Results detect->analyze specific Result: Specific (Signal blocked by phospho-peptide only) analyze->specific Yes nonspecific Result: Non-specific (Signal not blocked or blocked by both peptides) analyze->nonspecific No

Caption: Workflow for validating antibody specificity using peptide blocking.

Conclusion

References

Cross-Validation of Western Blot and Mass Spectrometry for the Quantitative Analysis of pSER261-AQP2

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of Western Blotting and Mass Spectrometry for the analysis of Aquaporin-2 phosphorylated at serine 261 (pSER261-AQP2). It includes experimental data, detailed protocols, and visual workflows to assist researchers in the cross-validation of findings from these two powerful analytical techniques.

Aquaporin-2 (AQP2) is a water channel protein crucial for regulating water reabsorption in the kidneys.[1] Its function is modulated by phosphorylation at several sites, including serine 261. The phosphorylation state of S261 is of particular interest as it is involved in the vasopressin-mediated trafficking of AQP2.[2][3] Vasopressin, a key hormone in maintaining water balance, triggers a signaling cascade that leads to changes in AQP2 phosphorylation.[4][5] Specifically, vasopressin stimulation typically leads to a decrease in phosphorylation at S261, while phosphorylation at other sites like S256 and S269 increases.[2][6] Accurate quantification of pSER261-AQP2 is therefore essential for understanding the molecular mechanisms of water homeostasis and related disorders.

Western Blotting and Mass Spectrometry are two of the most common techniques for protein analysis. Western Blotting relies on the high specificity of antibodies to detect a target protein, while Mass Spectrometry identifies and quantifies peptides based on their mass-to-charge ratio, offering high-throughput capabilities and the ability to identify multiple phosphorylation sites simultaneously.[7][8] Cross-validation of data from both methods is a robust approach to ensure the accuracy and reliability of scientific findings.

Quantitative Data Comparison

The following table summarizes representative quantitative data for pSER261-AQP2 levels under control and vasopressin-stimulated conditions, as might be obtained from Western Blot and Mass Spectrometry experiments.

Experimental Condition Western Blot (Relative Densitometry Units) Mass Spectrometry (Normalized Spectral Counts)
Control 1.00 ± 0.121.00 ± 0.08
Vasopressin (1 nM) 0.45 ± 0.09[6]0.52 ± 0.06[3]

Data are represented as mean ± standard error of the mean (SEM) and are normalized to the control condition. The decrease in pSER261-AQP2 upon vasopressin stimulation is consistent with published findings.[3][6]

Signaling Pathway of AQP2 Regulation by Vasopressin

The diagram below illustrates the signaling cascade initiated by vasopressin, leading to the phosphorylation and dephosphorylation of AQP2 at key serine residues.

AQP2_Signaling_Pathway cluster_dephosphorylation Dephosphorylation Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 in Intracellular Vesicles PKA->AQP2_vesicle Phosphorylates S256 pS256_AQP2 pS256-AQP2 AQP2_vesicle->pS256_AQP2 Membrane_Translocation Apical Membrane Translocation pS256_AQP2->Membrane_Translocation pS261_AQP2 pS261-AQP2 pS261_AQP2->AQP2_vesicle Water_Reabsorption Increased Water Reabsorption Membrane_Translocation->Water_Reabsorption Phosphatase Phosphatase Phosphatase->pS261_AQP2 Dephosphorylates S261

Caption: Vasopressin signaling pathway regulating AQP2 phosphorylation and translocation.

Experimental Protocols

Western Blotting for pSER261-AQP2

This protocol outlines the key steps for detecting and quantifying pSER261-AQP2 using Western Blotting.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for pSER261-AQP2 (e.g., rabbit anti-pS261-AQP2) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the pSER261-AQP2 signal to a loading control (e.g., β-actin or total AQP2).

Mass Spectrometry for pSER261-AQP2

This protocol provides a general workflow for the identification and quantification of pSER261-AQP2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protein Extraction and Digestion:

    • Extract total protein from cell or tissue lysates.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphorylated peptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[3]

  • LC-MS/MS Analysis:

    • Separate the enriched phosphopeptides using nano-flow liquid chromatography.

    • Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • The mass spectrometer will perform data-dependent acquisition, selecting precursor ions for fragmentation (MS/MS).

  • Data Analysis:

    • Process the raw MS data using a database search engine (e.g., Mascot, Sequest) to identify peptides and their phosphorylation sites.

    • Quantify the relative abundance of the pSER261-AQP2 peptide using label-free quantification (e.g., spectral counting, precursor ion intensity) or label-based methods (e.g., SILAC, TMT).

    • Perform statistical analysis to determine significant changes in phosphorylation levels between experimental conditions.

Cross-Validation Workflow

The following diagram outlines a logical workflow for the cross-validation of Western Blot and Mass Spectrometry data for pSER261-AQP2 analysis.

Cross_Validation_Workflow cluster_WB Western Blot cluster_MS Mass Spectrometry Sample_Prep Sample Preparation (e.g., Cell Lysates) WB_Protocol Western Blot Protocol Sample_Prep->WB_Protocol MS_Protocol Mass Spectrometry Protocol Sample_Prep->MS_Protocol WB_Data Quantitative WB Data (Densitometry) WB_Protocol->WB_Data Cross_Validation Cross-Validation (Compare Datasets) WB_Data->Cross_Validation MS_Data Quantitative MS Data (Spectral Counts) MS_Protocol->MS_Data MS_Data->Cross_Validation Conclusion Validated Conclusion Cross_Validation->Conclusion

Caption: A workflow for the cross-validation of pSER261-AQP2 data from Western Blot and Mass Spectrometry.

References

S261 Phosphorylation of AQP2: A Modulator of Hsp70 Interaction and Aquaporin Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that the phosphorylation of aquaporin-2 (AQP2) at the Serine 261 (S261) residue plays a nuanced role in its interaction with Heat shock protein 70 (Hsp70). While phosphorylation at the adjacent Serine 256 (S256) site is a primary determinant in reducing Hsp70 binding, the phosphorylation status of S261 appears to further modulate this interaction, influencing AQP2's subcellular trafficking and degradation pathways.

Aquaporin-2 is a water channel protein crucial for regulating water reabsorption in the kidneys. Its trafficking to and from the apical plasma membrane of collecting duct cells is a tightly controlled process, primarily regulated by the hormone vasopressin and post-translational modifications, including phosphorylation. The interaction of AQP2 with chaperone proteins like Hsp70 is integral to its lifecycle, including folding, trafficking, and degradation.

This guide compares experimental findings on how S261 phosphorylation of AQP2 affects its interaction with Hsp70, providing quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Comparative Analysis of AQP2-Hsp70 Interaction

Experimental evidence, primarily from co-immunoprecipitation and pull-down assays, indicates that the phosphorylation state of the AQP2 C-terminal tail significantly impacts its affinity for Hsp70. While S256 phosphorylation is established as a key event that diminishes this interaction, recent studies have shed light on the contributing role of S261 phosphorylation.

AQP2 Variant Phosphorylation State Mimic Relative Hsp70 Binding Reference
Wild-Type (WT) AQP2-Baseline[1]
AQP2-S256DConstitutively phosphorylated S256Decreased[1]
AQP2-S256D-S261APhosphorylated S256, Non-phosphorylatable S261Increased (compared to AQP2-S256D)[1]
AQP2-S256D-S261DPhosphorylated S256, Constitutively phosphorylated S261Decreased (compared to AQP2-S256D-S261A)[1]

Table 1: Quantitative comparison of Hsp70 binding to AQP2 phosphomimetic mutants. Data is presented as relative changes in binding affinity observed in co-immunoprecipitation experiments.

These findings suggest that while S256 phosphorylation is the dominant signal for reducing Hsp70 binding, the dephosphorylation of S261 (mimicked by the S261A mutant) can partially rescue this interaction. Conversely, phosphorylation at both S256 and S261 appears to further decrease the affinity for Hsp70.

Signaling Pathway and Experimental Workflow

The regulation of the AQP2-Hsp70 interaction by phosphorylation is a key component of the vasopressin signaling cascade that governs water reabsorption in the kidney.

AQP2_Hsp70_Interaction cluster_signaling Vasopressin Signaling Cascade cluster_aqp2_regulation AQP2 Regulation Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R binds AC Adenylyl Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates AQP2 AQP2 PKA->AQP2 phosphorylates S256 pS261_AQP2 pS261-AQP2 PKA->pS261_AQP2 dephosphorylates S261 AQP2->pS261_AQP2 constitutively phosphorylated Hsp70 Hsp70 AQP2->Hsp70 strong interaction pS256_AQP2 pS256-AQP2 pS256_AQP2->Hsp70 reduced interaction pS261_AQP2->Hsp70 modulates interaction

Figure 1: Signaling pathway of AQP2-Hsp70 interaction regulation by vasopressin-induced phosphorylation.

The experimental validation of this interaction is typically performed using co-immunoprecipitation followed by western blotting.

CoIP_Workflow start Cell Lysate containing AQP2 mutants and Hsp70 incubation Incubate with anti-AQP2 antibody start->incubation capture Capture with Protein A/G beads incubation->capture wash Wash to remove non-specific binding capture->wash elution Elute protein complexes wash->elution analysis Analyze by SDS-PAGE and Western Blot elution->analysis

Figure 2: Experimental workflow for Co-Immunoprecipitation of AQP2 and Hsp70.

Experimental Protocols

Co-Immunoprecipitation of AQP2 and Hsp70

This protocol is adapted from methodologies described in studies investigating AQP2 protein interactions.[2]

  • Cell Lysis:

    • Culture cells (e.g., MDCK or mpkCCD cells) expressing wild-type or mutant AQP2 to confluence.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add a primary antibody against AQP2 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer.

    • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform Western blotting using primary antibodies against Hsp70 and AQP2 to detect the co-immunoprecipitated proteins.

GST Pull-Down Assay for AQP2-Hsp70 Interaction

This protocol provides an in vitro method to assess the direct interaction between AQP2 and Hsp70.

  • Protein Expression and Purification:

    • Express and purify a GST-tagged C-terminal fragment of AQP2 (GST-AQP2-C-term) from E. coli.

    • Express and purify recombinant Hsp70.

  • Binding Reaction:

    • Immobilize the purified GST-AQP2-C-term on glutathione-sepharose beads by incubating for 1-2 hours at 4°C.

    • Wash the beads to remove unbound GST-fusion protein.

    • Incubate the beads with purified recombinant Hsp70 in a binding buffer (e.g., PBS with 0.1% Triton X-100) for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads extensively with binding buffer to remove non-specifically bound Hsp70.

    • Elute the protein complexes using a high-salt buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Hsp70 antibody. A GST-only control should be run in parallel to ensure the specificity of the interaction.

Conclusion

The phosphorylation of AQP2 at S261 serves as a regulatory layer in the intricate process of AQP2 trafficking. Experimental data indicates that while S256 phosphorylation is a primary switch that reduces Hsp70 binding, the phosphorylation status of S261 fine-tunes this interaction. Specifically, dephosphorylation at S261 in the context of a phosphorylated S256 can partially restore Hsp70 binding, suggesting a model where a specific "phosphorylation code" on the AQP2 C-terminus dictates its interaction with key regulatory proteins and, consequently, its cellular fate. This detailed understanding of the molecular mechanisms governing AQP2 trafficking is essential for researchers in nephrology and drug development professionals targeting water balance disorders.

References

Comparative analysis of AQP2 phospho-sites (S256, S261, S264, S269).

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Aquaporin-2 Phosphorylation at S256, S261, S264, and S269: A Guide for Researchers

The regulation of water reabsorption in the kidney is a finely tuned process orchestrated by the water channel protein Aquaporin-2 (AQP2). The trafficking of AQP2 to the apical membrane of collecting duct principal cells is critically dependent on a series of phosphorylation events within its C-terminal tail. This guide provides a comparative analysis of four key phosphorylation sites: Serine 256 (S256), Serine 261 (S261), Serine 264 (S264), and Serine 269 (S269), offering insights for researchers and professionals in drug development.

Data Presentation: A Comparative Overview

The phosphorylation status of these four serine residues is dynamically regulated, primarily by the antidiuretic hormone vasopressin (AVP). The following table summarizes the key characteristics and functional consequences associated with each phospho-site.

FeatureS256S261S264S269
Primary Kinase Protein Kinase A (PKA)[1][2][3], Ribosomal S6 Kinase (RSK)[4][5]p38-MAPK, ERK1/2, JNK, CDK1/5[2]Protein Kinase C (PKC)[6], Casein Kinase II[1]Unknown, but PKA activity is implicated[7]
Effect of Vasopressin Increased phosphorylation[1][2]Decreased phosphorylation[1][2][8]Increased phosphorylation[1][9]Increased phosphorylation[1][10]
Primary Function Promotes exocytosis and trafficking to the apical membrane[3][7]Associated with ubiquitination and proteasomal degradation[2][6]Unclear; may be involved in intracellular sorting or targeting to exosomes[6][11]Promotes retention at the apical plasma membrane by reducing endocytosis[6][7][10][12]
Subcellular Localization of Phospho-form Intracellular vesicles and apical plasma membrane[7][13]Predominantly intracellular vesicles[6][8]Intracellular vesicles, apical and basolateral membranes upon stimulation[6][9]Exclusively at the apical plasma membrane[6][10]
Interaction with Trafficking Machinery Phosphorylation reduces interaction with endocytic proteins (Hsc70/Hsp70)[1][7]Phosphorylation increases ubiquitination[6]May interact with LIP5 for sorting[6]Phosphorylation inhibits interaction with Sipa1l1, a protein promoting endocytosis[6]

Quantitative Insights into AQP2 Phosphorylation

Quantitative analysis of AQP2 phosphorylation provides a clearer picture of the dynamic changes occurring in response to hormonal stimulation. The following data, derived from studies on rat inner medullary collecting duct (IMCD) cells, highlights the percentage of total AQP2 phosphorylated at specific sites with and without vasopressin (dDAVP) stimulation.

Phospho-siteConditionPercentage of Total AQP2 Phosphorylated
pS256 BaselineHigh (constitutively)[14][15]
dDAVPNo significant increase in some studies[14][15], but increased in water-loaded rats[15]
pS261 Baseline~24-fold more abundant than pS256[16]
dDAVPDecreased abundance[16]
pS264 Baseline & dDAVPGenerally below 5%[14][15]
pS269 Baseline~3%[14][15]
dDAVPIncreased to ~26%[14][15]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the regulatory mechanisms, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying AQP2 phosphorylation.

AQP2_Signaling_Pathway cluster_vasopressin Vasopressin Signaling cluster_aqp2 AQP2 Regulation V2R V2 Receptor AC Adenylyl Cyclase V2R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates pS256 pS256-AQP2 PKA->pS256 phosphorylates pS269 pS269-AQP2 PKA->pS269 leads to phosphorylation MAPK p38/ERK PKA->MAPK inhibits AVP Vasopressin AVP->V2R binds AQP2_vesicle AQP2 in Vesicles ApicalMembrane Apical Membrane Insertion pS256->ApicalMembrane promotes Endocytosis Endocytosis pS269->Endocytosis inhibits pS261 pS261-AQP2 Degradation Proteasomal Degradation pS261->Degradation promotes MAPK->pS261 phosphorylates

Caption: Signaling pathways regulating AQP2 phosphorylation and trafficking.

Experimental_Workflow start Start: Cell Culture/Animal Model treatment Treatment (e.g., Vasopressin, Inhibitors) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blotting sds_page->western_blot primary_ab Primary Antibody Incubation (anti-total AQP2, anti-phospho-AQP2) western_blot->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis end End: Comparative Analysis analysis->end

Caption: A typical experimental workflow for analyzing AQP2 phosphorylation.

Experimental Protocols

A detailed understanding of the methodologies is crucial for reproducing and building upon existing research.

Site-Directed Mutagenesis

To investigate the specific role of each phosphorylation site, site-directed mutagenesis is employed to create non-phosphorylatable (serine to alanine, e.g., S256A) or phospho-mimetic (serine to aspartic or glutamic acid, e.g., S256D) mutants of AQP2.[7][9]

  • Vector: AQP2 cDNA is cloned into a suitable expression vector (e.g., pcDNA3.1).

  • Mutagenesis: Point mutations are introduced using a commercially available kit (e.g., QuikChange Site-Directed Mutagenesis Kit).

  • Sequencing: The entire coding sequence of the mutated AQP2 is verified by DNA sequencing.

  • Transfection: The constructs are then transfected into a suitable cell line (e.g., MDCK or LLC-PK1 cells) for expression and functional analysis.[8]

Immunoblotting for Phospho-AQP2

This technique is used to quantify the relative abundance of total and phosphorylated AQP2.

  • Sample Preparation: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[17]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[17]

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for total AQP2 or for a specific phospho-site (e.g., anti-pS256-AQP2). This is followed by incubation with an HRP-conjugated secondary antibody.[17]

  • Detection and Analysis: The signal is detected using a chemiluminescent substrate, and band intensities are quantified using densitometry. The ratio of phospho-AQP2 to total AQP2 is then calculated.[17]

Immunofluorescence and Confocal Microscopy

This method is used to visualize the subcellular localization of total and phosphorylated AQP2.

  • Cell Preparation: Cells grown on coverslips are treated as required, then fixed with paraformaldehyde and permeabilized with Triton X-100.

  • Staining: Cells are incubated with primary antibodies against total AQP2 or a specific phospho-form, followed by a fluorescently labeled secondary antibody. Nuclei can be counterstained with DAPI.

  • Imaging: Images are acquired using a confocal microscope to determine the localization of AQP2 (e.g., apical membrane vs. intracellular vesicles).

Phosphoproteomic Analysis

Mass spectrometry-based phosphoproteomics allows for the identification and quantification of phosphorylation sites on a large scale.[18][19]

  • Enrichment: Phosphopeptides from cell or tissue lysates are enriched using techniques like Immobilized Metal Affinity Chromatography (IMAC).[18][19]

  • Mass Spectrometry: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific phosphorylation sites and their relative abundance.[18][19]

Conclusion

The phosphorylation of AQP2 at S256, S261, S264, and S269 represents a complex and tightly regulated mechanism that governs water homeostasis. While S256 and S269 phosphorylation are key events in promoting AQP2 presence at the apical membrane, S261 phosphorylation appears to be a signal for its removal. The precise role of S264 phosphorylation requires further investigation. A thorough understanding of these phosphorylation events and the signaling pathways that control them is essential for the development of novel therapeutic strategies for water balance disorders.

References

AQP2 Knockout Tissue: The Gold Standard Negative Control for pSER261 Antibody Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of negative controls for the validation of phospho-Serine261 Aquaporin-2 (pSER261 AQP2) antibodies, establishing AQP2 knockout tissue as the definitive standard.

The aquaporin-2 (AQP2) water channel, predominantly expressed in the principal cells of the kidney's collecting ducts, is crucial for regulating body water balance. Its activity is finely tuned by phosphorylation at several sites, including Serine 261 (pSER261), which is implicated in the trafficking and regulation of AQP2. Consequently, antibodies targeting pSER261 are invaluable tools for studying renal physiology and related pathologies. However, ensuring the specificity of these antibodies is a critical prerequisite for accurate experimental outcomes.

The Unambiguous Negative Control: AQP2 Knockout Tissue

The most rigorous method to validate the specificity of an antibody is to test it on a biological sample that completely lacks the target protein. In the context of the pSER261 AQP2 antibody, tissue from an AQP2 knockout (KO) mouse serves as the ideal negative control. These genetically engineered models do not express the AQP2 protein, and therefore, the pSER261 epitope is absent.

A specific antibody against pSER261 AQP2 should yield a strong positive signal in the apical membrane of collecting duct principal cells in wild-type (WT) kidney tissue, where the phosphorylated protein is localized. In stark contrast, the same antibody should produce no staining in the corresponding cells of AQP2 KO kidney tissue. This binary result provides unequivocal evidence of the antibody's specificity for the AQP2 protein. Studies have successfully utilized AQP2 knockout mice to confirm the absence of AQP2 protein in the renal collecting ducts, underscoring the validity of this approach.[1][2][3]

Comparison of Negative Control Strategies

While AQP2 knockout tissue represents the gold standard, other negative control methods are available. The following table compares these alternatives, highlighting their respective strengths and limitations.

Negative Control MethodPrincipleProsCons
AQP2 Knockout Tissue The target protein (AQP2) is genetically ablated, ensuring the complete absence of the pSER261 epitope.Provides the most definitive evidence of antibody specificity.[1][4]Requires access to specialized and costly knockout animal models.
Peptide Absorption The antibody is pre-incubated with a synthetic peptide corresponding to the pSER261 AQP2 epitope, which blocks the antibody's binding site.[5]Relatively inexpensive and straightforward to perform.Incomplete blocking can lead to residual staining. Does not rule out off-target binding to other proteins with similar epitopes.
Secondary Antibody Only The primary antibody is omitted from the staining protocol to control for non-specific binding of the secondary antibody.Essential for every immunohistochemistry experiment to validate the detection system.Does not provide any information about the specificity of the primary antibody.
Isotype Control A non-immune antibody of the same isotype and from the same host species as the primary antibody is used at the same concentration.Controls for non-specific binding of the primary antibody's Fc region to the tissue.May not accurately reflect the non-specific binding of the antigen-binding region of the specific primary antibody.

Experimental Data: Expected Outcomes

The following table summarizes the expected quantitative outcomes from an immunohistochemical (IHC) experiment designed to validate a pSER261 AQP2 antibody.

SamplePrimary AntibodyExpected Staining Intensity (Arbitrary Units)Interpretation
Wild-Type KidneypSER261 AQP2+++Positive staining confirms antibody recognition of the target in its native context.
AQP2 Knockout Kidney pSER261 AQP2 - Absence of staining validates the antibody's specificity for the AQP2 protein.
Wild-Type KidneypSER261 AQP2 + pSER261 Peptide-Successful blocking of the antibody binding site by the competing peptide.
Wild-Type KidneyNo Primary Antibody-The secondary antibody does not bind non-specifically to the tissue.
Wild-Type KidneyIsotype Control-The primary antibody's isotype does not contribute to non-specific staining.

Signaling Pathway and Experimental Workflow

The phosphorylation of AQP2 at Serine 261 is a key event in the vasopressin signaling pathway, which regulates water reabsorption in the kidney.

AQP2_Signaling Vasopressin Vasopressin V2 Receptor V2 Receptor Vasopressin->V2 Receptor binds G Protein G Protein V2 Receptor->G Protein activates Adenylate Cyclase Adenylate Cyclase G Protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA activates AQP2 Vesicle AQP2 Vesicle PKA->AQP2 Vesicle phosphorylates AQP2 pSER261 AQP2 pSER261 AQP2 AQP2 Vesicle->pSER261 AQP2 Apical Membrane Apical Membrane pSER261 AQP2->Apical Membrane trafficking to Water Reabsorption Water Reabsorption Apical Membrane->Water Reabsorption facilitates

Vasopressin signaling pathway leading to AQP2 phosphorylation and membrane insertion.

The experimental workflow for validating the pSER261 AQP2 antibody using knockout tissue is a critical process to ensure data integrity.

Antibody_Validation_Workflow cluster_tissue Tissue Preparation cluster_staining Immunohistochemistry cluster_analysis Analysis WT_Kidney Wild-Type Kidney Stain_WT Stain with pSER261 Ab WT_Kidney->Stain_WT KO_Kidney AQP2 KO Kidney Stain_KO Stain with pSER261 Ab KO_Kidney->Stain_KO Imaging Microscopy & Imaging Stain_WT->Imaging Stain_KO->Imaging Quantification Quantitative Analysis Imaging->Quantification Result Compare Staining Quantification->Result Validation Antibody Specificity Validated Result->Validation No signal in KO Rejection Antibody Lacks Specificity Result->Rejection Signal in KO

References

Diphosphorylation of AQP2 at S256 and S261: A Comparative Guide to its Functional Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional relevance of diphosphorylation of Aquaporin-2 (AQP2) at serine 256 (S256) and serine 261 (S261), placing it in the context of other key phosphorylation events. Experimental data is presented to objectively compare the effects of different phosphorylation states on AQP2 trafficking and function. Detailed experimental protocols for key assays are also included.

Functional Relevance of AQP2 Phosphorylation at S256 and S261

Aquaporin-2 (AQP2) is the primary water channel in the kidney collecting duct principal cells, playing a crucial role in maintaining water homeostasis. Its translocation to the apical plasma membrane, a process tightly regulated by the hormone vasopressin, is essential for water reabsorption. This process is orchestrated by a series of phosphorylation and dephosphorylation events on the C-terminal tail of AQP2. Among these, the phosphorylation states of S256 and S261 are of particular interest due to their opposing roles in response to vasopressin.

Key Findings:

  • S256 Phosphorylation is the Dominant Signal for Membrane Trafficking: Phosphorylation of AQP2 at S256 is a critical and primary event in the vasopressin signaling cascade, leading to the translocation of AQP2 from intracellular vesicles to the apical plasma membrane.[1] This phosphorylation event is necessary for the vasopressin-induced accumulation of AQP2 at the cell surface.

  • S261 Phosphorylation is Inversely Regulated by Vasopressin: In contrast to S256, vasopressin stimulation leads to a decrease in the phosphorylation of S261.[2][3] Under basal conditions, AQP2 is predominantly phosphorylated at S261 and resides in intracellular vesicles.[2]

  • Diphosphorylation (pS256/pS261) and its Role: While vasopressin stimulation leads to an increase in S256 phosphorylation and a decrease in S261 phosphorylation, a diphosphorylated (pS256/pS261) state of AQP2 has been identified.[4] The abundance of this diphosphorylated form increases upon vasopressin treatment, suggesting a potential role in the intricate regulation of AQP2 trafficking.[4] However, studies using phosphomimetic mutants suggest that the phosphorylation state of S256 is dominant over S261 in determining the subcellular localization of AQP2.[1]

  • Impact on Water Permeability: Direct measurement of water permeability in proteoliposomes reconstituted with AQP2 mutants has shown that phosphorylation at S256 enhances the intrinsic water permeability of the AQP2 channel.[5][6] In contrast, the phosphorylation state of S261 does not appear to affect the water permeability of the channel.[5][6]

Comparative Analysis of AQP2 Phosphorylation States

The functional outcome of AQP2 activity is a result of the interplay between different phosphorylation sites. The following tables summarize the quantitative data on the changes in phosphorylation and the functional consequences of different phosphorylation states.

Table 1: Vasopressin-Induced Changes in AQP2 Phosphorylation

Phosphorylation SiteChange upon Vasopressin (dDAVP) StimulationFold Change/Abundance ChangeReference
pS256 Increase7.2-fold increase[4]
pS261 Decrease2.5-fold decrease[4]
pS256/pS261 (diphospho) Increase2.67-fold increase[4]
pS264 Increase-
pS269 Increase>10-fold increase

Table 2: Functional Comparison of AQP2 Phosphorylation Mutants

AQP2 MutantMimics Phosphorylation StateSubcellular Localization (without vasopressin)Subcellular Localization (with vasopressin)Water Permeability (relative to non-phosphorylated WT)Reference
Wild-Type (WT) -Intracellular vesiclesApical plasma membrane1.0[5][6]
S256A Non-phosphorylated at S256Intracellular vesiclesIntracellular vesiclesSimilar to non-phosphorylated WT[5][6]
S256D Phosphorylated at S256Apical plasma membraneApical plasma membraneIncreased[5][6]
S261A Non-phosphorylated at S261Intracellular vesiclesApical plasma membraneSimilar to non-phosphorylated WT[5][6]
S261D Phosphorylated at S261Intracellular vesiclesApical plasma membraneSimilar to non-phosphorylated WT[5][6]
S256A/S261A Non-phosphorylated at S256 & S261Intracellular vesiclesIntracellular vesicles-[1]
S256D/S261D Phosphorylated at S256 & S261Apical plasma membraneApical plasma membrane-[1]

Signaling Pathways and Experimental Workflows

Vasopressin Signaling Pathway Leading to AQP2 Phosphorylation

The binding of vasopressin to its V2 receptor on the basolateral membrane of principal cells initiates a signaling cascade that culminates in the phosphorylation of AQP2.

Vasopressin_Signaling cluster_membrane Plasma Membrane V2R Vasopressin V2 Receptor Gs Gαs V2R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Vasopressin Vasopressin Vasopressin->V2R binds Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicle AQP2 in intracellular vesicles PKA->AQP2_vesicle phosphorylates at S256 pS261_dephospho pS261 dephosphorylation PKA->pS261_dephospho promotes pS256_AQP2 pS256-AQP2 AQP2_vesicle->pS256_AQP2 Membrane_insertion Apical Membrane Insertion pS256_AQP2->Membrane_insertion

Caption: Vasopressin signaling pathway leading to AQP2 phosphorylation and membrane insertion.

Experimental Workflow for Studying AQP2 Phosphorylation and Trafficking

A typical workflow to investigate the phosphorylation and subcellular localization of AQP2 involves cell culture, stimulation, and subsequent analysis by immunoblotting and immunofluorescence.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_wb Western Blotting cluster_if Immunofluorescence Cell_culture Culture renal epithelial cells (e.g., MDCK, LLC-PK1) Stimulation Stimulate with vasopressin (dDAVP) or vehicle control Cell_culture->Stimulation Lysis Cell Lysis Stimulation->Lysis Fixation Cell Fixation & Permeabilization Stimulation->Fixation SDS_PAGE SDS-PAGE Lysis->SDS_PAGE IF_Blocking Blocking Fixation->IF_Blocking Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-pS256, anti-pS261, anti-total AQP2) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection & Quantification Secondary_Ab->Detection IF_Primary_Ab Incubate with primary antibody (anti-AQP2) IF_Blocking->IF_Primary_Ab IF_Secondary_Ab Incubate with fluorescently-labeled secondary antibody IF_Primary_Ab->IF_Secondary_Ab Imaging Confocal Microscopy & Image Analysis IF_Secondary_Ab->Imaging

Caption: General experimental workflow for analyzing AQP2 phosphorylation and trafficking.

Experimental Protocols

Western Blotting for Phosphorylated AQP2

This protocol is adapted from established methods for detecting phosphorylated AQP2.[7]

Materials:

  • Cultured renal collecting duct cells (e.g., mpkCCD) or isolated inner medullary collecting ducts (IMCDs).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane and transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-total AQP2, anti-phospho-S256 AQP2, anti-phospho-S261 AQP2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Treat cells with vasopressin or vehicle control for the desired time.

  • Lyse cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using image analysis software and normalize phosphorylated AQP2 levels to total AQP2.

Immunofluorescence for AQP2 Trafficking

This protocol provides a general framework for visualizing AQP2 subcellular localization.[7]

Materials:

  • Cultured renal epithelial cells grown on permeable supports or coverslips.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% normal goat serum in PBS).

  • Primary antibody: anti-AQP2.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Mounting medium.

Procedure:

  • Treat cells with vasopressin or vehicle control.

  • Wash cells twice with ice-cold PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with primary anti-AQP2 antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize and capture images using a confocal microscope.

  • Analyze the subcellular distribution of AQP2.

Water Permeability Assay in Proteoliposomes

This method allows for the direct measurement of the water channel activity of AQP2 in a reconstituted system.[5][6]

Materials:

  • Purified recombinant AQP2 (wild-type and mutants).

  • Lipids (e.g., E. coli polar lipids).

  • Dialysis buffer.

  • Sucrose (B13894) solutions of varying osmolarity.

  • Stopped-flow light scattering apparatus.

Procedure:

  • Reconstitute purified AQP2 into liposomes by dialysis.

  • Extrude the proteoliposomes through polycarbonate filters to form unilamellar vesicles of a defined size.

  • Rapidly mix the proteoliposome suspension with a hyperosmotic sucrose solution in a stopped-flow apparatus.

  • Monitor the change in scattered light intensity at 90 degrees as the vesicles shrink due to water efflux.

  • Fit the time course of vesicle volume change to an exponential function to calculate the osmotic water permeability coefficient (Pf).

  • Compare the Pf values of proteoliposomes containing different AQP2 phosphorylation mutants.

Conclusion

The diphosphorylation of AQP2 at S256 and S261 is a key regulatory mechanism in the control of water reabsorption in the kidney. While S256 phosphorylation is the dominant signal for promoting the translocation of AQP2 to the apical plasma membrane and enhancing its intrinsic water permeability, the dephosphorylation of S261 appears to be a permissive step in this process. The interplay between these and other phosphorylation sites allows for a fine-tuned and rapid response to changes in the body's hydration status. Understanding the intricate details of these phosphorylation events is critical for the development of novel therapeutic strategies for water balance disorders such as nephrogenic diabetes insipidus.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Aquaporin-2 (254-267), pSER261, human

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for the safe handling and disposal of the synthetic phosphorylated peptide, Aquaporin-2 (254-267), pSER261, human. The information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and operational integrity. This peptide is a fragment of the human aquaporin-2 (AQP2) protein phosphorylated at serine 261 and is involved in vasopressin signaling in the renal-collecting duct.[1][2][3] For research use only, this product is not intended for diagnostic, therapeutic, or cosmetic applications.[2]

Immediate Safety and Handling Protocols

As the chemical, physical, and toxicological properties of this specific peptide have not been thoroughly investigated, it should be handled with care, treating it as a potentially hazardous material.[4][5] Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE): The primary defense against accidental exposure is the consistent use of appropriate PPE.[6]

  • Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile). Change them immediately if they become contaminated.[6]

  • Eye Protection: Safety glasses or goggles are required to protect against splashes, especially when reconstituting the lyophilized powder.[6]

  • Lab Coat: A protective lab coat or gown must be worn over standard clothing.[6]

  • Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[6]

Handling and Storage: Proper handling and storage are critical to maintain personnel safety and peptide stability.

ParameterGuidelineSource
Storage Temperature Store lyophilized peptide at -20°C or colder for long-term stability.[2][3][7][8]
Equilibration Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[7][8]
Work Area Handle the peptide in a designated, clean, and organized laboratory area.[6]
Cross-Contamination Use sterile, fresh equipment for each handling step to maintain peptide integrity.[6]
Solutions For peptides with free cysteines (not present in this sequence), use degassed acidic buffers to prevent oxidation. For reconstituted solutions, store in aliquots and avoid repeated freeze-thaw cycles.[7][8]
Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid ProcedureSource
Skin Contact Wash the affected area with soap and copious amounts of water for at least 15 minutes.[4][6]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek medical attention.[4][6]
Inhalation Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][6]
Ingestion If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[4][5]
Spill Wear protective equipment, absorb the spill with sand or vermiculite, place it in a closed container for disposal, and then ventilate and wash the area thoroughly.[4][5]
Proper Disposal Procedures

Disposal of synthetic peptides must comply with all local, state, and federal regulations. Never dispose of peptides in the regular trash or down the drain. [6]

  • Waste Segregation: All materials contaminated with the peptide, including used vials, pipette tips, and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container within the laboratory.[6]

  • Deactivation: While specific deactivation protocols for this peptide are not available, treating it as a standard hazardous chemical waste is the safest approach.

  • Institutional Protocol: Coordinate with your institution's Environmental Health and Safety (EH&S) department for the collection and disposal of the hazardous waste.[6] They will ensure that the waste is managed by a licensed hazardous waste disposal contractor.

Product and Experimental Information

Peptide Specifications
SpecificationDetailsSource
Full Name This compound[1][2][3]
Sequence (3-Letter) H-Arg-Gln-Ser-Val-Glu-Leu-His-pSer-Pro-Gln-Ser-Leu-Pro-Arg-OH[2][3]
Sequence (1-Letter) RQSVELH-pS-PQSLPR[3]
Molecular Weight 1713.9 g/mol [3]
Form Lyophilized solid[3]
Purity ≥95% by HPLC[3]
Aquaporin-2 Signaling Pathway

Aquaporin-2 (AQP2) translocation to the apical membrane of kidney collecting duct cells is a critical process for water reabsorption, primarily regulated by the hormone vasopressin.[9][10] The binding of vasopressin to its V2 receptor initiates a cAMP-PKA signaling cascade, leading to the phosphorylation of AQP2 at key serine residues, including Ser261.[11][12][13] This phosphorylation event is a crucial step for the trafficking of AQP2-containing vesicles to the plasma membrane.[11][13]

Aquaporin2_Signaling_Pathway cluster_cell Collecting Duct Principal Cell cluster_basolateral Basolateral Membrane cluster_apical Apical Membrane V2R Vasopressin Receptor (V2R) Gs Gs Protein V2R->Gs activates AQP2_mem Aquaporin-2 (AQP2) Water Water Reabsorption AQP2_mem->Water AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle phosphorylates (at Ser261) pAQP2_vesicle Phosphorylated AQP2 Vesicle pAQP2_vesicle->AQP2_mem translocates & fuses Vasopressin Vasopressin Vasopressin->V2R binds

Figure 1: Vasopressin-induced AQP2 signaling pathway in kidney cells.
Experimental Protocol: Phosphopeptide Enrichment and Analysis

To study peptides like Aquaporin-2 (254-267), pSER261, researchers often use phosphoproteomic workflows to identify and quantify phosphorylation events. A typical experiment involves protein digestion, enrichment of phosphorylated peptides, and analysis by mass spectrometry.[14][15]

Objective: To isolate and identify the phosphorylated peptide from a complex biological sample.

Methodology:

  • Sample Lysis and Protein Extraction:

    • Harvest cells or tissues and immediately snap-freeze in liquid nitrogen to preserve phosphorylation states.[14]

    • Lyse samples on ice in a buffer containing comprehensive phosphatase and protease inhibitors to prevent enzymatic degradation.[16]

    • Quantify total protein concentration using a standard assay (e.g., BCA).

  • Protein Digestion:

    • Reduce disulfide bonds using Dithiothreitol (DTT) and alkylate free thiols with iodoacetamide.

    • Digest the protein sample into smaller peptides using a sequencing-grade protease, such as trypsin, typically overnight at 37°C.[16]

    • Terminate the digestion by adding an acid like trifluoroacetic acid (TFA) or formic acid.[16]

  • Phosphopeptide Enrichment:

    • Since phosphopeptides are often low in abundance, an enrichment step is critical.[17]

    • Use Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) affinity chromatography, which selectively bind to the negatively charged phosphate (B84403) groups on the peptides.[14][15][17]

    • Wash the enrichment resin to remove non-phosphorylated peptides.

    • Elute the bound phosphopeptides using a high-pH buffer or a solution containing a phosphate-competing agent.

  • Mass Spectrometry Analysis:

    • Analyze the enriched phosphopeptide sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]

    • The mass spectrometer will determine the mass-to-charge ratio of the peptide (MS1 scan) and then fragment the peptide to determine its amino acid sequence (MS2 scan), confirming the identity and precise location of the phosphorylation site.

Phosphopeptide Analysis Workflow

The following diagram illustrates the logical flow of a typical phosphoproteomics experiment.

Phosphoproteomics_Workflow Start Biological Sample (Cells or Tissue) Lysis Lysis with Phosphatase & Protease Inhibitors Start->Lysis Digestion Protein Reduction, Alkylation & Digestion (e.g., Trypsin) Lysis->Digestion Enrichment Phosphopeptide Enrichment (e.g., TiO2 or IMAC) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis: Sequence Identification & Site Localization LCMS->DataAnalysis End Identified Phosphopeptide (e.g., AQP2-pSER261) DataAnalysis->End

Figure 2: General experimental workflow for phosphopeptide analysis.

References

Essential Safety and Operational Guide for Handling Aquaporin-2 (254-267), pSER261, Human

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of the bioactive peptide, Aquaporin-2 (254-267), pSER261, human. The information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and maintain the integrity of the product.

Immediate Safety and Handling Information

While specific hazard data for this synthetic peptide is not extensively established, it is prudent to handle it as a potentially hazardous chemical. Avoid inhalation, and skin and eye contact. The following table summarizes the recommended personal protective equipment (PPE).

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately after contact with the peptide.
Respiratory Protection Dust Mask/RespiratorRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.

Operational Plan: From Storage to Disposal

Proper handling and disposal are critical for laboratory safety and environmental compliance.

Receiving and Storage:

  • Upon Receipt: Inspect the vial for damage.

  • Storage of Lyophilized Peptide: Store at -20°C for long-term stability.[1] For short-term use, refrigeration at 4°C is acceptable.[1] Keep the vial tightly sealed and protected from light.

  • Storage of Peptide in Solution: It is not recommended to store peptides in solution for extended periods.[1] If necessary, use sterile buffers at pH 5-6, create single-use aliquots to avoid freeze-thaw cycles, and store at -20°C.[2]

Handling and Reconstitution:

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[1]

  • Wear appropriate PPE as detailed in the table above.

  • Weigh the desired amount of peptide quickly in a clean, designated area.

  • To reconstitute, use a sterile, appropriate solvent. The choice of solvent depends on the peptide's properties and the intended application. For many peptides, sterile distilled water or a dilute acetic acid solution is a good starting point.

  • Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking.

Disposal Plan:

  • Solid Waste: All materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled, and leak-proof hazardous waste container.

  • Liquid Waste: Aqueous solutions containing the peptide should be collected in a separate, sealed, and clearly labeled container for chemical waste. Do not dispose of down the drain.

  • Institutional Guidelines: Always consult and follow your institution's Environmental Health & Safety (EHS) department guidelines for hazardous waste disposal.

Experimental Protocols: A Representative Application

The Aquaporin-2 (254-267), pSER261 peptide is a fragment of the human aquaporin-2 (AQP2) protein phosphorylated at Ser261. This phosphorylation is a key event in the vasopressin signaling pathway, which regulates water reabsorption in the kidneys.[3][4] A primary application for this peptide in a research setting is in immunoassays, such as Western Blotting, to characterize the specificity of phospho-specific AQP2 antibodies.

Protocol: Antibody Specificity Test using Phospho-Peptide Competition in Western Blotting

This protocol describes how to use the pSER261 peptide to confirm that a primary antibody specifically recognizes the phosphorylated form of AQP2.

  • Prepare Protein Lysates: Obtain protein lysates from cells or tissues known to express AQP2.

  • Gel Electrophoresis and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking:

    • Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

  • Antibody Incubation with Peptide Competition:

    • Prepare two tubes of the primary anti-pSER261 AQP2 antibody diluted in 1% BSA/TBST.

    • Tube A (Control): Add only the primary antibody.

    • Tube B (Competition): Add the primary antibody and the this compound peptide to a final concentration of 1-10 µg/mL.

    • Incubate both tubes at 4°C for at least 2 hours with gentle agitation to allow the peptide to bind to the antibody.

  • Membrane Incubation:

    • Cut the membrane to separate lanes if necessary, or use a multi-screen apparatus.

    • Incubate one part of the membrane with the antibody solution from Tube A and the other with the solution from Tube B overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in TBST, for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again as in step 6.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.

Expected Outcome: A specific band for phosphorylated AQP2 should be visible on the membrane incubated with the antibody alone (from Tube A). This band should be significantly reduced or absent on the membrane incubated with the antibody-peptide mixture (from Tube B), demonstrating that the peptide successfully competed for antibody binding and confirming the antibody's specificity for the phosphorylated epitope.

Visualizations: Signaling Pathway and Experimental Workflow

Vasopressin_Signaling_Pathway cluster_cell Collecting Duct Principal Cell Vasopressin Vasopressin (AVP) V2R V2 Receptor Vasopressin->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 (AQP2) PKA->AQP2 Phosphorylates at Ser261 AQP2_vesicle AQP2 Vesicle pAQP2 pS261-AQP2 Membrane Apical Membrane Insertion pAQP2->Membrane Promotes

Caption: Vasopressin signaling pathway leading to AQP2 phosphorylation.

Peptide_Handling_Workflow start Start storage Store Lyophilized Peptide at -20°C start->storage equilibrate Equilibrate Vial to Room Temperature storage->equilibrate weigh Weigh Peptide (with PPE) equilibrate->weigh reconstitute Reconstitute in Appropriate Solvent weigh->reconstitute use Use in Experiment (e.g., Immunoassay) reconstitute->use disposal Dispose of Waste (Solid & Liquid) use->disposal end End disposal->end

Caption: General workflow for handling the synthetic peptide.

References

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